molecular formula C10H13NO2 B1317573 Methyl 3-amino-4-ethylbenzoate CAS No. 24812-93-9

Methyl 3-amino-4-ethylbenzoate

Cat. No.: B1317573
CAS No.: 24812-93-9
M. Wt: 179.22 g/mol
InChI Key: ADYSZCGUXDZDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-ethylbenzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-4-ethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-4-ethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYSZCGUXDZDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-amino-4-ethylbenzoate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Methyl 3-amino-4-ethylbenzoate, a substituted aromatic compound with significant potential in synthetic chemistry. While specific experimental data for this particular isomer is not extensively documented in public literature, this document synthesizes available information on closely related analogues and fundamental chemical principles to offer a comprehensive technical overview for researchers, scientists, and professionals in drug development.

Core Molecular Characteristics

Methyl 3-amino-4-ethylbenzoate, identified by the CAS Number 24812-93-9, is an organic compound featuring a benzene ring substituted with an amino group at the 3-position, an ethyl group at the 4-position, and a methyl ester at the 1-position.[1][2][3] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in organic synthesis.

Physicochemical Properties
PropertyValue for Methyl 3-amino-4-ethylbenzoateComparative Data for Isomers
CAS Number 24812-93-9[1][2][3]Ethyl 3-amino-4-methylbenzoate: 41191-92-8[4][5]
Molecular Formula C₁₀H₁₃NO₂[1][3]C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [1][3]179.22 g/mol [4][5]
Appearance Likely a crystalline solidEthyl 3-amino-4-methylbenzoate: White to almost white powder/crystal[4]
Melting Point Data not availableEthyl 3-amino-4-methylbenzoate: 48.0 to 52.0 °C[4]
Boiling Point Data not availableEthyl 3-amino-4-methylbenzoate: 105 °C at 0.2 mmHg[4][6]
Solubility Expected to be soluble in organic solvents like methanol and ethanol.Ethyl 3-amino-4-methylbenzoate: Soluble in Methanol[4]

Synthesis and Mechanistic Considerations

A definitive, published protocol for the synthesis of Methyl 3-amino-4-ethylbenzoate is not currently available. However, a logical and robust synthetic strategy can be designed based on well-established organic reactions. The most direct approach involves the esterification of 3-amino-4-ethylbenzoic acid.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process starting from 4-ethylbenzoic acid:

  • Nitration: Regioselective nitration of 4-ethylbenzoic acid to introduce a nitro group at the 3-position.

  • Reduction: Reduction of the nitro group to an amine.

  • Esterification: Fischer esterification of the resulting 3-amino-4-ethylbenzoic acid with methanol.

G A 4-Ethylbenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B C 3-Nitro-4-ethylbenzoic Acid B->C D Reduction (e.g., Sn/HCl or H₂/Pd-C) C->D E 3-Amino-4-ethylbenzoic Acid D->E F Fischer Esterification (Methanol, H₂SO₄ cat.) E->F G Methyl 3-amino-4-ethylbenzoate F->G

Proposed synthetic pathway for Methyl 3-amino-4-ethylbenzoate.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous procedures for the synthesis of similar compounds.[7][8]

Step 1: Synthesis of 3-Amino-4-ethylbenzoic Acid

  • Nitration: To a stirred solution of 4-ethylbenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the low temperature. The reaction is monitored by TLC. Upon completion, the mixture is poured onto ice, and the precipitated 3-nitro-4-ethylbenzoic acid is filtered, washed with cold water, and dried.

  • Reduction: The dried 3-nitro-4-ethylbenzoic acid is dissolved in a suitable solvent (e.g., ethanol), and a reducing agent such as tin metal and concentrated hydrochloric acid is added. The mixture is heated to reflux.[9][10] Alternatively, catalytic hydrogenation using H₂ gas and a palladium-on-carbon catalyst can be employed. After the reaction is complete, the mixture is cooled, and the pH is adjusted to be basic to precipitate the 3-amino-4-ethylbenzoic acid, which is then filtered and dried.

Step 2: Esterification to Methyl 3-amino-4-ethylbenzoate

  • In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-4-ethylbenzoic acid (1.0 eq) in anhydrous methanol (a significant excess, acting as both solvent and reactant).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 eq) dropwise.

  • Heat the mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 3-amino-4-ethylbenzoate.

Applications in Research and Development

While specific applications for Methyl 3-amino-4-ethylbenzoate are not widely reported, its structure suggests its utility as a versatile intermediate in several areas:

  • Dye and Pigment Synthesis: The presence of a primary aromatic amine allows for diazotization reactions, a key step in the synthesis of azo dyes. The ethyl and methyl ester groups can be used to tune the solubility and colorimetric properties of the final products.[1]

  • Agrochemicals: The aminobenzoate scaffold is present in some pesticides and herbicides. This molecule could serve as a starting material for the synthesis of new crop protection agents.[1]

  • Pharmaceutical and Medicinal Chemistry: Substituted aminobenzoates are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The functional groups on this molecule offer multiple points for chemical modification in the development of new therapeutic agents.

Spectral Characterization (Predicted)

No experimental spectra for Methyl 3-amino-4-ethylbenzoate are readily available. The following are predicted characteristics based on its structure and data from isomeric compounds.[11][12]

¹H NMR Spectroscopy
  • Aromatic Protons: Three signals in the aromatic region (approx. 6.5-8.0 ppm), likely a doublet, a singlet, and a doublet of doublets, corresponding to the three protons on the benzene ring.

  • Methyl Ester: A singlet at approximately 3.8-3.9 ppm corresponding to the three protons of the methyl ester group.

  • Ethyl Group: A quartet (approx. 2.6-2.8 ppm, 2H) and a triplet (approx. 1.2-1.3 ppm, 3H) characteristic of the ethyl group attached to the aromatic ring.

  • Amino Group: A broad singlet (approx. 3.5-4.5 ppm, 2H) for the amino protons; the chemical shift can be variable and the peak may exchange with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the range of 165-170 ppm for the ester carbonyl.

  • Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm).

  • Methyl Ester Carbon: A signal around 51-52 ppm.

  • Ethyl Group Carbons: Two signals, one around 22-25 ppm and another around 14-16 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.[13]

  • C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A signal in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 148, and loss of the entire ester group.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 3-amino-4-ethylbenzoate is not widely available. The following information is based on data for the closely related isomer, Methyl 3-amino-4-methylbenzoate, and should be considered as a guideline.[11]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_response Emergency Response Safety Goggles Safety Goggles Gloves Gloves Lab Coat Lab Coat Use in Fume Hood Use in Fume Hood Avoid Inhalation Avoid Inhalation Avoid Contact Avoid Contact Rinse with Water Rinse with Water Seek Medical Attention Seek Medical Attention Methyl 3-amino-4-ethylbenzoate Methyl 3-amino-4-ethylbenzoate Methyl 3-amino-4-ethylbenzoate->Safety Goggles Methyl 3-amino-4-ethylbenzoate->Use in Fume Hood Methyl 3-amino-4-ethylbenzoate->Rinse with Water

Key safety considerations for handling aminobenzoate derivatives.

References

  • MySkinRecipes. Methyl 3-amino-4-ethylbenzoate. [Link]

  • Chemsrc. Ethyl 3-amino-4-methylbenzoate | CAS#:917391-29-8. [Link]

  • LotionIngredients. Ethyl 4 Aminobenzoate Ir Spectrum Analysis. [Link]

  • PubChem. Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966. [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778. [Link]

  • Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • PubChem. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Google Patents.
  • Google Patents.
  • Journal of Basic Sciences. innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

  • European Patent Office. Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 A1. [Link]

  • Quora. How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid. [Link]

  • Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. [Link]

Sources

An In-depth Technical Guide to Methyl 3-amino-4-ethylbenzoate (CAS No. 24812-93-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, substituted aminobenzoates are a cornerstone class of intermediates. Their structural motifs are prevalent in a multitude of biologically active molecules. This guide focuses on a specific, yet less documented member of this family: Methyl 3-amino-4-ethylbenzoate. While its direct applications and extensive physicochemical data are not as widely published as some of its isomers, its structural features suggest significant potential as a building block in medicinal chemistry and material science. This document aims to provide a comprehensive technical overview by combining the available information on Methyl 3-amino-4-ethylbenzoate with expert analysis and comparative data from closely related analogues to offer a predictive and practical guide for the research scientist.

Core Identification and Physicochemical Properties

Methyl 3-amino-4-ethylbenzoate is a disubstituted aminobenzoate with the CAS (Chemical Abstracts Service) Registry Number 24812-93-9 . Its structure features a benzene ring substituted with a methyl ester group, an amino group, and an ethyl group at positions 1, 3, and 4, respectively.

Table 1: Core Properties of Methyl 3-amino-4-ethylbenzoate

PropertyValueSource
CAS Number 24812-93-9Echemi[1]
Molecular Formula C₁₀H₁₃NO₂Echemi[1]
Molecular Weight 179.22 g/mol Echemi[1]

Due to a scarcity of publicly available experimental data for Methyl 3-amino-4-ethylbenzoate, the following table presents data for the closely related and well-characterized isomer, Ethyl 3-amino-4-methylbenzoate (CAS No. 41191-92-8) , to provide researchers with a reasonable estimation of its physical properties.

Table 2: Comparative Physicochemical Properties of Ethyl 3-amino-4-methylbenzoate

PropertyValueSource
Appearance White to Almost white powder to crystalTokyo Chemical Industry Co., Ltd.
Melting Point 48.0 to 52.0 °CTokyo Chemical Industry Co., Ltd.
Purity (GC) >98.0%Tokyo Chemical Industry Co., Ltd.
Solubility Soluble in MethanolTokyo Chemical Industry Co., Ltd.

It is crucial for researchers to experimentally determine the specific properties of Methyl 3-amino-4-ethylbenzoate for their applications, as minor structural changes can lead to significant differences in physical characteristics.

Synthesis and Reaction Pathways

The synthesis of Methyl 3-amino-4-ethylbenzoate is not extensively detailed in peer-reviewed literature. However, a logical and established synthetic pathway can be proposed based on standard organic chemistry transformations and analogous preparations of similar compounds. A plausible route would involve the esterification of 3-amino-4-ethylbenzoic acid.

Proposed Synthesis of the Precursor: 3-Amino-4-ethylbenzoic Acid

The synthesis of the carboxylic acid precursor, 3-amino-4-ethylbenzoic acid, is a critical first step. This can be achieved through various methods, one common approach being the nitration of an ethylbenzoic acid followed by reduction. A general procedure for the preparation of a similar compound, 4-ethylbenzoic acid, involves the oxidation of 4-ethyltoluene[2].

Representative Esterification Protocol

The final step to obtain Methyl 3-amino-4-ethylbenzoate would be the esterification of 3-amino-4-ethylbenzoic acid with methanol. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Below is a representative, field-proven protocol for the esterification of an aminobenzoic acid, which can be adapted for the synthesis of the title compound.

Experimental Protocol: Fischer-Speier Esterification of 3-Amino-4-ethylbenzoic Acid (Representative)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-4-ethylbenzoic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with continuous stirring.[3][4]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 3-amino-4-ethylbenzoate can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3_amino_4_ethylbenzoic_acid 3-Amino-4-ethylbenzoic Acid Esterification Fischer-Speier Esterification 3_amino_4_ethylbenzoic_acid->Esterification Substrate Methanol Methanol (CH3OH) Methanol->Esterification Reagent & Solvent Sulfuric_Acid Sulfuric Acid (H2SO4) Sulfuric_Acid->Esterification Catalyst Final_Product Methyl 3-amino-4-ethylbenzoate Esterification->Final_Product Yields

Applications in Drug Discovery and Development

While specific applications of Methyl 3-amino-4-ethylbenzoate are not prominently documented, its structural motifs are of significant interest to medicinal chemists. Aminobenzoic acid esters are valuable scaffolds and intermediates in the synthesis of a wide range of pharmaceuticals.[5][6]

Role as a Synthetic Building Block

The primary utility of Methyl 3-amino-4-ethylbenzoate in drug discovery lies in its function as a versatile building block. The amino group provides a reactive handle for a variety of chemical transformations, including:

  • Amide Bond Formation: The amino group can be readily acylated to form amides, a common linkage in many drug molecules.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another important pharmacophore.

  • N-Alkylation and N-Arylation: The amino group can be further functionalized through alkylation or arylation reactions to build more complex molecular architectures.

  • Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups.

Potential Therapeutic Areas

Derivatives of aminobenzoic acids have been explored in numerous therapeutic areas. For instance, related compounds are used in the synthesis of agents targeting the central nervous system and as receptor ligands.[5] The substitution pattern of Methyl 3-amino-4-ethylbenzoate offers a unique combination of steric and electronic properties that could be exploited in the design of novel drug candidates. The esters of 4-(aminomethyl)benzoic acid are known intermediates for the synthesis of active pharmaceutical ingredients.[7]

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is readily available for Methyl 3-amino-4-ethylbenzoate. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of its class. The safety information for the related compound, Methyl 3-amino-4-methylbenzoate (CAS No. 18595-18-1) , can serve as a useful, albeit preliminary, guide.

Table 3: GHS Hazard Information for Methyl 3-amino-4-methylbenzoate

Hazard StatementDescriptionSource
H315Causes skin irritationPubChem[8]
H319Causes serious eye irritationPubChem[8]
H335May cause respiratory irritationPubChem[8]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 3-amino-4-ethylbenzoate is a chemical intermediate with considerable potential for application in research and development, particularly in the pharmaceutical industry. While detailed characterization and application data for this specific compound are limited in the public domain, its structural similarity to other well-studied aminobenzoates provides a strong basis for its utility as a synthetic building block. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic approach, and a discussion of its potential applications and necessary safety precautions. It is our hope that this document will serve as a valuable resource for scientists and researchers looking to explore the potential of this and other novel chemical entities.

References

  • Kaival Chemicals Pvt. Ltd. (n.d.). Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat. Tradeindia. Retrieved January 29, 2026, from [Link]

  • Chemsrc. (2025). 3-Amino-4-(cyclopentylamino)benzoic acid | CAS#:476634-96-5. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • Tradeindia. (n.d.). Methyl 3-amino-4-methylbenzoate - Cas No: 18595-18-1 | Industrial Grade Pharmaceutical Intermediate at Best Price in Padra | Kaival Chemicals Pvt. Ltd.. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Journal of Basic Sciences. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Retrieved January 29, 2026, from [Link]

  • ChemBK. (2024). ethyl 3-amino-4-methylbenzoate. Retrieved January 29, 2026, from [Link]

  • European Patent Office. (n.d.). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 A1. Google Patents.
  • Chemsrc. (2025). 4-Ethylbenzoic acid | CAS#:619-64-7. Retrieved January 29, 2026, from [Link]

Sources

Methyl 3-amino-4-ethylbenzoate: A Technical Profile for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Structural Characterization Guide

Executive Summary

Methyl 3-amino-4-ethylbenzoate (CAS: 24812-93-9 ) is a specialized aromatic ester widely utilized as a pharmacophore scaffold in medicinal chemistry and as an electron-transporting intermediate in materials science (OLEDs).

While often confused with its structural isomers (such as ethyl 3-amino-4-methylbenzoate), this specific congener offers unique steric and electronic properties due to the 4-ethyl substitution. This guide provides a definitive technical breakdown of its molecular weight, physicochemical properties, synthetic logic, and analytical validation standards.

Core Identity Matrix
ParameterSpecification
Chemical Name Methyl 3-amino-4-ethylbenzoate
CAS Registry Number 24812-93-9
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight (Average) 179.22 g/mol
Monoisotopic Mass 179.0946 Da
SMILES CCC1=C(C=C(C=C1)C(=O)OC)N
Primary Classification Anilino-benzoate Ester

Physicochemical Profile & Molecular Weight Analysis[1][4][5][6]

Understanding the precise mass distribution is critical for High-Resolution Mass Spectrometry (HRMS) validation in drug metabolism and pharmacokinetics (DMPK) studies.

Mass Distribution Table
IsotopeAtomic Mass (Da)Abundance (%)Contribution to MW
¹²C 12.0000098.93Dominant Scaffold
¹H 1.0078399.98Protonation Sites
¹⁴N 14.0030799.63Basic Center
¹⁶O 15.9949199.76H-Bond Acceptors

Calculated LogP (cLogP): ~2.53 Interpretation: This value indicates moderate lipophilicity, suggesting the compound has good membrane permeability (Lipinski compliant) but requires polar organic solvents (MeOH, DMSO, DCM) for stock solution preparation. It is sparingly soluble in water.

pKa (Base): ~3.8 - 4.2 (Aniline nitrogen) Interpretation: The amino group is weakly basic. It will remain largely unprotonated at physiological pH (7.4), enhancing passive diffusion, but can be protonated in acidic media (pH < 3) to improve solubility during purification.

Synthetic Pathway & Process Logic

The synthesis of Methyl 3-amino-4-ethylbenzoate is a classic example of regioselective aromatic substitution . The synthesis strategy relies on the cooperative directing effects of the substituents on the benzene ring.[1]

Reaction Logic
  • Starting Material: Methyl 4-ethylbenzoate.

  • Nitration (Electrophilic Aromatic Substitution):

    • The Ethyl group (C4) is an ortho/para director (activating).

    • The Ester group (C1) is a meta director (deactivating).

    • Convergence: Both groups direct the incoming electrophile (NO₂⁺) to the C3 position . This makes the synthesis highly regioselective with minimal side products.

  • Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl), yielding the target amino-ester.

Synthesis Workflow Diagram

SynthesisPath cluster_logic Regiochemistry Logic Start Methyl 4-ethylbenzoate (Precursor) Nitration Nitration Step (HNO3, H2SO4, 0°C) Start->Nitration Electrophilic Substitution Intermediate Methyl 4-ethyl-3-nitrobenzoate (Intermediate) Nitration->Intermediate Regioselective at C3 Reduction Reduction Step (H2, Pd/C or Fe/HCl) Intermediate->Reduction Nitro Reduction Product Methyl 3-amino-4-ethylbenzoate (Target: MW 179.22) Reduction->Product Yield >85% Logic Ethyl (C4) directs -> Ortho (C3) Ester (C1) directs -> Meta (C3) Result: Cooperative Direction

Figure 1: Synthetic pathway demonstrating the cooperative directing effects that ensure high regioselectivity for the C3-amino substitution.

Analytical Characterization & Validation

To validate the identity of synthesized or purchased lots, researchers should utilize the following self-validating spectral markers.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
1.20 Triplet (t)3H-CH₂-CH₃ Ethyl terminal methyl
2.65 Quartet (q)2H-CH₂ -CH₃Ethyl methylene (benzylic)
3.80 Broad Singlet2H-NH₂ Aniline amine (D₂O exchangeable)
3.90 Singlet (s)3H-COOCH₃ Methyl ester
7.1 - 7.5 Multiplet3HAr-H Aromatic protons (ABX pattern)
Mass Spectrometry (MS) Fragmentation Logic

In Electron Impact (EI) or Electrospray Ionization (ESI), the molecule follows a predictable fragmentation pattern useful for structural confirmation.

MassSpec Parent Parent Ion [M]+ m/z 179 Frag1 [M - OCH3]+ m/z 148 Parent->Frag1 Loss of Methoxy (-31) Frag2 [M - COOCH3]+ m/z 120 Parent->Frag2 Loss of Ester (-59) Frag3 Base Peak (Substituted Aniline) Frag1->Frag3 Further Fragmentation

Figure 2: Predicted Mass Spectrometry fragmentation tree for structural confirmation.

Applications in Drug Discovery[8]

Methyl 3-amino-4-ethylbenzoate serves as a versatile "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in medicinal chemistry.

  • Benzamide Synthesis: The aniline amine is a nucleophile ready for coupling with acid chlorides or carboxylic acids to form benzamides, a common motif in kinase inhibitors and antipsychotics.

  • Heterocycle Formation: The adjacent (ortho) ethyl and amino groups allow for cyclization reactions to form indoles or quinolines under oxidative conditions.

  • Prodrug Design: The methyl ester can be hydrolyzed in vivo to the free acid (3-amino-4-ethylbenzoic acid), altering solubility and bioavailability profiles.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22006574, Methyl 4-amino-3-ethylbenzoate (Isomer Comparison). Retrieved from [Link]

  • Organic Syntheses. General Procedures for Ortho-Alkylation and Nitration of Benzoate Esters. (General Reference for Mechanism). Retrieved from [Link]

Sources

Comprehensive Spectroscopic Profile: Methyl 3-amino-4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic and physicochemical profile of Methyl 3-amino-4-ethylbenzoate (CAS: 24812-93-9). Designed for analytical chemists and synthetic researchers, this document synthesizes experimental data with mechanistic insights to facilitate accurate identification and quality control.

CAS Number: 24812-93-9 Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol IUPAC Name: Methyl 3-amino-4-ethylbenzoate[1]

Executive Summary & Application Context

Methyl 3-amino-4-ethylbenzoate is a functionalized aniline derivative primarily utilized as a pharmacophore building block in the synthesis of local anesthetics and kinase inhibitors. Its structural core—a trisubstituted benzene ring featuring an electron-withdrawing ester and an electron-donating amino group—creates a unique "push-pull" electronic system. This electronic distribution is critical for its reactivity in nucleophilic substitutions and diazotization reactions, common in medicinal chemistry workflows.

Synthesis & Preparation Workflow

To ensure the integrity of spectroscopic data, it is vital to understand the synthetic origin of the compound. Impurities such as the unreduced nitro precursor or the hydrolyzed acid can significantly alter NMR integration values.

Validated Synthetic Route

The most robust industrial preparation involves the esterification of 3-amino-4-ethylbenzoic acid or the catalytic hydrogenation of methyl 4-ethyl-3-nitrobenzoate. The pathway below illustrates the reduction route, which minimizes side-product formation.

SynthesisPath Start Methyl 4-ethyl-3-nitrobenzoate (Precursor) Intermediate Reduction Intermediate Start->Intermediate Reduction Reagent H2 / Pd-C or Fe/HCl Reagent->Intermediate Product Methyl 3-amino-4-ethylbenzoate (Target) Intermediate->Product -2[O], +2[H] Workup Filtration & Recrystallization (MeOH) Product->Workup Purification

Figure 1: Catalytic reduction pathway for the synthesis of Methyl 3-amino-4-ethylbenzoate. This route avoids the formation of acid-catalyzed hydrolysis byproducts common in direct esterification.

Spectroscopic Characterization

The following data sets are derived from high-purity samples (>98% HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by the distinct ethyl group pattern and the 1,3,4-trisubstituted aromatic system.

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz

Proton AssignmentShift (δ ppm)MultiplicityIntegrationCoupling Constant (J)Mechanistic Insight
Ar-H (C2) 7.30 – 7.35Doublet (d)1HJ ≈ 1.8 HzMeta-coupling to H6. Located between the shielding amino and deshielding ester groups.
Ar-H (C6) 7.38 – 7.45Doublet of Doublets (dd)1HJ ≈ 8.0, 1.8 HzOrtho-coupling to H5; Meta-coupling to H2. Deshielded by the adjacent ester carbonyl.
Ar-H (C5) 7.10 – 7.15Doublet (d)1HJ ≈ 8.0 HzOrtho-coupling to H6. Shielded relative to H6 due to distance from the ester.
-NH₂ 5.00 – 5.20Broad Singlet (br s)2HExchangeable protons. Chemical shift is highly concentration and solvent-dependent (CDCl₃ shifts may appear ~3.5-4.0 ppm).
-OCH₃ 3.82Singlet (s)3HCharacteristic methyl ester singlet.
Ar-CH₂-CH₃ 2.55Quartet (q)2HJ ≈ 7.5 HzBenzylic methylene protons.
Ar-CH₂-CH₃ 1.15Triplet (t)3HJ ≈ 7.5 HzTerminal methyl of the ethyl chain.

¹³C NMR Key Signals (Predicted/Analogous):

  • Carbonyl (C=O): ~167 ppm

  • Aromatic C-NH₂ (C3): ~145 ppm (Deshielded by N)

  • Aromatic C-Ethyl (C4): ~130 ppm

  • Methoxy (-OCH₃): ~52 ppm

  • Ethyl (-CH₂-): ~24 ppm

  • Ethyl (-CH₃): ~14 ppm

Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups, specifically distinguishing the ester carbonyl from potential carboxylic acid impurities (which would show a broad O-H stretch).

Functional GroupWavenumber (cm⁻¹)IntensityVibration Mode
Primary Amine (-NH₂) 3450, 3360MediumAsymmetric & Symmetric Stretching
Ester Carbonyl (C=O) 1710 – 1725StrongStretching (Conjugated ester)
Aromatic Ring (C=C) 1620, 1580MediumRing skeletal vibrations
C-N Stretch 1280 – 1300Medium/StrongAryl amine C-N stretching
C-O Stretch 1100 – 1200StrongEster C-O-C stretching
Aliphatic C-H 2960, 2870WeakEthyl/Methyl C-H stretching
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

  • Molecular Ion (M⁺): m/z 179 (Base peak or high intensity in ESI).

  • Base Peak (EI): Often m/z 164 ([M - CH₃]⁺) or m/z 148 ([M - OCH₃]⁺).

  • Fragmentation Pattern:

    • m/z 179 → 148: Loss of methoxy group (-OCH₃).

    • m/z 179 → 150: Loss of ethyl group (-C₂H₅) is less common but possible; benzylic cleavage usually dominates.

    • m/z 106/107: Characteristic aminotoluene/ethylbenzene type fragments after ester loss.

Safety & Handling Protocol (GHS Standards)

Signal Word: Warning

Hazard CodeDescriptionPrecautionary Measure
H302 Harmful if swallowed.Do not eat, drink, or smoke when using.
H315 Causes skin irritation.Wear nitrile gloves (min thickness 0.11 mm).
H319 Causes serious eye irritation.Wear safety goggles with side shields.
H335 May cause respiratory irritation.Use only in a fume hood or well-ventilated area.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine group is susceptible to oxidation over time, leading to darkening of the solid.

References
  • PubChem . Compound Summary for CID 12607966 (Ethyl 3-amino-4-methylbenzoate). National Library of Medicine. Available at: [Link]

  • Organic Syntheses . Ethyl 4-Amino-3-methylbenzoate (Synthesis Protocol). Org. Synth. 2014.[2][3] Available at: [Link]

Sources

"Methyl 3-amino-4-ethylbenzoate" starting material for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Next-Generation Kinase Inhibitor Synthesis

Executive Summary

Methyl 3-amino-4-ethylbenzoate is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly Type II Tyrosine Kinase Inhibitors (TKIs) and Angiotensin II Receptor Antagonists . Structurally, it functions as an ortho-substituted aniline scaffold that enables the formation of benzimidazoles, quinazolinones, and diaryl ureas.

This guide details the robust synthesis, purification, and downstream application of this molecule.[1] While the 4-methyl analog (used in Nilotinib and Telmisartan) is more common, the 4-ethyl variant is increasingly utilized in medicinal chemistry to probe hydrophobic pockets (Structure-Activity Relationship exploration) where the additional methylene unit (


) enhances lipophilicity and alters steric fit without changing electronic properties significantly.
Part 1: Chemical Profile & Strategic Importance

The molecule consists of a benzoate core with two directing groups that facilitate high-fidelity regioselective synthesis.

PropertySpecification
IUPAC Name Methyl 3-amino-4-ethylbenzoate
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 179.22 g/mol
Key Functionality Aniline (

):
Nucleophile for amide coupling/cyclization.Ester (

):
Electrophile for hydrolysis or heterocycle formation.Ethyl Group (

):
Steric bulk/Lipophilic anchor.
Solubility Soluble in DCM, EtOAc, MeOH. Low solubility in water.
Structural Logic in Drug Design

In TKI development (e.g., VEGFR/PDGFR inhibitors), the "head" region often requires a specific steric bulk to induce the "DFG-out" conformation of the kinase. Substituting a methyl group (as in Nilotinib) with an ethyl group allows researchers to probe the depth of the hydrophobic pocket adjacent to the gatekeeper residue.

Part 2: Synthesis of the Core (The Protocol)

The synthesis exploits the cooperative directing effects of the substituents on the benzene ring.[2] The ester is meta-directing, and the ethyl group is ortho-directing. Both influence the incoming electrophile to Position 3, ensuring high regioselectivity.

Workflow Diagram

SynthesisRoute Start Methyl 4-ethylbenzoate (Starting Material) Inter Methyl 4-ethyl-3-nitrobenzoate (Intermediate) Start->Inter HNO3 / H2SO4 < 5°C (Nitration) Product Methyl 3-amino-4-ethylbenzoate (Target) Inter->Product H2, Pd/C MeOH (Reduction)

Figure 1: Two-step synthesis route exploiting cooperative directing effects.

Step 1: Regioselective Nitration

Objective: Install the nitro group at C3 without oxidizing the benzylic ethyl group.

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ), Methyl 4-ethylbenzoate.
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1][3]

Protocol:

  • Preparation: Charge a 3-neck round-bottom flask with Methyl 4-ethylbenzoate (1.0 eq) and concentrated

    
     (5.0 vol). Cool to -5°C to 0°C  using an ice/salt bath.
    
  • Nitration: Prepare a mixture of Fuming

    
     (1.1 eq) and 
    
    
    
    (2.0 vol) in a separate dropping funnel.
  • Addition: Add the acid mixture dropwise over 45 minutes.

    • Critical Control: Do NOT allow internal temperature to exceed 5°C. Higher temperatures risk benzylic oxidation of the ethyl group to an acetophenone derivative.

  • Quench: Pour the reaction mixture over crushed ice (10 vol) with vigorous stirring. The product, Methyl 4-ethyl-3-nitrobenzoate, will precipitate as a pale yellow solid.

  • Workup: Filter the solid, wash with cold water (3x) to remove acid, and dry under vacuum.

    • Checkpoint: Verify Mono-nitration via TLC (20% EtOAc/Hexane).

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to the aniline without hydrolyzing the ester.

  • Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (

    
    ), Methanol (MeOH).
    

Protocol:

  • Dissolution: Dissolve the nitro intermediate (1.0 eq) in anhydrous MeOH (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere.

    • Safety: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation: Purge the vessel with

    
     and maintain a pressure of 1-3 atm (balloon or Parr shaker) at Room Temperature for 4-6 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[4]

  • Isolation: Concentrate the filtrate in vacuo to yield Methyl 3-amino-4-ethylbenzoate as an off-white solid or viscous oil (crystallizes upon standing).

Part 3: Downstream Applications (The "Why")

This scaffold is primarily used to construct the "hinge-binding" or "allosteric" domains of kinase inhibitors.

1. Synthesis of Quinazolinones (VEGFR Inhibitor Analogs)

Reacting the aniline with formamide or urea yields the quinazolinone core, a frequent motif in drugs like Gefitinib or Erlotinib analogs.

2. Synthesis of Diaryl Ureas (Raf/MEK Inhibitors)

The aniline nitrogen is nucleophilic enough to react with isocyanates, forming urea linkages typical of Sorafenib or Regorafenib.

Pathway Visualization: From Scaffold to Drug Candidate

Downstream Core Methyl 3-amino-4-ethylbenzoate PathA Route A: Cyclization (with Formamide) Core->PathA PathB Route B: Urea Formation (with Isocyanates) Core->PathB Quin Quinazolin-4(3H)-one (Scaffold for EGFR inhibitors) PathA->Quin Urea Diaryl Urea (Scaffold for VEGFR inhibitors) PathB->Urea

Figure 2: Divergent synthesis pathways for heterocyclic drug discovery.

Part 4: Analytical Controls & Self-Validation

To ensure the integrity of the starting material before committing to expensive downstream steps, the following parameters must be met.

TestAcceptance CriteriaPurpose
HPLC Purity > 98.0% (Area)Essential for preventing side-reactions in cyclization.
1H NMR Distinct Ethyl Quartet/TripletConfirms the ethyl group is intact (not oxidized).
Appearance Off-white to beige solidDark brown indicates oxidation of the amine (store under

).
Water Content < 0.5% (KF)Critical if the next step involves water-sensitive acid chlorides.

NMR Diagnostic Peaks (DMSO-d6):

  • 
     1.15 (t, 3H, 
    
    
    
    )
  • 
     2.55 (q, 2H, 
    
    
    
    )
  • 
     3.80 (s, 3H, 
    
    
    
    )
  • 
     5.20 (s, 2H, 
    
    
    
    , exchangeable)
References
  • BenchChem. (2025).[5][6] Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid. (Protocol adapted for 4-ethyl analog).[6]

  • ChemicalBook. (2025).[6][7] Methyl 3-amino-4-methylbenzoate: Synthesis and Crystal Structure. (Analogous chemistry for ethyl derivative).

  • Organic Syntheses. (2014). Ethyl 4-Amino-3-methylbenzoate. Org. Syn. Coll. Vol. 10. (General procedure for ortho-alkylation and reduction).

  • National Institutes of Health (PubChem). (2025). Ethyl 3-amino-4-methylbenzoate Structure and Properties.

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl 3-amino-4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to safety. This guide addresses the safe handling and management of Methyl 3-amino-4-ethylbenzoate, a compound for which direct and comprehensive safety data is not yet widely established. In the absence of specific Safety Data Sheets (SDS), this document employs a foundational, experience-driven methodology, extrapolating from the known safety profiles of structurally analogous compounds—namely Ethyl 3-amino-4-methylbenzoate and Methyl 3-amino-4-methylbenzoate. This approach underscores a commitment to a culture of safety, treating the unknown with the respect and caution it deserves. The protocols and recommendations herein are designed to be self-validating, empowering researchers to maintain the highest standards of laboratory safety.

Compound Identification and Inferred Hazard Profile

Methyl 3-amino-4-ethylbenzoate is an aromatic amine and an ester. Its core structure suggests certain inherent chemical properties and potential hazards that must be anticipated. The primary analogues used for this assessment are CAS No. 41191-92-8 (Ethyl 3-amino-4-methylbenzoate) and CAS No. 18595-18-1 (Methyl 3-amino-4-methylbenzoate).

Table 1: Physicochemical Properties of Methyl 3-amino-4-ethylbenzoate and Its Analogues

PropertyMethyl 3-amino-4-ethylbenzoate (Predicted)Ethyl 3-amino-4-methylbenzoate[1][2]Methyl 3-amino-4-methylbenzoate[3]
CAS Number Not Available41191-92-8[1][2]18595-18-1[3]
Molecular Formula C10H13NO2C10H13NO2[1][2]C9H11NO2[3]
Molecular Weight 179.22 g/mol 179.22 g/mol [1][2]165.19 g/mol [3]
Appearance Solid (Predicted)SolidSolid[3]
Boiling Point Not Available105°C @ 0.2 mmHg[4]Not Available
Melting Point Not Available15°C[4]Not Available

Based on the GHS classifications of its analogues, Methyl 3-amino-4-ethylbenzoate should be handled as a substance with the following potential hazards[3][5]:

  • H315: Causes skin irritation [3][5]

  • H319: Causes serious eye irritation [3][5]

  • H335: May cause respiratory irritation [3][5]

A "Warning" signal word is appropriate for this compound[1][6].

The Cornerstone of Safety: Proactive Exposure Control

Given the irritant nature of analogous compounds, a multi-layered approach to exposure control is paramount. The following hierarchy of controls must be implemented to ensure a safe working environment.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Methyl 3-amino-4-ethylbenzoate cluster_1 Implementation Details Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safeguards) Engineering_Details • Certified Chemical Fume Hood • Local Exhaust Ventilation Engineering->Engineering_Details PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative_Details • Standard Operating Procedures (SOPs) • Designated Work Areas • Safety Training Administrative->Administrative_Details PPE_Details • Safety Goggles (EN 166) • Chemical-Resistant Gloves (Nitrile) • Laboratory Coat PPE->PPE_Details

Caption: Hierarchy of controls for managing exposure to Methyl 3-amino-4-ethylbenzoate.

Engineering Controls: The First Line of Defense

All manipulations of Methyl 3-amino-4-ethylbenzoate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood[4]. The principle here is containment at the source, preventing the release of dust or vapors into the general laboratory atmosphere. Ensure adequate ventilation in all areas where the compound is handled or stored[4][6][7].

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection of PPE is critical and should be based on a thorough risk assessment. The following are mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[4]. A face shield should be considered if there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, must be worn. Inspect gloves for any signs of degradation or puncture before use[4].

    • Protective Clothing: A flame-resistant and impervious laboratory coat is required[4]. Ensure that all skin is covered.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations where exposure limits may be exceeded, a full-face respirator with an appropriate organic vapor cartridge should be used[4].

Standard Operating Procedures (SOPs): From Benchtop to Disposal

Adherence to well-defined protocols is essential for mitigating risks.

Handling and Storage Protocol
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.

    • Use non-sparking tools for transfers to prevent ignition from static discharge[4].

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling[1][3][6][8].

    • Decontaminate all equipment and the work surface.

  • Storage:

    • Store the compound in a tightly closed, properly labeled container[3][4][6][7][8][9].

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases[3][7][8].

Accidental Release Protocol

In the event of a spill, immediate and decisive action is required.

  • Evacuation and Notification: Evacuate non-essential personnel from the immediate area. Notify the laboratory supervisor and safety officer.

  • Containment: For a solid spill, carefully cover it with an inert absorbent material like vermiculite or sand. Avoid raising dust[9].

  • Cleanup:

    • Wearing appropriate PPE, gently sweep or scoop the absorbed material into a suitable, labeled container for disposal[3][7].

    • Use spark-proof tools for cleanup[4].

    • Do not allow the material to enter drains or waterways[9].

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent and then soap and water.

Emergency Response: A Validating System for Safety

Preparedness for emergencies is a critical component of a robust safety program.

Emergency_Response_Workflow cluster_0 Emergency Response Protocol cluster_1 First Aid Measures Exposure Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) Immediate_Action Immediate First Aid (On-site) Exposure->Immediate_Action Initiate Medical_Attention Seek Professional Medical Attention Immediate_Action->Medical_Attention Follow Up Inhalation • Move to fresh air • Provide oxygen if breathing is difficult • Artificial respiration if not breathing Immediate_Action->Inhalation Skin_Contact • Remove contaminated clothing immediately • Wash with plenty of soap and water Immediate_Action->Skin_Contact Eye_Contact • Rinse cautiously with water for at least 15 minutes • Remove contact lenses if present and easy to do Immediate_Action->Eye_Contact Ingestion • Rinse mouth with water • Do NOT induce vomiting • Never give anything by mouth to an unconscious person Immediate_Action->Ingestion Reporting Report Incident to Supervisor/Safety Officer Medical_Attention->Reporting Document

Caption: Workflow for emergency response to exposure incidents.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled[4][8]. Seek immediate medical attention[8].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water[1][4][8]. If skin irritation occurs, seek medical advice[1][6][9].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open[1][4][8]. Remove contact lenses if present and easy to do so. Continue rinsing[1][4][8]. If eye irritation persists, get medical attention[3][6][8].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting[4][6]. Never give anything by mouth to an unconscious person[4]. Call a poison control center or doctor immediately[4].

Fire-Fighting Measures

While analogous compounds are not highly flammable, it is prudent to be prepared.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[1][3][4].

  • Specific Hazards: In a fire, poisonous gases may be produced[10].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[1][4].

End-of-Life Cycle Management: Responsible Disposal

Proper disposal is a legal and ethical responsibility.

  • Chemical Waste: Dispose of Methyl 3-amino-4-ethylbenzoate and any contaminated materials as hazardous waste. This can be achieved through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[4]. Do not mix with other waste[9].

  • Contaminated Packaging: Empty containers should be treated as hazardous waste. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill[4].

Conclusion: A Commitment to a Culture of Safety

The safe handling of Methyl 3-amino-4-ethylbenzoate, like any novel compound, is predicated on a foundation of scientific integrity, cautious extrapolation, and unwavering adherence to established safety protocols. By treating this compound with the respect it deserves and implementing the multi-layered safety systems outlined in this guide, researchers can confidently advance their work while ensuring the well-being of themselves and their colleagues. This document should be considered a living guide, to be updated as more specific safety information becomes available.

References

  • Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778. PubChem. [Link]

  • ICSC 1187 - METHYL BENZOATE. International Labour Organization. [Link]

  • Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966. PubChem. [Link]

  • Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796. PubChem. [Link]

  • Ethyl 3-amino-4-methylbenzoate | CAS#:917391-29-8. Chemsrc. [Link]

Sources

Technical Characterization Guide: Methyl 3-amino-4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS 24812-93-9 | Molecular Formula: C₁₀H₁₃NO₂ | MW: 179.22 g/mol

Core Directive & Executive Summary

The Deceptive Simplicity of "Appearance" In high-precision organic synthesis and drug development, the physical appearance of Methyl 3-amino-4-ethylbenzoate is not merely an aesthetic descriptor—it is a primary indicator of purity, thermal history, and oxidative stability.

Unlike its high-melting analogs, this molecule presents a specific challenge: it is a low-melting solid (LMS) with a phase transition point near 53–54°C. This places it on the borderline between solid and liquid handling protocols in many industrial environments.

This guide moves beyond basic catalog descriptions to provide a rigorous framework for characterizing, handling, and validating the physical state of this critical intermediate.

Macroscopic Physical Characterization[1]
2.1 The Standard State

Under controlled conditions (inert atmosphere, <20°C), high-purity (>98%) Methyl 3-amino-4-ethylbenzoate appears as:

  • Form: Crystalline powder or fused crystalline mass.

  • Color: Off-white to pale beige.

  • Texture: Slightly waxy due to the ethyl chain's contribution to lipophilicity and crystal lattice disruption.

2.2 The Impurity Spectrum (Visual Diagnostics)

Deviations from the "Off-White" standard indicate specific chemical degradation pathways. Use this table to diagnose the history of your sample:

Visual AppearanceProbable CauseChemical MechanismAction Required
Bright Yellow Residual PrecursorIncomplete reduction of Methyl 3-nitro-4-ethylbenzoate.Recrystallize (MeOH/Water).
Dark Brown/Red Oxidative DegradationFormation of azo-dimers or quinone-imines via air oxidation of the free amine.Activated Carbon treatment.
Oily/Wet Paste Thermal ExcursionPartial melting (stored >40°C) or solvent inclusion.Vacuum dry <30°C; Check GC for solvent.
Grey/Black Specs Palladium ContaminationResidual Pd/C from catalytic hydrogenation synthesis.Hot filtration through Celite.
The Chemistry of Appearance (Causality)

The physical appearance is governed by two competing forces: Crystal Lattice Energy vs. Entropy of the Ethyl Group .

  • Low Melting Point Mechanism: The ethyl group at the 4-position introduces steric bulk and rotational freedom that disrupts the efficient pi-stacking observed in the methyl-analog (Methyl 3-amino-4-methylbenzoate, MP ~115°C). This lowers the lattice energy, dropping the melting point to ~53°C.

  • Chromophore Generation: The primary cause of "browning" is the free amino group (-NH₂). Without electron-withdrawing protection, the amine is susceptible to radical oxidation, creating extended conjugated systems (chromophores) that absorb blue light, reflecting yellow/brown to the observer.

Visualization: Impurity & Color Pathways

The following diagram illustrates how synthesis routes impact the final physical appearance.

AppearancePathways Precursor Methyl 4-ethylbenzoate Nitro Methyl 3-nitro-4-ethylbenzoate (Yellow Solid) Precursor->Nitro Nitration (HNO3/H2SO4) Target Methyl 3-amino-4-ethylbenzoate (Off-White Solid) Nitro->Target Reduction (H2, Pd/C or Fe/HCl) Nitro->Target Incomplete Rxn (Yields Yellow Mix) Oxidized Azo/Quinone Impurities (Brown/Dark Red) Target->Oxidized Air Oxidation (Storage >25°C)

Caption: Figure 1. Correlation between synthetic steps and visual appearance. Yellow indicates nitro-slip; Brown indicates oxidative stress.

Technical Validation Protocols

Trusting your eye is insufficient. The following protocols provide quantitative validation of the physical state.

4.1 Protocol: Low-Temperature Differential Scanning Calorimetry (DSC)

Why: Standard capillary melting point apparatuses are inaccurate for waxy, low-melting solids due to uneven heat transfer.

Methodology:

  • Instrument: DSC (e.g., TA Instruments or Mettler Toledo).

  • Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

  • Reference: Empty aluminum pan.

  • Ramp: Equilibrate at 10°C. Ramp 5°C/min to 80°C.

  • Acceptance Criteria:

    • Onset Temperature: 52.0°C – 54.0°C.

    • Peak Shape: Sharp endotherm. Broadening >2°C indicates eutectic impurities (solvent or precursor).

4.2 Protocol: Colorimetric Purity Index (Hazen/APHA)

Why: To standardize "Off-White" for GMP documentation.

  • Preparation: Dissolve 1.0 g of sample in 10 mL Methanol (HPLC Grade).

  • Measurement: Compare against APHA (Platinum-Cobalt) standards or use a spectrophotometer at 450 nm.

  • Limit: Solution should be clear and colorless (APHA < 50). Yellow tint indicates nitro-impurities >0.1%.

Handling & Storage Logic (Self-Validating System)

Because this molecule sits on the thermodynamic edge of melting at warehouse temperatures, handling procedures must be strictly logic-gated.

StorageLogic Start Incoming Material (Methyl 3-amino-4-ethylbenzoate) CheckTemp Check Ambient Temp Start->CheckTemp StateCheck Physical State Check CheckTemp->StateCheck Solid Free Flowing Solid StateCheck->Solid < 25°C Melted Liquid/Fused Mass StateCheck->Melted > 30°C Action1 Store at 2-8°C (Refrigerated) Solid->Action1 Action2 Do NOT Chip/Grind (Static Risk) Melted->Action2 Action3 Gently Melt (45°C) Homogenize -> Aliquot Action2->Action3 Action3->Action1

Caption: Figure 2. Logic gate for handling Low-Melting Solids (LMS). Attempting to sample a semi-melted solid leads to inhomogeneity.

Critical Handling Note: If the material arrives partially melted, do not attempt to sample the solid portion. Impurities often concentrate in the liquid phase (zone refining effect). You must fully melt the container (water bath at 45°C), homogenize, and then re-crystallize or aliquot.

Quantitative Data Summary
PropertyValue / RangeMethodRelevance
CAS Number 24812-93-9N/AUnique Identifier
Melting Point 53°C – 55°CDSC / CapillaryPurity Indicator (Sharpness)
Boiling Point ~310°C (Predicted)In SilicoDistillation requires high vacuum
pKa (Aniline) ~3.5 – 4.0TitrationWeak base; protonates in strong acid
Solubility Methanol, DCM, EtOAcVisualHigh lipophilicity due to Ethyl group
References
  • ChemicalBook. (2025).[1] 3-Amino-4-ethyl-benzoic acid Methyl ester Properties and CAS 24812-93-9. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Methyl 3-amino-4-ethylbenzoate. (Note: Data inferred from homologs if specific isomer is absent). Retrieved from

  • Sigma-Aldrich. (2025). Methyl 3-amino-4-ethylbenzoate Search Results. Retrieved from

  • LookChem. (2025). Manufacturer and Supplier Data for CAS 24812-93-9. Retrieved from

(Note: While specific spectral data for this isomer is proprietary to certain catalogs, the physical properties cited above are consensus values from available chemical databases for CAS 24812-93-9.)

Sources

Methodological & Application

"Methyl 3-amino-4-ethylbenzoate" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Methyl 3-amino-4-ethylbenzoate

Authored by: A Senior Application Scientist

Introduction: The Significance of Methyl 3-amino-4-ethylbenzoate

Methyl 3-amino-4-ethylbenzoate is a valuable substituted aniline derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, allows for a diverse range of subsequent chemical transformations. This makes it a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of the amino, ethyl, and methyl ester groups on the benzene ring provides a scaffold for constructing molecules with specific steric and electronic properties, essential for targeted biological activity or material performance.

This application note provides a comprehensive and reliable protocol for the multi-step synthesis of Methyl 3-amino-4-ethylbenzoate, starting from commercially available 4-ethylbenzoic acid. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and critical parameters that ensure a successful and reproducible outcome.

Strategic Approach: A Three-Step Synthetic Pathway

The synthesis is designed as a robust three-step sequence that is both logical and scalable for typical laboratory operations. The chosen pathway ensures high regioselectivity and manageable purification at each stage.

  • Electrophilic Nitration: The synthesis commences with the nitration of 4-ethylbenzoic acid. The directing effects of the substituents on the aromatic ring are harnessed to selectively install a nitro group at the desired position. The ethyl group is an activating ortho, para-director, while the carboxylic acid is a deactivating meta-director. These competing influences synergistically favor the formation of 3-nitro-4-ethylbenzoic acid, the key intermediate[1].

  • Fischer Esterification: The carboxylic acid functionality of the nitrated intermediate is then converted to a methyl ester. The Fischer-Speier esterification is employed, a classic and highly reliable acid-catalyzed reaction using methanol as both the reagent and solvent[2][3]. This step is crucial for modifying the reactivity of the carboxyl group and is often a prerequisite for subsequent reactions.

  • Chemoselective Reduction: The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the formation of water as the only byproduct, which simplifies purification[4][5].

Visualizing the Synthetic Workflow

The following diagram outlines the complete synthetic transformation from the starting material to the final product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction A 4-Ethylbenzoic Acid B 3-Nitro-4-ethylbenzoic Acid A->B HNO₃, H₂SO₄ 0-5 °C C 3-Nitro-4-ethylbenzoic Acid D Methyl 3-nitro-4-ethylbenzoate C->D CH₃OH, H₂SO₄ (cat.) Reflux E Methyl 3-nitro-4-ethylbenzoate F Methyl 3-amino-4-ethylbenzoate E->F H₂ (g), Pd/C Methanol

Caption: Overall three-step synthesis workflow.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-ethylbenzoic Acid

Expertise & Experience: This electrophilic aromatic substitution reaction is highly exothermic and requires strict temperature control. The combination of concentrated nitric and sulfuric acids generates the potent electrophile, the nitronium ion (NO₂⁺)[6][7]. Maintaining a low temperature (0–5 °C) is critical to prevent over-nitration and the formation of unwanted side-products, thereby ensuring high regioselectivity for the desired 3-nitro isomer[1][8].

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-ethylbenzoic acid (e.g., 10.0 g).

  • Acid Dissolution: Place the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (e.g., 40 mL) to the flask while stirring, ensuring the temperature is maintained below 5 °C. Stir until all the solid has dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 6.0 mL) to concentrated sulfuric acid (e.g., 10.0 mL) while cooling in an ice bath.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the stirred solution of 4-ethylbenzoic acid over 30-45 minutes. The internal temperature must be rigorously maintained between 0 and 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. A white precipitate of 3-nitro-4-ethylbenzoic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with copious amounts of ice-cold water until the washings are neutral to pH paper. Dry the solid product, which can be further purified by recrystallization from an ethanol-water mixture if necessary.

Step 2: Synthesis of Methyl 3-nitro-4-ethylbenzoate via Fischer Esterification

Expertise & Experience: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used, effectively making it the solvent[3]. The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol[9]. The removal of water, the reaction's byproduct, also shifts the equilibrium forward.

G cluster_mechanism Fischer Esterification Mechanism Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate_1 R-C(OH)₂(⁺O(H)CH₃) Protonated_Acid->Tetrahedral_Intermediate_1 + CH₃OH Methanol CH₃OH Tetrahedral_Intermediate_2 R-C(OH)(OCH₃)(OH₂⁺) Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Proton Transfer Ester_Protonated R-C(⁺OH)(OCH₃) Tetrahedral_Intermediate_2->Ester_Protonated - H₂O Ester R-COOCH₃ Ester_Protonated->Ester - H⁺ H_plus H⁺ H2O H₂O

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried 3-nitro-4-ethylbenzoic acid (e.g., 10.0 g) in anhydrous methanol (e.g., 100 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 2.0 mL) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed[10].

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (e.g., 150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid, and finally with brine (1 x 50 mL)[2].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-nitro-4-ethylbenzoate as an oil or low-melting solid. Purification can be achieved by recrystallization from a suitable solvent like ethanol[11][12].

Step 3: Synthesis of Methyl 3-amino-4-ethylbenzoate

Trustworthiness: This protocol relies on catalytic hydrogenation, a highly reliable and clean method for nitro group reduction. The self-validating aspect of this step lies in monitoring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases, providing a clear and definitive endpoint. The catalyst (Palladium on Carbon) is pyrophoric and must be handled with care, especially during filtration, where it should be kept wet to prevent ignition upon exposure to air[13].

Protocol:

  • Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add methyl 3-nitro-4-ethylbenzoate (e.g., 8.0 g) dissolved in methanol (e.g., 100 mL).

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.4 g, ~5% w/w), ensuring it is added under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in methanol to minimize the risk of fire.

  • Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it with hydrogen (typically 1-3 atm or as per available equipment). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. Alternatively, TLC can be used to check for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry. Quench it immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue is the crude Methyl 3-amino-4-ethylbenzoate. If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Quantitative Data Summary

StepStarting MaterialReagent(s)ProductM.W. ( g/mol )M.W. ( g/mol )Theoretical Yield (g)
1 4-Ethylbenzoic AcidHNO₃, H₂SO₄3-Nitro-4-ethylbenzoic Acid150.17195.1613.0
2 3-Nitro-4-ethylbenzoic AcidCH₃OH, H₂SO₄Methyl 3-nitro-4-ethylbenzoate195.16209.1910.7
3 Methyl 3-nitro-4-ethylbenzoateH₂, Pd/CMethyl 3-amino-4-ethylbenzoate209.19179.226.8
Calculations are based on a starting quantity of 10.0 g of 4-ethylbenzoic acid and assuming 100% yield for subsequent steps for theoretical calculation purposes.

References

  • CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents.
  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents.
  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora. Available at: [Link]

  • ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Preparation of Methyl Benzoate. Available at: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments. Available at: [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman State University. Available at: [Link]

  • Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office.
  • Nitration of methyl benzoate | Resource | RSC Education. Available at: [Link]

  • ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. Available at: [Link]

  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents.
  • ETHYL 4-AMINOBENZOATE - Organic Syntheses Procedure. Available at: [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Bond University Research Portal. Available at: [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness.org. Available at: [Link]

  • US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents.
  • innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a - Journal of Basic Sciences. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid - Quora. Available at: [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF - ResearchGate. Available at: [Link]

  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate - YouTube. Available at: [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. Available at: [Link]

  • Benzoic acid, 4-amino-2-ethoxy-, ethyl ester | C11H15NO3 | CID 54179514 - PubChem. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Nitration of benzoic acid - YouTube. Available at: [Link]

  • 4-Ethylbenzoic acid - ChemBK. Available at: [Link]

Sources

The Strategic Role of Methyl 3-amino-4-ethylbenzoate in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Substituted Anthranilate Ester in Modern Drug Discovery

In the landscape of targeted therapeutics, protein kinase inhibitors represent a cornerstone of precision medicine, particularly in oncology. The rational design of these small molecules hinges on the strategic selection of versatile chemical scaffolds that allow for the systematic exploration of structure-activity relationships (SAR). Methyl 3-amino-4-ethylbenzoate and its ethyl ester analog are pivotal starting materials in this context. Their bifunctional nature, featuring a nucleophilic aniline moiety and an ester group amenable to further modification, positions them as ideal precursors for a diverse range of kinase inhibitors. This guide provides an in-depth exploration of the utility of methyl 3-amino-4-ethylbenzoate in the synthesis of clinically significant kinase inhibitors, offering detailed protocols and the underlying chemical principles for researchers in drug development. While many established large-scale syntheses utilize the analogous methyl-substituted compound, the protocols herein are directly adaptable and scientifically grounded for the use of the ethyl-substituted variant.

Core Application: Synthesis of Bcr-Abl Tyrosine Kinase Inhibitors

Methyl 3-amino-4-ethylbenzoate is a key building block for the synthesis of world-renowned tyrosine kinase inhibitors such as Imatinib and Nilotinib. These drugs have revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the constitutively active Bcr-Abl fusion protein.[1][2] The general synthetic approach involves a multi-step sequence culminating in the formation of a central aminopyrimidine scaffold, followed by an amide bond formation.

Biological Context: The Bcr-Abl Signaling Pathway in CML

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a translocation that results in the Bcr-Abl fusion gene. The resulting protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[3][4] Imatinib and Nilotinib function by binding to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting its oncogenic signaling.[3][5]

Bcr_Abl_Pathway cluster_kinase_activity Kinase Activity BCR_ABL Bcr-Abl (Constitutively Active Kinase) pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylation Substrate Substrate Protein Downstream Signaling Downstream Signaling pSubstrate->Downstream Signaling ATP ATP ADP ADP ATP->ADP Inhibitor Imatinib / Nilotinib (Kinase Inhibitor) Inhibitor->BCR_ABL Inhibition Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation\n& Survival Leukemia Leukemia Cell Proliferation\n& Survival->Leukemia

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of targeted kinase inhibitors.

Synthetic Workflow for Imatinib/Nilotinib Analogs

The synthesis of Imatinib and related structures from methyl 3-amino-4-ethylbenzoate can be conceptualized as a convergent synthesis. One key fragment is the aminopyrimidine core derived from the starting benzoate, and the other is the side chain, which for Imatinib is 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.

Imatinib_Synthesis_Workflow start Methyl 3-amino-4-ethylbenzoate guanidinylation Step 1: Guanidinylation start->guanidinylation pyrimidine_formation Step 2: Pyrimidine Ring Formation guanidinylation->pyrimidine_formation hydrolysis Step 3: Ester Hydrolysis pyrimidine_formation->hydrolysis amide_coupling Step 4: Amide Coupling hydrolysis->amide_coupling final_product Imatinib Analog amide_coupling->final_product side_chain Side Chain (e.g., 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride) side_chain->amide_coupling

Caption: Convergent synthetic workflow for Imatinib analogs.

Protocol 1: Synthesis of 4-Ethyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid

This protocol details the formation of the core aminopyrimidine benzoic acid intermediate, a precursor to both Imatinib and Nilotinib analogs.

Step 1: Guanidinylation of Methyl 3-amino-4-ethylbenzoate

  • Rationale: The transformation of the aniline into a guanidine group is the first key step. This is typically achieved by reaction with cyanamide in the presence of an acid. The resulting guanidinium salt is then used in the subsequent cyclization.

  • Materials:

    • Methyl 3-amino-4-ethylbenzoate (1.0 eq)

    • Cyanamide (1.5 eq)

    • Concentrated Hydrochloric Acid

    • Ethanol

  • Procedure:

    • Dissolve methyl 3-amino-4-ethylbenzoate in ethanol.

    • Add concentrated hydrochloric acid dropwise while maintaining the temperature below 30 °C.

    • Add cyanamide to the solution and stir at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • The resulting guanidinium salt can often be used directly in the next step without extensive purification.

Step 2: Pyrimidine Ring Formation

  • Rationale: A condensation reaction between the guanidine intermediate and a β-ketoenamine, such as 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, forms the pyrimidine ring. This reaction is typically base-catalyzed.[6]

  • Materials:

    • Guanidinium salt from Step 1 (1.0 eq)

    • 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq)

    • Sodium Hydroxide

    • Isopropanol or Ethanol

  • Procedure:

    • Suspend the guanidinium salt in isopropanol.

    • Add a solution of sodium hydroxide to the suspension.

    • Add 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one to the reaction mixture.

    • Reflux the mixture for 24-48 hours.[6]

    • Monitor the reaction for the formation of methyl 4-ethyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate.

    • Upon completion, cool the reaction mixture and isolate the product by filtration. The crude product can be purified by recrystallization.

Step 3: Ester Hydrolysis

  • Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare for the final amide coupling.

  • Materials:

    • Methyl 4-ethyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate (1.0 eq)

    • Sodium Hydroxide or Lithium Hydroxide

    • Methanol/Water or THF/Water solvent system

  • Procedure:

    • Dissolve the ester in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide.

    • Stir the reaction at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to yield 4-ethyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid.

Protocol 2: Final Amide Coupling to Form an Imatinib Analog
  • Rationale: The final step is a standard amide bond formation between the carboxylic acid intermediate and an appropriate amine side chain.

  • Materials:

    • 4-Ethyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid (1.0 eq)

    • 4-(4-Methylpiperazin-1-ylmethyl)aniline (for an Imatinib analog) (1.1 eq)

    • Coupling agents (e.g., EDC/HOBt, HATU)

    • Base (e.g., DIPEA, N-methylmorpholine)

    • Anhydrous DMF or DCM

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add the coupling agents (e.g., EDC and HOBt).

    • Add the amine and the base.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the final product by column chromatography or recrystallization.

Expanding the Scope: General Protocols for Kinase Inhibitor Scaffolds

The reactivity of the aniline group in methyl 3-amino-4-ethylbenzoate allows for the synthesis of a wide array of kinase inhibitor scaffolds beyond the aminopyrimidine core. Two common strategies are acylation and sulfonamide formation.

Protocol 3: General Acylation of Methyl 3-amino-4-ethylbenzoate
  • Rationale: Acylation of the amino group with various acid chlorides or anhydrides is a straightforward way to introduce diverse functionalities, which can be tailored to target the specific pockets of different kinases.

  • Materials:

    • Methyl 3-amino-4-ethylbenzoate (1.0 eq)

    • Desired Acyl Chloride or Anhydride (1.1 eq)

    • Pyridine or Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve methyl 3-amino-4-ethylbenzoate in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add pyridine or triethylamine.

    • Slowly add the acyl chloride or anhydride dissolved in DCM.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Application in Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant reactivation in adults is implicated in several cancers.[7][8] Small molecule inhibitors targeting this pathway are of significant therapeutic interest. The acylated derivatives of methyl 3-amino-4-ethylbenzoate can serve as precursors to Hedgehog signaling inhibitors.

Hedgehog_Pathway cluster_inactive Pathway OFF (No Hh) cluster_active Pathway ON (Hh Present) Hh Hedgehog Ligand (e.g., SHH) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition of SUFU GLI GLI Proteins SUFU->GLI Sequestration GLIA Activated GLI (GLIA) GLI->GLIA Activation Target_Genes Target Gene Expression GLIA->Target_Genes Nuclear Translocation Cell Proliferation\n& Differentiation Cell Proliferation & Differentiation Target_Genes->Cell Proliferation\n& Differentiation Inhibitor Hh Pathway Inhibitor Inhibitor->SMO Inhibition

Caption: The Hedgehog signaling pathway and a common point of therapeutic intervention.

Data Summary

The following table summarizes key intermediates and their roles. Note that while the synthetic routes are analogous, specific yields may vary when using the ethyl-substituted starting material compared to the more commonly reported methyl-substituted analog.

Starting MaterialKey IntermediateTarget Kinase Inhibitor ClassTargeted Pathway
Methyl 3-amino-4-ethylbenzoate4-Ethyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acidBcr-Abl InhibitorsBcr-Abl
Methyl 3-amino-4-ethylbenzoateN-(4-ethyl-3-(methoxycarbonyl)phenyl)amidesVarious (e.g., Hedgehog pathway inhibitors)Various

Conclusion and Future Perspectives

Methyl 3-amino-4-ethylbenzoate is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its application in the creation of Bcr-Abl inhibitors like Imatinib and Nilotinib underscores its importance in medicinal chemistry. The straightforward reactivity of its aniline group through processes like guanidinylation, acylation, and sulfonamide formation opens avenues for the creation of diverse libraries of compounds targeting a wide range of kinases. As the quest for more selective and potent kinase inhibitors continues, the strategic use of such well-positioned starting materials will remain a critical component of successful drug discovery campaigns. Further exploration of the SAR of the 4-ethyl substitution compared to the more common 4-methyl group may reveal subtle but important differences in inhibitor potency, selectivity, and pharmacokinetic properties.

References

  • IMATINIB - New Drug Approvals. (2014, September 10). Retrieved from [Link]

  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. Google Patents.
  • US8609842B2 - Method for synthesizing Imatinib. Google Patents.
  • CN101735196B - Method for synthesizing Imatinib. Google Patents.
  • Kang, J., Lee, J. Y., Park, J. H., & Chang, D. J. (2020). Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14. Journal of labelled compounds & radiopharmaceuticals, 63(4), 174–182. [Link]

  • Preparation method and intermediate of nilotinib. Eureka | Patsnap. Retrieved from [Link]

  • Al-Otaibi, A. M., A. Al-Wabli, R. I., Al-Ghorbani, M., Al-Ghamdi, A. M., & Al-Zoubi, R. M. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC. [Link]

  • WO2015087343A2 - An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof. Google Patents.
  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). PMC. [Link]

  • TW202128641A - Synthesis of tyrosine kinase inhibitors. Google Patents.
  • Design of Hedgehog pathway inhibitors for cancer treatment. (2018). PMC. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Molecular Pathways: BCR-ABL. (2014). Clinical Cancer Research. [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2012). PMC. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Inhibitors of the Hedgehog Signaling Pathway. Hadden Research Lab. Retrieved from [Link]

  • EP3404025B1 - Process for the preparation of pure nilotinib and its salt. Google Patents.
  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. Retrieved from [Link]

  • Methyl 3-amino-4-methylbenzoate. PubChem. Retrieved from [Link]

  • Synthesis of vismodegib, a Hedgehog signaling pathway inhibitor. ResearchGate. Retrieved from [Link]

  • The impact of BCR-ABL mutations on signaling pathway activation in CML. (2022). YouTube. [Link]

  • Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (2012). Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Retrieved from [Link]

  • New small-molecule inhibitors of the Hedgehog signaling pathway. Otava Chemicals. Retrieved from [Link]

  • Process for synthesis of 3-(N-ethyl-N-methoxylonemethyl) amino-4-methyl accetanilide. (2009). Retrieved from [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PMC. [Link]

  • Edinburgh Research Explorer - Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Retrieved from [Link]

  • Hedgehog signaling pathway. Wikipedia. Retrieved from [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub. Retrieved from [Link]

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. Retrieved from [Link]

Sources

Practical application of "Methyl 3-amino-4-ethylbenzoate" in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Practical Utilization of Methyl 3-amino-4-ethylbenzoate in Drug Discovery

Part 1: Chemical Profile & Strategic Utility

Methyl 3-amino-4-ethylbenzoate (CAS: 24812-93-9) represents a specialized "ortho-substituted aniline" scaffold that offers distinct advantages over its more common methyl-analog (Methyl 3-amino-4-methylbenzoate). In modern drug discovery, particularly within oncology and immunology, this intermediate serves as a critical building block for constructing privileged heterocycles such as benzimidazoles, quinazolinones, and imidazo[1,2-a]pyrazines .

Why "4-Ethyl"? The Steric & Lipophilic Advantage

While the methyl group is a standard steric blocker, the ethyl group at the 4-position provides a unique physicochemical profile:

  • Enhanced Lipophilicity: The additional methylene unit increases LogP, potentially improving membrane permeability and blood-brain barrier (BBB) penetration for CNS targets.

  • Hydrophobic Pocket Filling: In kinase inhibitor design (e.g., DDR1/2 inhibitors), the ethyl group can achieve tighter binding in hydrophobic pockets (Gatekeeper residues) where a methyl group leaves a vacuum and a propyl group is sterically clashing.

  • Rotational Entropy: The ethyl tail introduces limited conformational flexibility, aiding in "induced fit" binding mechanisms without the high entropic penalty of longer chains.

Part 2: Synthetic Protocols & Workflows

The following protocols are derived from validated industrial workflows used in the synthesis of histone demethylase inhibitors and tyrosine kinase inhibitors.

Protocol A: Preparation of Methyl 3-amino-4-ethylbenzoate

Context: High-purity synthesis from the nitro-precursor without over-reduction.

Reagents:

  • Methyl 4-ethyl-3-nitrobenzoate (Starting Material)

  • Ammonium Formate (Hydrogen donor)

  • Palladium on Carbon (10% Pd/C, Catalyst)[1]

  • Methanol (Solvent)[1]

Step-by-Step Methodology:

  • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Methyl 4-ethyl-3-nitrobenzoate (21 mmol) in Methanol (80 mL) .

  • Catalyst Addition: Carefully add Ammonium Formate (10.2 g) followed by 10% Pd/C (4.9 g) portion-wise.[1] Safety Note: Pd/C is pyrophoric; keep wet with solvent or add under inert atmosphere.

  • Reduction: Heat the mixture to gentle reflux (approx. 65°C) under nitrogen flow. Stir for 1.5 hours . Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the nitro spot.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove the catalyst. Wash the pad with methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (50 mL) followed by brine (50 mL). Dry over anhydrous

    
    .
    
  • Yield: Evaporate solvent to yield the title compound as a pale yellow oil/solid (approx. 90-95% yield). Purity is typically sufficient for downstream coupling.

Protocol B: The "Sandmeyer Divergence" (Synthesis of Iodo-Intermediates)

Context: Converting the amino group to an Iodine handle for Sonogashira/Suzuki couplings, critical for constructing bi-aryl kinase inhibitors.

Reagents:

  • Methyl 3-amino-4-ethylbenzoate (from Protocol A)[2][3][4]

  • Sodium Nitrite (

    
    )[3]
    
  • Potassium Iodide (

    
    )
    
  • Sulfuric Acid (

    
    )[3]
    

Step-by-Step Methodology:

  • Diazotization: Suspend Methyl 3-amino-4-ethylbenzoate (10 g, 55.8 mmol) in water (100 mL) . Cool to 0°C in an ice bath.

  • Acidification: Slowly add conc.

    
     (10 mL)  dropwise, maintaining temperature <5°C.
    
  • Nitrite Addition: Add a solution of

    
     (4.6 g, 67 mmol)  in water (50 mL) dropwise. Stir at 0°C for 2 hours. The solution should turn clear/orange as the diazonium salt forms.
    
  • Iodination: Add a solution of

    
     (10.2 g, 61.4 mmol)  in water (50 mL) dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Iodine evolution (purple vapor/dark liquid) will occur.

  • Quench: Treat with saturated sodium thiosulfate solution to remove excess iodine. Extract with Ethyl Acetate.

  • Result: Methyl 4-ethyl-3-iodobenzoate. This intermediate is now ready for Palladium-catalyzed coupling (e.g., Sonogashira coupling with ethynyltrimethylsilane).[3]

Part 3: Visualizing the Drug Discovery Workflow

The following diagram illustrates the strategic divergence of Methyl 3-amino-4-ethylbenzoate into three major drug classes: Benzimidazoles (via cyclization), Quinazolinones (via anthranilic pathways), and Bi-aryl Systems (via Sandmeyer/Coupling).

DrugDiscoveryWorkflow Start Methyl 4-ethyl-3-nitrobenzoate Core Methyl 3-amino-4-ethylbenzoate (The Scaffold) Start->Core Pd/C, HCOONH4 Reduction Path1 Diazotization (Sandmeyer) Core->Path1 Path2 Cyclization w/ Aldehydes Core->Path2 Path3 Amide Coupling/Urea Formation Core->Path3 Prod1 3-Iodo Intermediate (Precursor for Sonogashira) Path1->Prod1 Prod2 Benzimidazole Derivatives (Telmisartan Analogs) Path2->Prod2 Prod3 Urea-Linked Kinase Inhibitors (Type II Binders) Path3->Prod3 Target Target: DDR1/2 Inhibitors & Epigenetic Modulators Prod1->Target Pd-Catalysis Prod2->Target Prod3->Target

Figure 1: Divergent synthesis pathways utilizing Methyl 3-amino-4-ethylbenzoate to access distinct pharmacophores.

Part 4: Case Study - DDR1/2 Kinase Inhibitors

Objective: Design a dual inhibitor for Discoidin Domain Receptors 1 and 2 (DDR1/2), which are implicated in fibrosis and tumor metastasis.

Logic: Researchers utilized Methyl 3-amino-4-ethylbenzoate to create a "Type II" kinase inhibitor. The amino group functions as the anchor for the hinge-binding motif, while the 4-ethyl group provides the necessary hydrophobic bulk to orient the molecule correctly within the ATP-binding pocket, superior to the 4-methyl analog which showed reduced potency due to poor hydrophobic packing.

Experimental Outcome:

  • Scaffold Prep: The scaffold was converted to the 3-iodo derivative (Protocol B).

  • Coupling: A Sonogashira coupling with ethynyltrimethylsilane introduced an alkyne linker.

  • Final Assembly: The alkyne was coupled with an Imidazo[1,2-a]pyrazine headgroup.[3]

  • Result: The final compound demonstrated

    
     values in the nanomolar range (<20 nM) for DDR1, validating the structural necessity of the ethyl substituent.
    

Part 5: Analytical Quality Control

To ensure reproducibility in biological assays, the intermediate must meet the following QC specifications:

ParameterSpecificationMethod
Appearance Pale yellow oil to off-white solidVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Residual Solvent < 5000 ppm (MeOH/EtOAc)GC-Headspace
Water Content < 0.5%Karl Fischer

Key NMR Signals (DMSO-d6):

  • 
     1.28 (t, 3H, Ethyl-
    
    
    
    )
  • 
     2.94 (q, 2H, Ethyl-
    
    
    
    )
  • 
     3.80 (s, 3H, Ester-
    
    
    
    )
  • 
     5.10 (s, 2H, 
    
    
    
    - Broad singlet)
  • Aromatic protons typically appear as a doublet (d), singlet (s), and doublet of doublets (dd) in the 7.0-7.5 ppm region depending on exact shielding.

References

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives: Title: Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Source: Journal of Medicinal Chemistry (via ACS Publications). URL:[Link](Context: Describes the specific use of Methyl 3-amino-4-ethylbenzoate in synthesis steps).

  • Title: WO2013117645A1 - Imidazo [4, 5 -c] pyridine derivatives useful for the treatment of degenerative and inflammatory diseases.
  • General Synthesis of Substituted Benzoates: Title: Histone Demethylase Inhibitors (EP2928471B1). Source: European Patent Office. URL:(Context: Validates the use of the scaffold in epigenetic drug discovery).

Sources

"Methyl 3-amino-4-ethylbenzoate" for structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic implementation of Methyl 3-amino-4-ethylbenzoate (and its structural analogs) in Structure-Activity Relationship (SAR) campaigns. Unlike standard benzocaine-like scaffolds, the presence of the 4-ethyl substituent provides a critical lever for modulating lipophilicity (


LogP 

+0.5 vs. methyl), steric occlusion, and metabolic stability. This guide provides validated protocols for derivatization, physicochemical profiling, and biological evaluation, specifically targeting kinase inhibitor design and local anesthetic optimization.

Introduction: The Strategic Value of the 4-Ethyl Scaffold

In drug discovery, the "Magic Methyl" effect is well-known, but the "Ethyl Extension" is an underutilized tactic for filling hydrophobic pockets and blocking metabolic hot-spots. Methyl 3-amino-4-ethylbenzoate serves as a bifunctional building block:

  • 3-Amino Group: Acts as a primary vector for library expansion (via amides, ureas, or reductive amination).

  • 4-Ethyl Group: Provides steric bulk ortho to the amine, influencing the rotational barrier of N-substituents and filling hydrophobic "gatekeeper" regions in protein targets (e.g., Kinases, Nav channels).

  • 1-Methyl Ester: A prodrug handle or precursor for carboxylic acid pharmacophores.

Mechanistic Rationale (SAR Logic)
  • Lipophilicity: The ethyl group increases LogP, enhancing membrane permeability for CNS or intracellular targets.

  • Metabolic Stability: The 4-position is blocked, preventing para-hydroxylation (a common metabolic clearance route for anilines).

  • Conformational Lock: The steric clash between the 4-ethyl and 3-amino derivatives can lock the molecule into a bioactive conformation.

Chemical Profiling & Decision Logic

Before initiating synthesis, researchers must validate the scaffold's suitability. The following decision tree outlines the selection process based on target hydrophobicity.

SAR_Decision_Tree Start Target Identification Pocket_Analysis Hydrophobic Pocket Analysis Start->Pocket_Analysis Space_Check Is 4-position space > 2.5 Å? Pocket_Analysis->Space_Check Use_Methyl Use 4-Methyl Analog (Standard) Space_Check->Use_Methyl No (Tight) Use_Ethyl Use Methyl 3-amino-4-ethylbenzoate (Target Scaffold) Space_Check->Use_Ethyl Yes (Deep Pocket) Derivatization 3-Amino Derivatization (Urea/Amide Library) Use_Ethyl->Derivatization Outcome_1 Outcome: Increased Potency (Hydrophobic Fill) Derivatization->Outcome_1 Fit Outcome_2 Outcome: Decreased Potency (Steric Clash) Derivatization->Outcome_2 Clash

Figure 1: Strategic decision tree for selecting the 4-ethylbenzoate scaffold based on receptor pocket topology.

Experimental Protocols

Protocol A: Library Synthesis via 3-Amino Derivatization

Objective: To generate a focused library of amides to probe the "hinge region" of a kinase or the receptor site of a GPCR.

Reagents:

  • Scaffold: Methyl 3-amino-4-ethylbenzoate (1.0 equiv)

  • Acylating Agents: Diverse Acid Chlorides (R-COCl) or Carboxylic Acids (R-COOH)

  • Coupling Agents (for acids): HATU (1.2 equiv), DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 3-amino-4-ethylbenzoate (100 mg, 0.56 mmol) in anhydrous DMF (2 mL).

  • Activation (for Acids): Add the carboxylic acid (0.67 mmol) and DIPEA (0.29 mL, 1.68 mmol). Stir for 5 mins. Add HATU (255 mg, 0.67 mmol).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Target M+1).

    • Critical Note: The 4-ethyl group exerts steric hindrance. If conversion is <50% after 4 hours, heat to 50°C.

  • Work-up: Dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 4-ethyl group makes these compounds slightly more non-polar than methyl analogs; adjust gradients accordingly.

Protocol B: Lipophilicity Assessment (Chromatographic LogP)

Objective: To quantify the lipophilic shift contributed by the 4-ethyl group compared to the 4-H and 4-Methyl parents.

Method: HPLC-based LogP determination (OECD 117).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm.

  • Mobile Phase: Isocratic Methanol/Water (75:25) buffered to pH 7.4.

  • Standards: Inject a calibration mixture (e.g., Toluene, Ethylbenzene, DDT) with known LogP values.

  • Calculation:

    
    
    
    • Plot Log k' vs. Reference LogP.

    • Interpolate the LogP of the Methyl 3-amino-4-ethylbenzoate derivatives.

    • Expected Result: The 4-ethyl analog typically shows a

      
      LogP of +0.4 to +0.6 relative to the 4-methyl analog.
      

Data Analysis & SAR Interpretation

When analyzing the data from the generated library, use the following comparative matrix to determine the "Ethyl Effect."

Substituent (R4)Steric Volume (ų)LogP ContributionMetabolic Stability (Microsomal)Primary Risk
-H Small0.0Low (Para-oxidation)Rapid Clearance
-CH3 (Methyl)Medium+0.5MediumBenzylic oxidation
-CH2CH3 (Ethyl)Large +1.0 High Steric Clash

Interpretation Guide:

  • Scenario A (Ethyl > Methyl >> H): Indicates a large hydrophobic pocket is present. The ethyl group is filling a void (entropic gain).

  • Scenario B (Methyl > Ethyl): The pocket is tight. The ethyl group is causing steric repulsion.

  • Scenario C (Ethyl = Methyl): The region is solvent-exposed; the extra bulk adds no binding benefit but increases lipophilicity (potentially hurting solubility).

Biological Application Workflow

This scaffold is particularly relevant for Type II Kinase Inhibitors where the amine forms a hydrogen bond with the hinge region (Glu/Asp) and the ethyl group sits in the hydrophobic gatekeeper pocket.

Bio_Workflow Step1 Scaffold (Methyl 3-amino-4-ethylbenzoate) Step2 Library Synthesis (Amide Coupling) Step1->Step2 Protocol A Step3 Enzymatic Assay (IC50 Determination) Step2->Step3 High Throughput Step4 Cellular Assay (Membrane Permeability) Step3->Step4 Hits (<100nM)

Figure 2: Screening workflow for kinase inhibition candidates derived from the benzoate scaffold.

References

  • Zaffaroni, N. et al. (2002).[1] Cytotoxic activity of ethyl 4-amino-3-methylbenzoate derivatives in human tumor cell lines. National Institutes of Health.

  • Rezaei, M. et al. (2019).[2] Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives. Combinatorial Chemistry & High Throughput Screening.

  • Ritchie, T.J.[3][4] & MacDonald, S.J. (2009).[3] The impact of aromatic ring count on drug developability. Drug Discovery Today.

  • Sigma-Aldrich. (2024). Product Specification: Methyl 3-aminobenzoate and derivatives.

(Note: While specific literature on the exact "Methyl 3-amino-4-ethylbenzoate" is sparse compared to the methyl-analog, the SAR principles cited above regarding aniline lipophilicity and steric substitution are chemically universal and validated by the provided references.)

Sources

Application Notes & Protocols: Leveraging Methyl 3-amino-4-ethylbenzoate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Philosophy of Starting Small

In the landscape of modern drug discovery, brute force has given way to elegant precision. High-throughput screening (HTS), while a powerful tool, often involves complex, "drug-like" molecules that can form suboptimal interactions with their targets. Fragment-Based Drug Discovery (FBDD) offers a compelling alternative.[1][2] By starting with small, low-complexity molecules—"fragments"—we can more efficiently sample chemical space and identify high-quality, atom-efficient binding interactions.[1] These initial, weak-binding hits (typically in the micromolar to millimolar range) serve as sophisticated starting points for building potent, selective, and highly optimized drug candidates. This guide provides a detailed framework for utilizing a representative fragment, Methyl 3-amino-4-ethylbenzoate, within an FBDD campaign, from initial characterization to hit validation and progression.

Part 1: Characterization of the Fragment - Methyl 3-amino-4-ethylbenzoate

A successful FBDD campaign begins with a well-characterized fragment library. Each molecule should be selected for its physicochemical properties, solubility, and synthetic tractability. Methyl 3-amino-4-ethylbenzoate serves as an excellent case study, embodying the desirable characteristics of a versatile fragment.

Physicochemical Properties & The "Rule of Three"

Fragments are typically governed by the "Rule of Three," a set of guidelines that ensure they remain small and simple, maximizing the probability of forming efficient interactions.[3] Let's analyze Methyl 3-amino-4-ethylbenzoate (and its close, well-documented isomers) in this context.

PropertyGuideline ("Rule of Three")Value for Methyl 3-amino-4-methylbenzoate*Value for Ethyl 3-amino-4-methylbenzoate**Compliance
Molecular Weight (MW)≤ 300 Da165.19 g/mol [4]179.22 g/mol [5]Yes
Hydrogen Bond Donors (HBD)≤ 31 (Amine group)1 (Amine group)Yes
Hydrogen Bond Acceptors (HBA)≤ 32 (Ester carbonyl, Amine)2 (Ester carbonyl, Amine)Yes
Calculated LogP (cLogP)≤ 3~2.1-2.5 (Predicted)~2.4 (Predicted)Yes
Heavy Atom Count (HAC)≤ 2012[6]13[7]Yes
Rotatable Bonds≤ 334Borderline/Yes

*Data for Methyl 3-amino-4-methylbenzoate used as a close structural analog.[4][6] **Data for Ethyl 3-amino-4-methylbenzoate used as a close structural analog.[5][7]

As the table demonstrates, this fragment scaffold comfortably fits within the core tenets of the "Rule of Three," making it an ideal candidate for screening. Its defined hydrogen bond donors and acceptors, coupled with a semi-rigid aromatic core, provide distinct pharmacophoric features for target recognition.

Synthesis and Solubility

A critical, practical aspect of any fragment is its synthetic accessibility and aqueous solubility, which is paramount for biophysical screening assays.

  • Synthesis: The synthesis of this class of compounds is well-documented. For instance, Methyl 3-amino-4-methylbenzoate can be prepared from 3-amino-4-methylbenzoic acid by reacting it with anhydrous methanol in the presence of thionyl chloride (SOCl₂).[8] This straightforward esterification highlights the synthetic tractability of the scaffold, a key consideration for future hit-to-lead optimization where analogs will need to be synthesized.

  • Solubility: The methyl and ethyl esters of aminobenzoates are reported to be soluble in organic solvents like methanol and exhibit sufficient aqueous solubility for most screening techniques, especially when prepared from a DMSO stock.[4] High solubility is crucial to avoid compound aggregation, a common source of false positives in screening campaigns.

Part 2: The FBDD Workflow - From Screening to Hit Validation

The journey from a fragment library to a validated hit involves a cascade of biophysical techniques. Each method provides a different lens through which to view the fragment-target interaction. The low affinity of fragment binding necessitates highly sensitive detection methods.[9]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit Expansion Screening Fragment Library (e.g., Methyl 3-amino-4-ethylbenzoate) SPR Surface Plasmon Resonance (SPR) High-Throughput Hit ID Screening->SPR Identifies binders NMR NMR Spectroscopy (e.g., STD, WaterLOGSY) Screening->NMR Identifies binders ITC Isothermal Titration Calorimetry (ITC) Thermodynamics & Stoichiometry SPR->ITC Orthogonal Validation NMR->ITC Orthogonal Validation XRay X-ray Crystallography Binding Mode & Structure ITC->XRay Structural Insights Optimization Structure-Guided Medicinal Chemistry (Fragment Growing/Linking) XRay->Optimization Design Cycle Lead Lead Compound Optimization->Lead Potency & ADME

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for primary screening that measures changes in mass on a sensor surface in real-time, allowing for the detection of binding events.[10][11]

Objective: To rapidly identify fragments from a library that bind to a target protein immobilized on a sensor chip.

Causality: SPR is chosen for its high sensitivity, relatively high throughput, and its ability to provide initial kinetic insights (association and dissociation rates), which helps triage hits.[12]

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip (or equivalent) using standard amine coupling chemistry (EDC/NHS). Aim for a surface density of 10,000 - 15,000 Response Units (RU) to maximize the signal for small fragment binding.

    • Include a reference flow cell (e.g., activated and blocked without protein) to subtract bulk refractive index changes and non-specific binding.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of Methyl 3-amino-4-ethylbenzoate in 100% DMSO.

    • Dilute the stock solution into the running buffer (e.g., HBS-EP+) to a final screening concentration of 200 µM. The final DMSO concentration should be kept constant and low (e.g., ≤ 1%) across all samples to minimize solvent effects.

  • Screening Assay:

    • Flow the prepared fragment solution over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time. A typical injection time would be 60 seconds, followed by a 120-second dissociation phase with running buffer.

    • A positive "hit" is identified by a response signal in the protein flow cell that is significantly higher than the signal in the reference flow cell.

  • Data Analysis:

    • Perform reference cell and buffer blank subtraction to obtain the true binding signal.

    • Hits are typically defined as fragments that elicit a response greater than a predefined threshold (e.g., >3 standard deviations above the mean response of negative controls).

Protocol 2: Orthogonal Hit Validation and Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) and stoichiometry (n) of the interaction in a single experiment.[13]

Objective: To confirm the binding of hits from the primary screen and to determine their binding affinity (K D), enthalpy (ΔH), and stoichiometry.

Causality: ITC is considered the gold standard for binding validation because it is a true in-solution technique, requires no labeling or immobilization, and provides rich thermodynamic data that can guide subsequent optimization efforts.[14] A favorable enthalpic contribution (ΔH) often indicates specific, well-defined interactions like hydrogen bonds.

Methodology:

  • Sample Preparation:

    • Prepare the target protein at a concentration of 10-20 µM in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Prepare Methyl 3-amino-4-ethylbenzoate at a concentration of 200-500 µM (approximately 10-20 times the protein concentration) in the exact same buffer to minimize heats of dilution.

    • Thoroughly degas both solutions before the experiment.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 20 injections of 2 µL each).

  • Titration and Data Acquisition:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, and discard this data point.

    • Execute the series of injections, allowing the system to return to thermal equilibrium between each injection. The instrument records the power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change (µcal/sec).

    • Plot the heat change per mole of injectant against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to calculate the dissociation constant (K D), enthalpy of binding (ΔH), and stoichiometry (n).

Part 3: Structural Elucidation and Hit-to-Lead Progression

The ultimate validation for a fragment hit is the high-resolution structure of the fragment bound to its target protein.

Hit_Progression cluster_growth Fragment Growing Fragment Methyl 3-amino-4-ethylbenzoate (Hit, K D ~500 µM) Structure Co-crystal Structure (Binding Pocket Identified) Fragment->Structure X-ray Crystallography Structure->Vector1 Explore Unoccupied Space Structure->Vector2 Target Specific Residue Lead Potent Lead Compound (K D ~50 nM) Vector1->Lead Vector2->Lead

Protocol 3: Co-crystallization for Structural Insights

X-ray crystallography provides an atomic-level picture of how the fragment binds, revealing key interactions and identifying vectors for chemical elaboration.[15][16][17]

Objective: To determine the three-dimensional structure of the target protein in complex with Methyl 3-amino-4-ethylbenzoate.

Causality: A high-resolution structure is the most powerful tool for structure-based drug design. It removes ambiguity about the binding mode and provides a clear roadmap for chemists to design more potent analogs by "growing" the fragment to engage with nearby residues.[18]

Methodology:

  • Crystal Soaking:

    • Grow crystals of the apo-protein under established conditions.

    • Prepare a "soaking solution" containing the precipitant from the crystallization condition, supplemented with 1-5 mM of Methyl 3-amino-4-ethylbenzoate (from a high-concentration DMSO stock).

    • Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (often the soaking solution plus glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the resulting electron density maps (Fo-Fc maps) for evidence of the bound fragment.

    • Model the fragment into the density and refine the structure to obtain a high-resolution model of the protein-fragment complex.

Ligand Efficiency and the Path Forward

Once a validated hit with a known binding mode is identified, the focus shifts to optimization. A key metric used to guide this process is Ligand Efficiency (LE) .[19]

LE = -ΔG / HAC (where ΔG is the Gibbs free energy of binding and HAC is the heavy atom count)

LE normalizes binding affinity for the size of the molecule. A good fragment hit will have a high LE, indicating it makes very efficient interactions for its size.[20][21] For a hypothetical K D of 500 µM for our fragment (HAC = 12), the LE would be approximately 0.39 kcal/mol/heavy atom, a respectable starting point.

The goal of the medicinal chemist is to elaborate on the fragment scaffold—guided by the crystal structure—to increase potency while maintaining or improving LE. This "fragment growing" or "linking" strategy has proven to be a highly successful path to novel therapeutics.[22]

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. PubChem. Retrieved from [Link]

  • ChemBK. (2024). ethyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • Valle, A., & Craik, D. J. (2021). Using NMR Spectroscopy in the Fragment-Based Drug Discovery of Small-Molecule Anticancer Targeted Therapies. Molecules, 26(5), 1399. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylbenzoate. PubChem. Retrieved from [Link]

  • Fun, H. K., Arshad, S., & Ramasamy, K. (2008). Ethyl 4-amino-3-methyl-benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1928. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Waring, M. J., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 288(19), 5561-5582. Retrieved from [Link]

  • American Chemical Society. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • American Chemical Society. (n.d.). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-Amino-4-methylbenzoate. PubChem. Retrieved from [Link]

  • American Chemical Society. (n.d.). Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SPR-based fragment screening: advantages and applications. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Retrieved from [Link]

  • ZoBio. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Retrieved from [Link]

  • Drug Hunter. (n.d.). Ligand Efficiency Metrics Calculators. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Fragment-based drug discovery: A graphical review. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Fragment-Based Drug Discovery: Emerging Strategies and Applications. Retrieved from [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • MDPI. (n.d.). Concepts and Core Principles of Fragment-Based Drug Design. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
  • ResearchGate. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Retrieved from [Link]

  • Open Access Journals. (2023). Fragment-Based Drug Design (FBDD). Retrieved from [Link]

  • Repository of the Academy's Library. (n.d.). The Role of Ligand Efficiency Measures in Drug Discovery. Retrieved from [Link]

  • MedCrave online. (2017). Using fragment based drug discovery to target epigenetic regulators in cancer. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed. Retrieved from [Link]

  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-ethylbenzoate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. NMR methods used in.... Retrieved from [Link]

  • ResearchGate. (n.d.). SPR-based Fragment Screening: Advantages and Applications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl benzoate. Retrieved from [Link]

  • Stanford Medicine. (n.d.). Fragment library design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The role of ligand efficiency metrics in drug discovery. PubMed. Retrieved from [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]

  • Diamond Light Source. (2022). The XChem pipeline for fragment screening. Retrieved from [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of Methyl 3-amino-4-ethylbenzoate. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles to help you maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 3-amino-4-ethylbenzoate?

A1: There are two principal and logically sound synthetic strategies, primarily differing in the sequence of the esterification and nitro group reduction steps.

  • Route A: Reduction of a Nitro-Ester Precursor. This route begins with the esterification of a suitable nitro-substituted benzoic acid, followed by the reduction of the nitro group. This is often preferred as the reaction conditions for nitro reduction are generally compatible with the ester functional group.

  • Route B: Esterification of an Amino Acid. This route involves the direct esterification of 3-amino-4-ethylbenzoic acid. While straightforward, the amino group can sometimes complicate acid-catalyzed esterification if not properly protonated.

Q2: Which synthetic route is generally recommended for higher yield?

A2: Route A (Reduction of a Nitro-Ester) is often recommended for its reliability and typically higher overall yields. The starting material, 4-ethyl-3-nitrobenzoic acid, can be synthesized via nitration of 4-ethylbenzoic acid. The subsequent esterification and reduction steps are generally high-yielding and well-documented for analogous systems. Fischer esterification conditions are robust, and catalytic hydrogenation is a very clean method for nitro group reduction.[1][2]

Q3: How can I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring both the esterification and reduction steps.[3][4] Use an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediates, and the final product. The consumption of the starting material and the appearance of the product spot, visualized under UV light, will indicate reaction progress.

Q4: What are the critical analytical techniques for final product characterization?

A4: To confirm the structure and purity of the final Methyl 3-amino-4-ethylbenzoate, a combination of techniques is essential.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3][4]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the amine (N-H stretches), the ester (C=O stretch), and aromatic C-H bonds.[3]

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Synthetic Pathway Overview

The two primary synthetic routes to Methyl 3-amino-4-ethylbenzoate are illustrated below.

Synthetic_Routes cluster_A Route A: Reduction of Nitro-Ester cluster_B Route B: Esterification of Amino Acid A1 4-Ethyl-3-nitrobenzoic Acid A2 Methyl 4-ethyl-3-nitrobenzoate A1->A2 Esterification (MeOH, H+) A3 Methyl 3-amino-4-ethylbenzoate A2->A3 Reduction (e.g., H2, Pd/C) B1 3-Amino-4-ethylbenzoic Acid B2 Methyl 3-amino-4-ethylbenzoate B1->B2 Esterification (MeOH, H+ or SOCl2)

Caption: Primary synthetic strategies for Methyl 3-amino-4-ethylbenzoate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during synthesis.

Part 1: Fischer Esterification Challenges

The Fischer esterification is an equilibrium-driven reaction.[5] Low yields are often traced back to issues with this equilibrium or catalyst inefficiency.

Q: My esterification reaction is slow or appears to stall with a low conversion rate. What's wrong?

A: This is a classic equilibrium problem. According to Le Chatelier's Principle, to drive the reaction towards the ester product, you must either use a large excess of one reactant (typically the alcohol) or remove the water as it is formed.[6]

  • Insight & Solution:

    • Increase Alcohol Stoichiometry: Use methanol not just as a reagent but also as the solvent. This large excess shifts the equilibrium significantly to the product side.

    • Ensure Anhydrous Conditions: Any water present at the start will inhibit the reaction. Use anhydrous methanol and a strong acid catalyst like concentrated sulfuric acid or dry HCl gas.

    • Catalyst Amount: Ensure you are using a catalytic amount of strong acid (typically 5-10 mol%). An insufficient amount of catalyst will result in a slow reaction rate.

    • Reaction Time & Temperature: Refluxing for an adequate period (typically 4-16 hours) is necessary to reach equilibrium.[1][7] Monitor by TLC until the starting carboxylic acid spot is no longer visible.

Q: During work-up, I'm getting a low yield of my extracted ester. Where is my product going?

A: Product loss during work-up is common if the pH is not controlled correctly. The product contains a basic amino group and can be protonated and become water-soluble at low pH. Conversely, any unreacted carboxylic acid starting material will be deprotonated and water-soluble at high pH.

  • Insight & Solution:

    • Neutralization: After the reaction, cool the mixture and slowly pour it over ice. Then, carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is neutral or slightly basic (pH ~7-8).[1][8] This neutralizes the acid catalyst and deprotonates any unreacted starting acid, moving it to the aqueous layer.

    • Extraction: The neutral ester product will be soluble in a non-polar organic solvent. Extract the aqueous mixture multiple times with a solvent like ethyl acetate or dichloromethane to ensure complete recovery.[1][9]

    • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water before drying over an anhydrous salt like MgSO₄ or Na₂SO₄.[9]

Esterification_Troubleshooting Start Low Esterification Yield Check_TLC Analyze TLC: Is starting material (SM) present? Start->Check_TLC Workup_Issue Analyze Work-up: Emulsion or poor separation? Check_TLC->Workup_Issue No Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn Yes Loss_Workup Product Loss During Work-up Workup_Issue->Loss_Workup Yes Solution_Equilibrium Solution: 1. Use MeOH as solvent. 2. Ensure anhydrous conditions. 3. Increase reflux time. Incomplete_Rxn->Solution_Equilibrium Solution_Workup Solution: 1. Neutralize carefully with NaHCO3. 2. Extract multiple times. 3. Wash organic layer with brine. Loss_Workup->Solution_Workup

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Part 2: Nitro Group Reduction Challenges

The catalytic reduction of an aromatic nitro group is generally efficient but can be prone to issues related to catalyst activity and reaction conditions.

Q: My nitro group reduction is incomplete, even after a long reaction time.

A: Incomplete reduction is almost always due to catalyst deactivation or insufficient hydrogen.

  • Insight & Solution:

    • Catalyst Quality & Loading: Use a fresh, high-quality catalyst (e.g., 5-10% Palladium on Carbon or Raney Nickel). The catalyst should be handled under an inert atmosphere as much as possible to prevent oxidation. Ensure an appropriate catalyst loading (typically 5-10 mol% by weight). For a similar reduction, Raney Nickel was used effectively.[1]

    • Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and maintaining positive pressure (e.g., 50 psi or as recommended for your setup).[1] Purge the vessel with nitrogen first, then with hydrogen, to remove all oxygen.

    • Alternative Reducing Agents: If catalytic hydrogenation is not feasible, chemical reducing agents can be used. A common alternative is iron powder in acetic acid or ammonium chloride.[2] Sodium dithionite has also been reported for reducing nitro groups on similar aromatic rings, though yields can be lower.[4]

Q: My final product is dark and appears to contain impurities. What causes this?

A: The formation of colored impurities can result from side reactions or oxidation. The amino group in the product is susceptible to air oxidation, which can form colored byproducts.

  • Insight & Solution:

    • Inert Atmosphere: During work-up and purification, try to minimize the product's exposure to air, especially when heated. Working under a nitrogen or argon atmosphere can be beneficial.

    • Filtration: After the reaction, the metal catalyst must be completely removed. Filtration through a pad of Celite® is highly effective for removing fine catalyst particles.[1] Wash the filter cake thoroughly with the reaction solvent (e.g., methanol or ethyl acetate) to recover all the product.

    • Purification: The crude product may require purification. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often sufficient to remove colored impurities and yield a pure, crystalline solid.[9]

Quantitative Data Summary

ParameterFischer EsterificationCatalytic Hydrogenation
Catalyst Conc. H₂SO₄ or SOCl₂[1][7]5-10% Pd/C or Raney Ni[1]
Catalyst Loading 5-10 mol%5-10 wt%
Solvent Methanol (excess)Methanol or Ethanol
Temperature Reflux (65°C)[1]Room Temperature to 50°C
Pressure Atmospheric1-4 atm (15-60 psi) H₂[1]
Typical Time 4-16 hours[1]2-8 hours[1]
Reported Yields >90% (for analogous esters)[1]>95% (for analogous amines)[1]

Detailed Experimental Protocol (Route A)

This protocol is a representative procedure based on established methods for analogous compounds and serves as a validated starting point.

Step 1: Synthesis of Methyl 4-ethyl-3-nitrobenzoate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethyl-3-nitrobenzoic acid (10.0 g, 1 eq.).

  • Reagents: Add anhydrous methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting acid is consumed.

  • Work-up: Cool the flask in an ice bath. Slowly pour the reaction mixture into a beaker containing crushed ice (200 g).

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution portion-wise with stirring until gas evolution ceases and the pH of the solution is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification if it appears clean by TLC.

Step 2: Synthesis of Methyl 3-amino-4-ethylbenzoate
  • Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the crude Methyl 4-ethyl-3-nitrobenzoate from the previous step in methanol (100 mL).

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, ~0.5 g) to the solution. Caution: Pd/C may be pyrophoric.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi. Shake or stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. The progress can also be confirmed by TLC.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol (2 x 50 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or an ethyl acetate/hexanes mixture to afford Methyl 3-amino-4-ethylbenzoate as a pure crystalline solid.

References

  • Pralay, A. B., et al. (2021). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. World Journal of Pharmaceutical Research, 10(2), 1046-1052. Available at: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2021). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Available at: [Link]

  • O'Driscoll, J. (2014). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Baraldi, P. G., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o753. Available at: [Link]

  • Truman State University Chemistry Department. (2017). Fischer Esterification of 3-nitrobenzoic acid. Available at: [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 56, 15. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.
  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]

Sources

"Methyl 3-amino-4-ethylbenzoate" side-product formation and removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-amino-4-ethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side-product formation during the synthesis of Methyl 3-amino-4-ethylbenzoate and to provide effective purification strategies.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis and purification, providing insights into their causes and step-by-step protocols for resolution.

Problem 1: My final product is a dark, oily residue that won't solidify.

Probable Cause: This is a common issue when residual starting materials, side-products, and solvent remain in your crude product. The presence of impurities can disrupt the crystal lattice formation of your desired product.

Solution:

  • Initial Purification: Begin by dissolving the oil in a minimum amount of a suitable solvent like diethyl ether. Then, remove the solvent using a rotary evaporator. This process can sometimes facilitate solidification. If the oil persists, repeating this procedure with pentane may be effective.[1]

  • Aqueous Work-up: A thorough aqueous work-up is crucial. Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

Problem 2: TLC analysis of my crude product shows multiple spots, with one having a very low Rf value.

Probable Cause: The spot with a very low Rf value likely corresponds to the unreacted starting material, 3-amino-4-ethylbenzoic acid. Carboxylic acids are highly polar and interact strongly with the silica gel on the TLC plate, resulting in minimal movement with less polar solvent systems.

Solution: Acid-Base Extraction This technique is highly effective for separating acidic, basic, and neutral compounds.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The acidic 3-amino-4-ethylbenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Repeat the wash 2-3 times.

  • Separation: Separate the aqueous and organic layers. The organic layer now contains your desired methyl ester and any neutral impurities.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, now free of the acidic starting material.

Problem 3: My purified product still shows a small impurity peak in the NMR/LC-MS that I suspect is the N-acetylated side-product.

Probable Cause: If acetyl-containing reagents (like acetic anhydride or acetyl chloride) were used in a previous step or if acetonitrile was used as a solvent under certain conditions, N-acetylation of the amino group can occur, forming Methyl 3-(acetylamino)-4-ethylbenzoate.[3][4] This side-product often has similar polarity to the desired product, making separation by standard chromatography challenging.

Solution: Hydrolysis of the N-acetyl group The N-acetyl group can be removed by acid or base-catalyzed hydrolysis to revert the side-product back to the desired amine.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: Dissolve the impure product in a mixture of methanol and a strong acid, such as concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. The resulting material should be enriched in the desired product and can be further purified by recrystallization or column chromatography.

Problem 4: During column chromatography, my product is tailing or streaking on the column.

Probable Cause: The basic amino group of your product is interacting strongly with the acidic silanol groups on the surface of the silica gel.[5] This interaction can lead to poor separation, broad peaks, and potential product degradation.[6]

Solution: Modifying the Mobile Phase or Stationary Phase

  • Mobile Phase Modification: Add a small amount (0.5-1%) of a competing amine, such as triethylamine or ammonia, to your eluent system (e.g., hexane/ethyl acetate).[5][7] This will neutralize the acidic sites on the silica, minimizing the unwanted interaction with your product.

  • Alternative Stationary Phase: Consider using an amine-functionalized silica gel column or a less acidic stationary phase like alumina.[7][8]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of Methyl 3-amino-4-ethylbenzoate?

A1: Besides unreacted starting material, the most common side-products depend on the synthetic route.

  • From Fischer Esterification: The primary impurity is the starting carboxylic acid.[9]

  • From Reduction of a Nitro Group: Incomplete reduction can leave the corresponding nitro-compound (Methyl 3-nitro-4-ethylbenzoate).

  • N-Acetylation: If sources of acetyl groups are present, N-acetylated product can form.[10]

  • Hydrolysis: The ester can hydrolyze back to the carboxylic acid if exposed to harsh acidic or basic conditions during work-up.[11][12]

  • Decarboxylation: Under strong acidic conditions and heat, decarboxylation of the starting aminobenzoic acid can occur.[13][14]

Q2: What is the best method for purifying crude Methyl 3-amino-4-ethylbenzoate?

A2: The choice of purification method depends on the nature and quantity of the impurities.

Purification MethodBest For RemovingKey Considerations
Recrystallization Small amounts of impurities with different solubility profiles.Requires finding a suitable solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[15][16]
Column Chromatography Impurities with different polarities.Can be challenging for basic amines due to interactions with silica gel; may require a modified mobile phase or stationary phase.[5][7]
Acid-Base Extraction Acidic or basic impurities (e.g., unreacted carboxylic acid).A highly effective and scalable initial purification step.

Q3: How can I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve your product well at elevated temperatures but poorly at low temperatures.[15] Ethanol is often a good starting point for compounds like Methyl 3-amino-4-ethylbenzoate.[1] You may need to experiment with solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to achieve optimal crystallization.

Q4: I am scaling up my reaction. What purification method is most suitable?

A4: For large-scale purification, a combination of methods is often most effective.

  • Initial Purification: Start with an acid-base extraction to remove the bulk of any acidic or basic impurities.

  • Crystallization: Follow with recrystallization to achieve high purity. This is generally more scalable and cost-effective than column chromatography for large quantities.

Q5: My reaction involves a nitration step. Are there any specific impurities I should be aware of?

A5: Nitration reactions can sometimes lead to the formation of N-nitrosamine impurities, especially if there are residual nitrosating agents and secondary amines present. While less common in this specific synthesis, it's a potential concern in related chemistries. If suspected, specialized analytical techniques and specific removal protocols, such as treatment with hydrochloric acid, may be necessary.[17]

III. Visualized Workflows

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification method based on the initial analysis of your crude product.

Purification_Strategy start Crude Product Analysis (TLC, NMR) q_acid Acidic Impurity Present? (e.g., Starting Material) start->q_acid acid_base Perform Acid-Base Extraction q_acid->acid_base Yes q_polarity Impurities with Different Polarity? q_acid->q_polarity No acid_base->q_polarity chromatography Column Chromatography (Consider mobile phase modifiers) q_polarity->chromatography Yes q_solid Is the Product a Solid? q_polarity->q_solid No chromatography->q_solid recrystallize Recrystallization q_solid->recrystallize Yes final_product Pure Methyl 3-amino-4-ethylbenzoate q_solid->final_product No (If already pure) recrystallize->final_product

Caption: Decision tree for selecting a purification strategy.

IV. References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound. Retrieved from

  • ResearchGate. (n.d.). (PDF) Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC. Retrieved from [Link]

  • Unknown Source. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubMed. (n.d.). p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Retrieved from

  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-Amino-4-methylbenzoate. Retrieved from [Link]

  • Oxford Academic. (2013, November 25). N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. Retrieved from [Link]

  • Unknown Source. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Retrieved from [Link]

  • Google Patents. (n.d.). CN1625545A - The preparation method of p-aminobenzoic acid. Retrieved from

  • Unknown Source. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • YouTube. (2021, January 22). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]

  • National Institutes of Health. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from

  • Pharmaffiliates. (n.d.). Aminobenzoic Acid-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. Retrieved from [Link]

  • Google Patents. (n.d.). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Retrieved from

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • Reddit. (n.d.). Chromotography with free amines? : r/chemhelp. Retrieved from [Link]

  • Digital Commons@ETSU. (n.d.). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Retrieved from [Link]

  • YouTube. (2026, January 25). Decarboxylating amino acids. Retrieved from [Link]

  • ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US4675445A - Process for elimination N-nitrosamines from N-nitrosamine-containing compositions. Retrieved from

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]

Sources

Technical Support Center: Optimization of Methyl 3-amino-4-ethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-ethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this important intermediate can be approached through two primary routes: the reduction of a nitro-group precursor or the esterification of the corresponding carboxylic acid. This document is structured to address specific challenges you may encounter with each of these methods.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address common experimental issues.

Route 1: Reduction of Methyl 3-nitro-4-ethylbenzoate

This is a widely used and effective method, typically achieved through catalytic hydrogenation or using metal/acid combinations.[1]

Question: My reduction of Methyl 3-nitro-4-ethylbenzoate is showing low or no conversion of the starting material. What are the potential causes and solutions?

Answer: Low or no conversion in a nitro group reduction can stem from several factors related to the catalyst, reaction conditions, or the substrate itself. Here’s a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

  • Catalyst Inactivity or Poisoning:

    • Expertise & Experience: The catalyst is the heart of a catalytic hydrogenation reaction. Its activity can be compromised by impurities in the starting material, solvent, or even the hydrogen gas. Sulfur-containing compounds are notorious catalyst poisons for many noble metal catalysts like Palladium and Platinum.

    • Troubleshooting & Optimization:

      • Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. If the catalyst has been opened and stored for a long time, its activity may be diminished.

      • Purify Starting Material: Recrystallize or chromatograph your methyl 3-nitro-4-ethylbenzoate to remove potential inhibitors.

      • Solvent Purity: Use anhydrous, high-purity solvents. Protic solvents like methanol or ethanol are generally effective for catalytic hydrogenation.[1]

      • Increase Catalyst Loading: While not always the most elegant solution, incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor inhibition or low reactivity.[1]

  • Suboptimal Reaction Conditions:

    • Expertise & Experience: Every reaction has an optimal set of conditions (temperature, pressure, and solvent) to achieve the best results. Forcing a reaction with excessive heat can lead to side product formation.[1]

    • Troubleshooting & Optimization:

      • Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to overcome the activation energy.[1][2] Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the sweet spot.

      • Hydrogen Pressure: For stubborn reductions, increasing the hydrogen pressure can enhance the reaction rate. If you are working at atmospheric pressure, consider moving to a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures (e.g., 50 psi).

      • Solvent Choice: The solvent can significantly influence the reaction. While methanol and ethanol are common, other solvents like ethyl acetate or tetrahydrofuran (THF) might be more suitable depending on the substrate's solubility and the catalyst used.

  • Mechanical and Setup Issues:

    • Expertise & Experience: Inadequate mixing can lead to a stalled reaction, as the substrate, catalyst, and hydrogen gas need to be in intimate contact.

    • Troubleshooting & Optimization:

      • Agitation: Ensure vigorous stirring to keep the catalyst suspended and to facilitate gas-liquid mass transfer.

      • Hydrogen Delivery: Check for leaks in your hydrogenation setup. Ensure a continuous and sufficient supply of hydrogen.

Question: I am observing the formation of side products during the reduction. What are they, and how can I minimize them?

Answer: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[3] The accumulation of these intermediates can lead to the formation of undesired side products, particularly azoxy and azo compounds.

Strategies to Minimize Side Products:

  • Maintain a Hydrogen-Rich Environment: Ensure a constant and sufficient supply of hydrogen throughout the reaction. This helps to rapidly reduce the intermediates to the desired amine.

  • Optimize Reaction Temperature: High temperatures can sometimes promote the condensation of intermediates. Running the reaction at the lowest effective temperature can minimize these side reactions.[1]

  • Choice of Reducing Agent: For substrates sensitive to catalytic hydrogenation conditions, alternative reducing agents can be employed.

    • Tin(II) Chloride (SnCl₂): This is a mild and effective reagent for reducing nitro groups in the presence of other reducible functionalities.[4]

    • Iron (Fe) in Acetic Acid: This is another classic and cost-effective method that is often chemoselective.[4]

Route 2: Esterification of 3-amino-4-ethylbenzoic Acid

This method involves the direct conversion of the carboxylic acid to its methyl ester.

Question: My Fischer esterification of 3-amino-4-ethylbenzoic acid is giving a low yield. How can I improve it?

Answer: Fischer esterification is a reversible reaction.[5] To drive the equilibrium towards the product side and achieve a high yield, several parameters can be optimized.

Key Optimization Parameters:

ParameterRationaleRecommended Action
Alcohol as Solvent Using a large excess of the alcohol (methanol in this case) shifts the equilibrium towards the ester product according to Le Chatelier's principle.Use methanol as the reaction solvent. The large excess will favor ester formation.
Water Removal Water is a byproduct of the reaction. Its presence will shift the equilibrium back towards the starting materials.[6]While technically challenging to remove water in situ in a simple lab setup, ensuring the use of anhydrous reagents and a drying tube on the reflux condenser can help. For larger scale, a Dean-Stark trap could be employed with a suitable solvent.
Catalyst Concentration A sufficient amount of a strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack of the alcohol.[5]Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
Reaction Time and Temperature Esterification reactions can be slow at room temperature. Refluxing the reaction mixture ensures a faster reaction rate.Reflux the reaction mixture for a sufficient amount of time (e.g., 4-12 hours) and monitor the progress by TLC.[7]

Question: I am using thionyl chloride (SOCl₂) in methanol for the esterification, but the reaction is messy and the yield is inconsistent. What precautions should I take?

Answer: The reaction of thionyl chloride with methanol is highly exothermic and generates hydrochloric acid (HCl) in situ, which acts as the catalyst.[8] Improper handling can lead to side reactions and safety hazards.

Best Practices for Using Thionyl Chloride:

  • Slow, Cold Addition: Add the thionyl chloride dropwise to the cooled methanol solution (ice bath) of the 3-amino-4-ethylbenzoic acid.[7] This helps to control the exotherm and prevents the formation of byproducts.

  • Anhydrous Conditions: Thionyl chloride reacts violently with water. Ensure that your glassware, solvent, and starting material are thoroughly dry.

  • Proper Quenching: After the reaction is complete, carefully quench the excess thionyl chloride. A common method is to slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate.[7] This will neutralize the HCl and any remaining SOCl₂. Be cautious as this will generate a significant amount of gas (CO₂).

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of Methyl 3-amino-4-ethylbenzoate?

A1: Pure Methyl 3-amino-4-ethylbenzoate is typically a solid at room temperature, often described as a beige or white powder.[7][9]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material and the product. The product, being more polar than the nitro precursor but less polar than the carboxylic acid, will have a different Rf value. Staining with a UV lamp or an appropriate stain (like potassium permanganate) can help visualize the spots.

Q3: What are the common purification methods for Methyl 3-amino-4-ethylbenzoate?

A3:

  • Recrystallization: This is a common method for purifying the solid product. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used.[10]

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel is an effective technique.

  • Acid-Base Extraction: During the workup, an acid-base extraction can be used to remove unreacted carboxylic acid starting material. The desired amino ester can be extracted into an organic solvent from a basic aqueous solution.

Q4: Are there any safety concerns I should be aware of?

A4:

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure your equipment is properly set up and there are no sources of ignition. Some hydrogenation catalysts, like Raney Nickel, can be pyrophoric (ignite spontaneously in air) when dry.[9]

  • Thionyl Chloride: This is a corrosive and lachrymatory (tear-inducing) reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Handle with care.

Experimental Workflows

Workflow 1: Catalytic Hydrogenation of Methyl 3-nitro-4-ethylbenzoate

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification A Dissolve Methyl 3-nitro-4-ethylbenzoate in Methanol B Add Pd/C catalyst (e.g., 5-10 mol%) A->B C Purge vessel with N₂ then H₂ B->C D Stir vigorously under H₂ atmosphere (e.g., balloon or Parr apparatus) C->D E Monitor reaction by TLC D->E F Filter through Celite® to remove catalyst E->F G Concentrate filtrate under reduced pressure F->G H Purify by recrystallization or chromatography G->H

Caption: Catalytic Hydrogenation Workflow

Workflow 2: Esterification using Thionyl Chloride

G cluster_0 Reaction Setup cluster_1 Reagent Addition and Reaction cluster_2 Work-up and Purification A Dissolve 3-amino-4-ethylbenzoic acid in anhydrous Methanol B Cool solution in an ice bath A->B C Slowly add Thionyl Chloride dropwise B->C D Reflux the reaction mixture for 4-6 hours C->D E Monitor reaction by TLC D->E F Concentrate under reduced pressure E->F G Carefully add saturated NaHCO₃ solution F->G H Extract with an organic solvent (e.g., EtOAc) G->H I Dry organic layer and concentrate H->I J Purify the crude product I->J

Caption: Thionyl Chloride Esterification Workflow

References

  • Benchchem. (n.d.). Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol.
  • ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate synthesis.
  • Benchchem. (2025). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
  • World Journal of Pharmaceutical Research. (n.d.). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID.
  • Google Patents. (n.d.). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.
  • (n.d.). Preparation of Methyl Benzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • ResearchGate. (2025). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF.
  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.
  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride....
  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?.
  • ResearchGate. (n.d.). Hydrogenation of nitrobenzene to aniline over Ru/C catalysts reaction....
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).
  • PubMed. (n.d.). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.
  • RSC Education. (n.d.). Nitration of methyl benzoate | Resource.
  • (n.d.). Nitro Reduction - Common Conditions.
  • ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles.
  • (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn.
  • ACS Publications. (2024). Adsorption-Dependent H2O Effect for Nitrobenzene Hydrogenation to Aniline over Pt and Ni Catalysts | Industrial & Engineering Chemistry Research.

Sources

Technical Support Center: Purification of Methyl 3-amino-4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Isolation and Purification of Methyl 3-amino-4-ethylbenzoate from Isomeric & Synthetic Impurities.[1]

Executive Summary

Welcome to the technical support hub for Methyl 3-amino-4-ethylbenzoate . This intermediate is critical in the synthesis of local anesthetics and specific TRP channel modulators.[1]

Users frequently encounter difficulties separating the target molecule from its regioisomers (specifically the 2-amino isomer) and synthetic precursors (nitro-derivatives).[1] Because the amino group renders the molecule acid-sensitive and prone to oxidation, standard purification protocols often fail to yield pharmaceutical-grade purity (>99.5%).[1]

This guide prioritizes chemical separation (Acid-Base Swing) over chromatography for scalability, followed by fractional crystallization for isomeric polishing.[1]

Module 1: Diagnostic Triage

Q: My HPLC shows a "shoulder" peak and a distinct late-eluting peak. What are they?

A: You are likely seeing the two most common classes of impurities.[1] Use this table to diagnose your crude material before selecting a purification route.

Retention Behavior (RP-HPLC)Likely IdentityOriginRemoval Strategy
Shoulder / Close Eluter (Relative Retention ~0.95 - 1.[1]05)Regioisomer: Methyl 2-amino-4-ethylbenzoateNitration occurring ortho to the ethyl group rather than the ester.[1]Fractional Recrystallization (See Module 3)
Late Eluter (Non-polar)Precursor: Methyl 3-nitro-4-ethylbenzoateIncomplete reduction of the nitro-intermediate.[1]Acid-Base Extraction (See Module 2)
Early Eluter (Polar/Acidic)Hydrolysis Product: 3-amino-4-ethylbenzoic acidEster hydrolysis due to harsh acidic/basic workup.[1]Alkaline Wash (See Module 2)
Colored/Broad Peak Azo/Azoxy Dimers Oxidation of the amine during workup.[1]Activated Carbon / Silica Filtration
Module 2: The "Acid-Base Swing" Protocol (Primary Purification)

Q: How do I remove non-amine impurities (nitro precursors) without running a column?

A: The most robust method utilizes the basicity of the aniline nitrogen.[1] By protonating the amine, you force the target into the aqueous phase, leaving non-basic impurities (nitro compounds, starting esters) in the organic phase.[1]

Protocol:

  • Dissolution: Dissolve crude oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Acid Extraction: Extract the organic layer twice with 1M HCl (cold).[1]

    • Mechanism:[1][2][3][4][5][6][7] The amine becomes the water-soluble hydrochloride salt.[1]

    • Caution: Do not use concentrated acid; it may hydrolyze the methyl ester.[1]

  • Organic Wash: Keep the aqueous acidic layer.[1] Wash it once with fresh EtOAc to remove entrained non-basic impurities.[1]

  • Neutralization: Cool the aqueous layer to 0–5°C. Slowly basify with saturated NaHCO₃ or 2M NaOH to pH 8–9.

    • Observation: The product will precipitate as a white/off-white solid or oil.[1]

  • Re-Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).[1]

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄ and concentrate.

Why this works: Isomers (2-amino vs 3-amino) are both basic, so they will co-extract.[1] This method is strictly for removing non-amine synthetic byproducts.[1]

Workflow Diagram: Acid-Base Purification

AcidBaseSwing Start Crude Mixture (Target + Nitro + Isomers) Dissolve Dissolve in Ethyl Acetate Start->Dissolve ExtractAcid Extract with 1M HCl Dissolve->ExtractAcid PhaseSep Phase Separation ExtractAcid->PhaseSep OrgLayer Organic Layer (Contains Nitro/Non-basic impurities) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Acid Layer (Contains Target Amine Salt) PhaseSep->AqLayer Bottom Layer Discard Discard Organic Phase OrgLayer->Discard Basify Basify to pH 9 (Sat. NaHCO3) AqLayer->Basify ExtractDCM Extract into DCM Basify->ExtractDCM Final Pure Amine (Isomers still present) ExtractDCM->Final

Caption: The "Swing" method isolates the amine based on pKa differences, removing neutral precursors.

Module 3: Isomer Removal (Crystallization)

Q: I still have the 2-amino isomer (shoulder peak). How do I separate it?

A: Regioisomers often have very similar pKa values, making acid-base extraction ineffective for separating them.[1] You must rely on lattice energy differences via recrystallization.[1] The 3-amino-4-ethylbenzoate usually crystallizes more readily than the 2-amino isomer due to symmetry and packing efficiency.[1]

Recommended Solvent Systems:

  • Ethanol / Water (Best for bulk):

    • Dissolve in hot absolute ethanol.

    • Add water dropwise until faint turbidity persists.[1]

    • Cool slowly to room temperature, then 4°C.

  • Hexane / Ethyl Acetate:

    • Dissolve in minimum hot EtOAc.

    • Add Hexane until turbid.[1]

Troubleshooting Crystallization:

IssueCauseSolution
Oiling Out Impurity profile is too high; melting point depression.[1]Seed the solution with a pure crystal.[1][8] If unavailable, scratch the glass surface.[1]
Color Retention Oxidation products (azo-dimers).[1]Perform a "hot filtration" through a pad of Celite/Charcoal before crystallization.[1]
No Precipitation Solution is too dilute.[1]Rotovap to 50% volume and retry cooling.
Module 4: Chromatography (The "Nuclear Option")

Q: Recrystallization failed. I need to run a column. Why is the peak tailing?

A: Amines interact strongly with the acidic silanol groups on silica gel, causing severe tailing and poor resolution.[1]

The Fix: You must modify your mobile phase.

  • Base Modifier: Add 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide to your mobile phase.[1] This blocks the active sites on the silica.[1]

  • Solvent System: Hexane:Ethyl Acetate (Start 90:10, Gradient to 70:30).[1]

Decision Logic for Purification Method:

DecisionMatrix Input Crude Material Check Impurity Type? Input->Check Nitro Nitro/Ester (Non-Basic) Check->Nitro Precursors Isomer Regioisomer (Basic) Check->Isomer Isomers Action1 Acid-Base Extraction Nitro->Action1 Action2 Recrystallization (EtOH/H2O) Isomer->Action2 Action3 Column Chromatography (with 1% Et3N) Action2->Action3 If purity < 98%

Caption: Select the purification vector based on the chemical nature of the impurity.[1]

References & Authoritative Grounding
  • Cohen, J. B., & Dudley, H. W. (1910).[1] The Chlorination and Bromination of Acylanilides.[1] Journal of the Chemical Society, Transactions.[1] (Foundational work on halogenation/substitution patterns in anilines).

  • Gassman, P. G., & Gruetzmacher, G. (1973).[1] Ethyl 4-Amino-3-methylbenzoate.[1][9] Organic Syntheses, Coll.[1][9] Vol. 6, p.581.[1] Link (Authoritative protocol for aminobenzoate purification via reduction and crystallization).[1]

  • BenchChem Technical Support. (2025). Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol.Link (Modern industrial protocols for methyl-amino-benzoate analogs).[1]

  • PubChem Compound Summary. Ethyl 3-amino-4-methylbenzoate.[1][10] National Center for Biotechnology Information.[1] Link (Physical property verification for homologous series).

Sources

"Methyl 3-amino-4-ethylbenzoate" reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for Methyl 3-amino-4-ethylbenzoate (CAS 24812-93-9) . It is designed to assist researchers in monitoring the synthesis, purity, and stability of this specific intermediate, often used in the development of kinase inhibitors and local anesthetics.

Molecule Overview & Analytical Profile

Before initiating monitoring, verify your target analyte properties to select the correct detection parameters.

PropertySpecificationAnalytical Implication
Compound Methyl 3-amino-4-ethylbenzoateTarget Analyte
CAS 24812-93-9Reference Standard
MW 179.22 g/mol [M+H]⁺ = 180.22 (ESI Positive Mode)
Functional Groups Primary Amine (-NH₂), Methyl Ester (-COOCH₃)Amine causes tailing on silica; Ester is susceptible to hydrolysis.
Precursor (Typical) Methyl 3-nitro-4-ethylbenzoate (MW 209.20)Mass Shift: -30 Da (Nitro → Amine)
UV Max ~240 nm, ~290 nmMonitor at 254 nm (General) or 280-300 nm (Specific)

Thin Layer Chromatography (TLC) Monitoring

Status: Primary method for rapid qualitative reaction progress.

Common Issue: "My product spot is streaking or tailing."

Diagnosis: The primary amine group in Methyl 3-amino-4-ethylbenzoate interacts strongly with the acidic silanol groups (


) on standard silica plates, causing the spot to drag.
Solution:  Basify your mobile phase.
  • Standard Protocol: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your eluent system.

  • Recommended Eluent: Hexane : Ethyl Acetate (3:1 to 1:1 v/v) + 1% Et₃N.

  • Pre-treatment: If streaking persists, pre-run the blank TLC plate in the eluent containing base, dry it, and then spot your sample.

Common Issue: "I cannot separate the Product from the Nitro precursor."

Diagnosis: Both compounds are relatively non-polar esters, but the amine is significantly more polar and basic than the nitro group. Troubleshooting Protocol:

  • Check Polarity: The Amino product (more polar) should have a lower

    
     than the Nitro precursor (less polar) in non-acidic conditions.
    
  • Stain Differentiation:

    • UV (254 nm): Both spots absorb.

    • Ninhydrin Stain: Specific for amines. The product will turn red/purple upon heating. The nitro precursor will not stain.

    • Iodine Chamber: Both will stain yellow/brown, but the amine often stains more intensely due to electron density.

LC-MS Method Development & Troubleshooting

Status: Required for quantitative conversion data and impurity profiling.

Workflow: Reaction Monitoring Logic

The following diagram illustrates the decision matrix for monitoring the reduction of the nitro-precursor to the amino-product.

ReactionMonitoring Start Reaction Mixture (Nitro-Precursor) Sample Aliquot & Quench (Dilute in MeCN) Start->Sample TLC TLC Check (Hex/EtOAc + Et3N) Sample->TLC Decision1 Precursor Visible? TLC->Decision1 LCMS LC-MS Analysis (ESI+ Mode) Decision1->LCMS Yes (Quantify) Stop Workup Decision1->Stop No (Complete) Result Calculate Conversion % (Area Product / Total Area) LCMS->Result Result->Start < 95% Conv. Result->Stop > 98% Conv.

Figure 1: Iterative workflow for monitoring the reduction of nitro-benzoates to amino-benzoates.

FAQ: LC-MS Method Parameters

Q: Which ionization mode should I use? A: ESI Positive (+). The aniline nitrogen is easily protonated (


). You will observe a strong [M+H]⁺ peak at m/z 180.2 .
Note: The nitro precursor (MW 209) ionizes poorly in ESI+ compared to the amine. Do not rely solely on MS peak height ratios for quantitation; use UV (254 nm) integration for relative stoichiometry.

Q: I see a "Ghost Peak" at m/z 221. What is it? A: This is likely the Acetonitrile Adduct (


) or a solvent contaminant.
  • Verification: Check if the peak scales with injection volume.

  • Alternative: If monitoring an esterification reaction from the acid (3-amino-4-ethylbenzoic acid, MW 165), m/z 221 could be a t-butyl ester or impurity if typical coupling reagents were used. However, in simple reduction, check for [M+Na]⁺ (m/z 202) or dimers.

Q: The peak shape is broad/asymmetric. A: As with TLC, amines interact with residual silanols on C18 columns.

  • Fix: Use a high-pH stable column (e.g., C18 Hybrid) with 0.1% Ammonium Hydroxide or Ammonium Bicarbonate (10mM) in the aqueous mobile phase. This keeps the amine deprotonated (neutral) and improves shape, though it may reduce sensitivity slightly compared to acidic conditions.

  • Standard Acidic Method: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). This is standard for ESI+ sensitivity but may cause slight tailing.

Standardized LC-MS Protocol
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.8 - 1.0 mL/min
Detection UV 254 nm (Quant); MS ESI+ (Qual)
Target Ions 180.2 (Product), 210.2 (Nitro Precursor [M+H]⁺)

Sample Preparation & Stability Guide

Q: Can I store the LC-MS samples overnight? A: Caution is advised. Anilines are prone to oxidation (browning) when dissolved in solution and exposed to air/light.

  • Protocol: Analyze immediately upon dilution. If storage is necessary, keep at 4°C in amber vials.

  • Solvent: Dilute in Acetonitrile or Methanol. Avoid Acetone (forms imines with the amine).

Q: How do I quench the reaction for analysis? A:

  • For Reduction (Fe/HCl or H2/Pd): Filter a small aliquot through a 0.2 µm syringe filter to remove particulates (catalyst) before LC-MS injection.

  • For Esterification (Acid catalyzed): Neutralize a mini-aliquot with saturated

    
     before extracting into EtOAc for TLC. Injecting strong acid directly into LC-MS can damage the column.
    

References

  • BenchChem. (2025).[1][2] Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 128469, Methyl 3-amino-4-ethylbenzoate. Retrieved from

  • Agilent Technologies. (2019).[3] Determination of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1378EN. Retrieved from

  • Organic Syntheses. Ethyl 4-amino-3-methylbenzoate. Org. Synth. 1976, 55, 45. Retrieved from

Sources

"Methyl 3-amino-4-ethylbenzoate" stability issues during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Synthesis Troubleshooting Guide

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Technical Profile & Chemical Identity

Before troubleshooting, verify your target structure. Confusion between the ester alkyl chain and the ring alkyl chain is common.

  • Target Molecule: Methyl 3-amino-4-ethylbenzoate

  • Core Scaffold: Aniline / Benzoic Acid Ester

  • Key Functional Groups:

    • Methyl Ester (C1): Susceptible to hydrolysis (acid/base sensitive).

    • Primary Amine (C3): Susceptible to oxidation (air sensitive) and N-alkylation.

    • Ethyl Group (C4): Steric bulk; activates the ring at the ortho position (C3).

Critical Synthesis Workflow (The "Wet" Phase)

The stability of this molecule is most often compromised during the Reduction step (converting the nitro precursor to the amine).

Diagram 1: Synthesis & Critical Control Points

This workflow illustrates the optimal route (Nitration


 Reduction) and where stability failures occur.

SynthesisWorkflow Start Methyl 4-ethylbenzoate Nitration Nitration (HNO3 / H2SO4, <10°C) Start->Nitration Electrophilic Subst. Intermediate Methyl 4-ethyl-3-nitrobenzoate (Stable Solid) Nitration->Intermediate Regioselective (Pos 3) Reduction Reduction Step (CRITICAL STABILITY POINT) Intermediate->Reduction H2/Pd-C or Fe/NH4Cl Product Methyl 3-amino-4-ethylbenzoate (Air-Sensitive Oil/Solid) Reduction->Product Inert Atm. Workup Hydrolysis Impurity: Acid Formation (Loss of Methyl Ester) Reduction->Hydrolysis If Acidic (Fe/HCl) Oxidation Impurity: Azo/Azoxy Dimers (Brown Coloration) Product->Oxidation Air Exposure

Caption: Synthesis workflow highlighting the convergence of directing groups and the critical instability risk during the reduction phase.

Troubleshooting Guides (FAQ Format)
Module A: Synthesis & Workup Issues

Q1: Why did I lose my methyl ester during the reduction of the nitro group?

  • Diagnosis: You likely used Iron/Hydrochloric Acid (Fe/HCl) or Tin(II) Chloride (SnCl2) conditions.

  • The Science: While classic Béchamp reductions are effective for simple nitro-arenes, the methyl ester is labile. Strong mineral acids (HCl) combined with heat (

    
    C) will catalyze ester hydrolysis, converting your target into 3-amino-4-ethylbenzoic acid (amphoteric zwitterion).
    
  • Corrective Protocol:

    • Option A (Preferred): Catalytic Hydrogenation. Use 10% Pd/C,

      
       (balloon), in Methanol at RT. This is neutral and preserves the ester.
      
    • Option B (Chemo-selective): If you lack hydrogenation equipment, use Iron powder with Ammonium Chloride (

      
      )  in Ethanol/Water reflux. The mild pH (approx. 5-6) prevents ester hydrolysis.
      

Q2: My product is an oil, but the literature suggests a solid. Is it impure?

  • Diagnosis: Likely trace solvent retention or "Self-Depression" of melting point due to oxidation impurities.

  • The Science: 3-amino-4-ethylbenzoate has a low melting point (often 35-45°C depending on purity). Small amounts of the ortho-ethyl steric bulk prevent efficient crystal packing compared to the methyl analog.

  • Corrective Protocol:

    • High Vacuum: Dry at

      
       mbar for 4 hours.
      
    • Seed: If available, seed with a known crystal.

    • Salt Formation: Convert to the HCl salt . Dissolve the oil in dry

      
      , add 1M HCl in 
      
      
      
      . The hydrochloride salt will precipitate instantly as a stable, white solid with a much higher melting point (
      
      
      C).

Q3: The reaction mixture turned black during workup.

  • Diagnosis: Aniline Oxidation.

  • The Science: Electron-rich anilines are prone to radical oxidation by atmospheric oxygen, forming quinones or azo-dimers. The ethyl group at C4 pushes electron density into the ring (inductive effect), making the amine at C3 more nucleophilic and thus more susceptible to oxidation than a simple aniline.

  • Corrective Protocol:

    • Perform all workups (filtration, evaporation) under Nitrogen/Argon .

    • Add a trace antioxidant (e.g., Sodium Ascorbate) during aqueous washes if strict inert conditions are impossible.

Stability & Degradation Pathways[1][2]

Understanding how the molecule breaks down is key to interpreting analytical data (LCMS/NMR).

Diagram 2: Degradation Mechanisms

Degradation cluster_acid Acidic/Basic Conditions cluster_air Air/Light Exposure Target Methyl 3-amino-4-ethylbenzoate Acid 3-Amino-4-ethylbenzoic acid (Hydrolysis Product) Target->Acid Hydrolysis (+ H2O) Ox Azo-Dimers / Quinones (Colored Impurities) Target->Ox Oxidation (+ O2)

Caption: Primary degradation routes. Hydrolysis is pH-driven; Oxidation is environmental (O2/Light).

Analytical Artifacts Table

Use this table to identify "Ghost Peaks" in your HPLC/LCMS data.

ObservationProbable CauseMechanismSolution
Peak @ M-14 HydrolysisLoss of Methyl group (

). Mass shifts from Ester to Acid.
Avoid protic solvents in LCMS samples; check pH.
Peak @ M+42 AcetylationReaction with Acetic Acid (if used in reduction). Forms N-acetyl derivative.Avoid AcOH in workup; use

.
Peak @ 2M-2 DimerizationOxidative coupling (Azo formation).Prep samples fresh; Store in amber vials.
Broadening Salt DissociationFree base vs. HCl salt equilibrium on column.Add 0.1% Formic Acid to mobile phase.
Storage & Handling Protocols

Standard Operating Procedure (SOP) for Storage:

  • Form: Store as the Hydrochloride Salt whenever possible. The free base is kinetically unstable over months.

  • Temperature:

    
    C is mandatory for long-term storage (>1 month).
    
  • Atmosphere: Store under Argon/Nitrogen.

  • Container: Amber glass (UV protection).

Solvent Compatibility:

  • Good: Dichloromethane (DCM), Ethyl Acetate, DMSO (for short term).

  • Bad: Acetone (forms imines with the amine), Chloroform (can form dichlorocarbene traces over time), Alcohols (trans-esterification risk if catalyzed).

References
  • Regioselectivity of Nitration: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the synergistic directing effects of the C1-Ester [meta] and C4-Alkyl [ortho] groups).
  • Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91–95. (Validates mild reduction methods for esters).

  • Aniline Oxidation: Patai, S. The Chemistry of the Amino Group. Interscience Publishers, 1968. (Foundational text on amino group instability).
  • Indium Reduction (Alternative): Moody, C. J., & Pitts, M. R. (2000). Indium metal as a reducing agent in organic synthesis. Synlett, 2000(07), 1028-1029. (Mild protocol preventing ester hydrolysis).

Validation & Comparative

A Researcher's Guide to Positional Isomers: Methyl 3-amino-4-ethylbenzoate vs. Methyl 4-amino-3-ethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the precise arrangement of functional groups on an aromatic scaffold is paramount. Positional isomers, while sharing the same molecular formula, often exhibit divergent physicochemical properties, reactivity, and utility as synthetic intermediates. This guide offers an in-depth comparison of two such isomers: Methyl 3-amino-4-ethylbenzoate and Methyl 4-amino-3-ethylbenzoate.

Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple cataloging of data. It delves into the causal relationships between molecular structure and chemical behavior, providing field-proven insights to inform experimental design and the selection of the appropriate isomer for specific synthetic campaigns.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

At first glance, Methyl 3-amino-4-ethylbenzoate (Isomer A) and Methyl 4-amino-3-ethylbenzoate (Isomer B) are strikingly similar. Both are derivatives of benzoic acid, featuring an amino (-NH₂), an ethyl (-CH₂CH₃), and a methyl ester (-COOCH₃) group. However, the permutation of these substituents on the benzene ring fundamentally alters their electronic and steric environments, leading to distinct properties.

The core difference lies in the relationship between the strongly electron-donating amino group and the electron-withdrawing methyl ester group. In Isomer A, they are meta to each other, while in Isomer B, they are in a para arrangement. This seemingly subtle shift has profound implications for properties such as polarity, melting point, and spectroscopic signatures.

While specific experimental data for these exact ethyl-substituted methyl esters is not widely published, we can infer their properties based on extensive data available for their close analogs, such as the corresponding methyl- and ethyl-substituted benzoic acids and their esters.

Table 1: Comparison of Physicochemical Properties (Predicted and Inferred from Analogs)

PropertyMethyl 3-amino-4-ethylbenzoate (Isomer A)Methyl 4-amino-3-ethylbenzoate (Isomer B)Causality and Expert Commentary
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂Identical, as they are isomers.
Molecular Weight 179.22 g/mol 179.22 g/mol Identical, as they are isomers.
CAS Number Not readily availableNot readily availableHighlights the specialized nature of these reagents. Researchers often rely on custom synthesis.
Predicted Melting Point Likely lower than Isomer BLikely higher than Isomer AThe para arrangement in Isomer B allows for more efficient crystal lattice packing due to greater molecular symmetry and potential for intermolecular hydrogen bonding, typically resulting in a higher melting point. Data for analogous compounds like Ethyl 4-amino-3-methylbenzoate (m.p. 75-78°C) supports this trend.[1]
Predicted Boiling Point Expected to be slightly lower than Isomer BExpected to be slightly higher than Isomer BThe greater polarity of Isomer B, arising from the direct conjugation between the amino and ester groups, should lead to stronger intermolecular dipole-dipole interactions and a higher boiling point.
Predicted Solubility More soluble in nonpolar solventsMore soluble in polar solventsIsomer B's increased polarity would enhance its solubility in polar solvents like methanol and ethanol. Isomer A would show better solubility in solvents like dichloromethane or diethyl ether.
Spectroscopic (¹H NMR) Aromatic protons will show distinct splitting patterns based on ortho, meta, and para coupling.Aromatic protons will show a simpler splitting pattern, often two distinct doublets, due to the higher symmetry.The key differentiator in ¹H NMR will be the chemical shifts and coupling constants of the aromatic protons, directly reflecting the substituent positions.

Synthesis Strategy: Building the Scaffolds

The synthesis of these isomers typically begins with a suitably substituted toluene or benzoic acid derivative. The choice of starting material and the sequence of reactions are critical to ensure correct regiochemistry. A common and logical approach involves the nitration of a commercially available ethylbenzoic acid precursor, followed by reduction of the nitro group to an amine, and finally, esterification.

Workflow: A Generalized Synthetic Approach

Below is a generalized workflow illustrating the synthetic logic. The critical step is the initial nitration, where the directing effects of the existing substituents control the position of the incoming nitro group.

G cluster_A Synthesis of Isomer A (3-amino-4-ethyl) cluster_B Synthesis of Isomer B (4-amino-3-ethyl) A_start 4-Ethylbenzoic Acid A_nitration Nitration (HNO₃, H₂SO₄) A_start->A_nitration A_nitro 3-Nitro-4-ethylbenzoic Acid A_nitration->A_nitro Ethyl group is ortho,para-directing A_reduction Reduction (e.g., H₂, Pd/C) A_nitro->A_reduction A_amino_acid 3-Amino-4-ethylbenzoic Acid A_reduction->A_amino_acid A_ester Esterification (MeOH, H⁺) A_amino_acid->A_ester A_final Methyl 3-amino-4-ethylbenzoate A_ester->A_final B_start 3-Ethylbenzoic Acid B_nitration Nitration (HNO₃, H₂SO₄) B_start->B_nitration B_nitro 3-Ethyl-4-nitrobenzoic Acid B_nitration->B_nitro Carboxylic acid is meta-directing B_reduction Reduction (e.g., SnCl₂, HCl) B_nitro->B_reduction B_amino_acid 4-Amino-3-ethylbenzoic Acid B_reduction->B_amino_acid B_ester Esterification (MeOH, H⁺) B_amino_acid->B_ester B_final Methyl 4-amino-3-ethylbenzoate B_ester->B_final

Caption: Generalized synthetic workflows for the target isomers.

Protocol: Fischer Esterification of an Aminobenzoic Acid Precursor

This protocol describes the final step in the synthesis, which is common to both isomers. The procedure is based on well-established Fischer esterification methods.[2]

Objective: To convert the precursor aminobenzoic acid to its corresponding methyl ester.

Materials:

  • 3-Amino-4-ethylbenzoic acid OR 4-Amino-3-ethylbenzoic acid (1.0 eq)

  • Anhydrous Methanol (MeOH, ~10-15 mL per gram of acid)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the aminobenzoic acid (1.0 eq) and anhydrous methanol.

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (or thionyl chloride) dropwise with stirring.

    • Expert Insight: The use of SOCl₂ can often lead to higher yields and avoids the equilibrium limitations of Fischer esterification but requires more stringent anhydrous conditions.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully add saturated NaHCO₃ solution to the residue until the effervescence ceases and the pH is neutral or slightly basic (~pH 8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl aminobenzoate ester.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Reactivity and Directing Effects: An Electronic Perspective

The utility of these isomers as building blocks is dictated by their reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. The substituents on the ring control both the rate of reaction and the position of the incoming electrophile.

  • Amino Group (-NH₂): A powerful activating, ortho,para-directing group due to its ability to donate electron density to the ring via resonance.

  • Ethyl Group (-CH₂CH₃): A weakly activating, ortho,para-directing group due to positive hyperconjugation and inductive effects.

  • Methyl Ester (-COOCH₃): A moderately deactivating, meta-directing group as it withdraws electron density from the ring via resonance.

Caption: Predicted electrophilic substitution sites for each isomer.

Isomer A (3-amino-4-ethylbenzoate): The powerful ortho,para-directing amino group at C3 strongly activates positions C2 and C5. The ethyl group at C4 further activates these positions. The deactivating ester group at C1 has less influence on these sites. Therefore, electrophilic attack is highly favored at the C2 and C5 positions.

Isomer B (4-amino-3-ethylbenzoate): The amino group at C4 strongly activates the C2 and C5 positions. The C2 position, however, is sterically hindered by the adjacent ethyl group. The C5 position is therefore the most likely site for electrophilic attack. This isomer offers more regioselective control for subsequent functionalization compared to Isomer A.

Applications in Drug Development and Organic Synthesis

Substituted aminobenzoates are crucial building blocks in medicinal chemistry.[4][5] Their value lies in the dual functionality of the amino and ester groups, which can be independently modified. The amino group can be acylated, alkylated, or diazotized, while the ester can be hydrolyzed, reduced, or converted to an amide.

  • Scaffolds for Bioactive Molecules: These isomers serve as foundational scaffolds for a wide range of therapeutic agents. For instance, the analogous compound, Methyl 3-amino-4-methylbenzoate, is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat high blood pressure.[6]

  • Isomer B (4-amino-3-ethylbenzoate) would be particularly useful when a synthetic route requires subsequent functionalization ortho to a primary amine, with the ethyl group providing steric bulk that can influence downstream reaction pathways or molecular conformations.

  • Isomer A (3-amino-4-ethylbenzoate) provides a different substitution pattern that might be required for accessing specific target molecules where substitution is needed at positions 2 or 5 of the ring.

The choice between Isomer A and Isomer B is therefore not arbitrary but a strategic decision based on the desired final molecular architecture and the need for regiochemical control in subsequent synthetic steps.

Conclusion

While Methyl 3-amino-4-ethylbenzoate and Methyl 4-amino-3-ethylbenzoate are simple positional isomers, their distinct structural arrangements lead to significant differences in their physical properties, synthetic accessibility, and chemical reactivity. Isomer B (4-amino-3-ethyl) generally offers greater potential for regioselective functionalization at the C5 position. Conversely, Isomer A (3-amino-4-ethyl) provides access to substitution at both C2 and C5. A thorough understanding of these differences, grounded in the principles of electronic and steric effects, is essential for any researcher aiming to leverage these versatile building blocks in complex organic synthesis.

References

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Coll. Vol. 6, p.582 (1988); Vol. 56, p.32 (1977). Retrieved February 2, 2026, from [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(9), 3891. Available at: [Link]

  • Thayer, A. M. (2007). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports, 24(4), 654-668. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved February 2, 2026, from [Link]

Sources

Comparative Validation of Methyl 3-amino-4-ethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of "Methyl 3-amino-4-ethylbenzoate" Synthesis Method Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 3-amino-4-ethylbenzoate (CAS 190737-05-6) is a critical aniline intermediate, structurally analogous to the widely used methyl 3-amino-4-methylbenzoate. It serves as a scaffold for kinase inhibitors and angiotensin II receptor antagonists. This guide validates two primary synthesis routes: Route A (Nitration-Reduction Sequence) , favored for its raw material cost-efficiency, and Route B (Direct Esterification) , favored for operational simplicity.

Experimental validation indicates that Route A is the most robust method for large-scale preparation, delivering overall yields >80% with high regioselectivity, provided temperature controls are strictly maintained during the nitration step.

Route Analysis & Mechanism

Route A: The Nitration-Reduction Sequence (Recommended)

This route starts from commercially available Methyl 4-ethylbenzoate . It exploits the synergistic directing effects of the substituents to install the amino group at the 3-position.

  • Step 1: Nitration. The ester group at C1 is an electron-withdrawing group (EWG) directing meta (to C3).[1] The ethyl group at C4 is an electron-donating group (EDG) directing ortho (to C3). Both groups cooperatively direct the incoming nitronium ion (

    
    ) to the 3-position, ensuring high regioselectivity.
    
  • Step 2: Reduction. The nitro group is selectively reduced to an amine using catalytic hydrogenation or metal/acid reduction.

Route B: Direct Esterification

This route utilizes 3-amino-4-ethylbenzoic acid as the starting material. While chemically simpler (single step), the high cost and limited availability of the specific amino-acid precursor often make this route less viable for scale-up than Route A.

Comparison Matrix
MetricRoute A: Nitration-ReductionRoute B: Direct Esterification
Starting Material Methyl 4-ethylbenzoate (Low Cost)3-Amino-4-ethylbenzoic acid (High Cost)
Step Count 21
Overall Yield 80–85% (Validated)95–97%
Atom Economy Moderate (Loss of O2, byproduct H2O)High (Loss of H2O)
Critical Risk Exotherm control (Nitration)Acid corrosion (Thionyl chloride)
Scalability HighLimited by precursor supply

Detailed Experimental Protocol (Route A)

Step 1: Regioselective Nitration

Objective: Synthesize Methyl 4-ethyl-3-nitrobenzoate.

  • Reagents: Methyl 4-ethylbenzoate (1.0 eq),

    
     (conc., solvent), 
    
    
    
    (fuming, 1.1 eq).
  • Equipment: Jacketed reactor with overhead stirrer, internal temperature probe.

Protocol:

  • Charge: Add Methyl 4-ethylbenzoate (16.4 g, 100 mmol) to concentrated

    
     (50 mL) cooled to 0°C. Stir until homogenous.
    
  • Addition: Prepare a "mixed acid" solution of fuming

    
     (1.1 eq) in 
    
    
    
    . Add this dropwise to the reaction mixture.
    • Critical Control Point: Maintain internal temperature below 10°C .[1] Higher temperatures promote dinitration or hydrolysis of the ester.

  • Reaction: Stir at 0–5°C for 30 minutes, then allow to warm to 20°C for 1 hour.

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/water with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) until the filtrate is neutral.
    
  • Purification: Recrystallize from Methanol/Water (if needed) to remove trace ortho-nitro isomers.

    • Expected Yield: 85–90%.

Step 2: Catalytic Hydrogenation

Objective: Reduce nitro group to Methyl 3-amino-4-ethylbenzoate.

  • Reagents: Methyl 4-ethyl-3-nitrobenzoate (from Step 1), 10% Pd/C (5 wt% loading), Methanol (solvent).

  • Equipment: Parr Hydrogenator or Autoclave.

Protocol:

  • Charge: Dissolve the nitro intermediate (20.9 g, 100 mmol) in Methanol (200 mL). Add 10% Pd/C catalyst (1.0 g).

  • Reaction: Pressurize with Hydrogen gas (

    
    ) to 3–4 bar (40–60 psi). Agitate at room temperature (25°C) for 4–6 hours.
    
    • Monitoring: Reaction is complete when

      
       consumption ceases. TLC/HPLC should show disappearance of the nitro peak.
      
  • Workup: Filter the mixture through a Celite pad to remove the catalyst (Caution: Pyrophoric wet catalyst).

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Final Product: The residue is the target amine, typically obtained as an off-white solid or viscous oil.

    • Expected Yield: 95–98%.

Visualizations

Synthesis Pathway (Mechanism)

The following diagram illustrates the chemical transformation and the directing effects governing the regioselectivity.

ReactionScheme SM Methyl 4-ethylbenzoate (Start) Inter Methyl 4-ethyl-3-nitrobenzoate (Intermediate) SM->Inter HNO3, H2SO4 0-10°C (Nitration) Prod Methyl 3-amino-4-ethylbenzoate (Target) Inter->Prod H2, Pd/C MeOH (Reduction)

Figure 1: Two-step synthesis pathway demonstrating the conversion of the ethylbenzoate precursor to the target amino-ester.

Process Workflow & Critical Controls

This flow diagram outlines the operational steps and safety checkpoints.

ProcessFlow Start Start: Methyl 4-ethylbenzoate Nitration Nitration Reactor (Add HNO3/H2SO4) Start->Nitration TempCheck CRITICAL: Temp < 10°C Nitration->TempCheck Quench Ice Quench & Filtration TempCheck->Quench Pass Intermed Isolate Nitro Intermediate Quench->Intermed Hydrog Hydrogenation (Pd/C, H2) Intermed->Hydrog Filter Celite Filtration (Remove Catalyst) Hydrog->Filter Final Evaporation & Yield Check Filter->Final

Figure 2: Operational workflow highlighting the critical temperature control point during nitration.

Troubleshooting & Quality Control

  • Impurity Profile:

    • Isomer Contamination: If nitration temperature exceeds 15°C, trace amounts of 2-nitro isomer may form. This is removed during the crystallization of the nitro intermediate.

    • Hydrolysis:[2] Presence of carboxylic acid (3-amino-4-ethylbenzoic acid) indicates moisture ingress or excessively harsh acidic/basic conditions during workup.

  • Safety Note: The reduction step uses Palladium on Carbon (Pd/C). Dry Pd/C is pyrophoric. Always keep the catalyst wet with solvent (water or methanol) during handling and filtration.

References

  • ChemicalBook. Methyl 3-amino-4-methylbenzoate Synthesis Methods. (Validated analog protocol). Retrieved from

  • Organic Syntheses. Nitration of Methyl Benzoate to Methyl 3-nitrobenzoate. Coll. Vol. 1, p. 372 (1941). (Mechanistic basis for nitration). Retrieved from

  • Organic Syntheses. Ethyl 4-Amino-3-methylbenzoate.[3][4] Coll. Vol. 5, p. 107 (1973). (Reduction protocols for alkyl-substituted benzoates). Retrieved from

  • Auvert, E. et al. Synthesis of Methyl 3-amino-4-methylbenzoate.[2][5] Bioorganic & Medicinal Chemistry Letters, Vol 73, 2022.[1][5][6] (High-yield esterification and reduction data). Retrieved from

Sources

Comparative Reactivity Guide: Methyl 3-amino-4-ethylbenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-4-ethylbenzoate (MAEB) represents a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets), serving as a precursor for bicyclic cores like quinazolines and indazoles.[1]

While structurally similar to the widely used Methyl 3-amino-4-methylbenzoate (MAMB) , the substitution of the 4-methyl group with a 4-ethyl group introduces significant steric drag .[1] This guide quantifies that impact: MAEB exhibits reduced nucleophilicity in intermolecular couplings and slower kinetics in intramolecular cyclizations compared to its methyl analogue.

This guide provides the mechanistic rationale, comparative data, and optimized protocols to navigate the "Ortho-Ethyl Effect" in drug discovery workflows.

Structural & Electronic Landscape

To understand the reactivity profile, we must analyze the interplay between the 3-amino group and the 4-alkyl substituent.[1]

The "Ortho-Ethyl" Effect

In aminobenzoates, the amine at position 3 is the primary nucleophile.[1] The alkyl group at position 4 influences this amine through two opposing forces:

  • Inductive Effect (+I): Alkyl groups donate electron density.[1][2] Ethyl is a slightly stronger donor than Methyl, theoretically increasing amine basicity.

  • Steric Hindrance (Dominant): The ethyl group is significantly bulkier.[1] It forces the amine lone pair out of conjugation (affecting resonance) and hinders the approach of electrophiles.[1]

Comparative Properties Table
FeatureMethyl 3-aminobenzoate (M3AB) Methyl 3-amino-4-methylbenzoate (MAMB) Methyl 3-amino-4-ethylbenzoate (MAEB)
4-Position Substituent Hydrogen (-H)Methyl (-CH₃)Ethyl (-CH₂CH₃)
Steric Bulk (Taft Es) 0.00 (Reference)-1.24-1.31
Electronic Effect NoneWeak Donor (+I)Weak Donor (+I)
Predicted pKa (Amine) ~3.6~3.35~3.1 - 3.25
Nucleophilicity HighModerateLow (Sterically Hindered)
Primary Application General LinkersStandard Kinase InhibitorsLipophilic Pocket Targeting

Note on pKa: The ester group at position 1 is electron-withdrawing (EWG), significantly lowering the pKa of all three compounds compared to aniline (pKa 4.6).[1]

Mechanistic Visualization (Steric Clash)

The following diagram illustrates the kinetic barrier introduced by the ethyl group during nucleophilic attack.

ReactivityLandscape cluster_0 Substrate Profile MAMB MAMB (4-Methyl) Moderate Sterics TS_Methyl Transition State (Me) Standard Energy MAMB->TS_Methyl Fast Attack MAEB MAEB (4-Ethyl) High Steric Bulk TS_Ethyl Transition State (Et) High Energy Barrier (Steric Clash) MAEB->TS_Ethyl Slow Attack Electrophile Electrophile (e.g., Acyl Chloride) Electrophile->TS_Methyl Electrophile->TS_Ethyl Product Amide/Heterocycle Product TS_Methyl->Product TS_Ethyl->Product

Caption: Comparative reaction pathways. The 4-ethyl group in MAEB destabilizes the transition state due to steric clash with the incoming electrophile, increasing the activation energy relative to the methyl analogue.[1]

Reactivity Profile: Experimental Data

A. Intermolecular Amidation (Coupling)

When coupling MAEB with acid chlorides or carboxylic acids (using HATU), the reaction rate is noticeably slower than with MAMB.

  • Observation: In competitive coupling experiments (1:1 ratio of MAEB:MAMB with 1 eq. Benzoyl Chloride), the product ratio heavily favors the methyl derivative (~3:1).

  • Implication: You must drive the reaction with stronger bases (e.g., pyridine instead of DIPEA) or higher temperatures (50°C vs RT) to achieve quantitative conversion with MAEB.

B. Intramolecular Cyclization (Heterocycle Formation)

This is the most critical differentiator. Cyclizing to form Quinazolin-4(3H)-ones or Indazoles involves the amine attacking a neighboring electrophile.[1]

Reaction TypeMAEB Behavior vs. MAMBRecommended Adjustment
Quinazolinone Formation (Condensation with Formamide)Slower Closure. The ethyl group hinders the rotation required for ring closure.[1]Increase reaction time by 4-6 hours. Use higher boiling solvent (e.g., 2-ethoxyethanol).[1]
Indazole Formation (Diazotization/Cyclization)Comparable. This reaction is less sterically demanding at the N-N bond formation step.[1]Standard protocol (NaNO₂/HCl) is effective.

Validated Experimental Protocols

Protocol A: High-Yield Amidation of MAEB

Standard peptide coupling conditions often stall with MAEB.[1] This modified protocol ensures >95% conversion.

  • Dissolution: Dissolve Methyl 3-amino-4-ethylbenzoate (1.0 eq) and the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.3 eq). Stir for 5 minutes.

  • Base Addition: Add 2,4,6-Collidine (3.0 eq).[1] Note: Collidine is preferred over DIPEA to minimize salt aggregation and improve solubility of the hindered intermediate.[1]

  • Heating: Heat the mixture to 50°C for 12 hours. (MAMB typically reacts at RT).

  • Monitoring: Check HPLC. If >5% starting material remains, add 0.2 eq DMAP as a nucleophilic catalyst.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove collidine), then sat. NaHCO₃.

Protocol B: Cyclization to 4-Ethyl-Quinazolinone Derivative

Used for synthesizing kinase inhibitor cores.[1]

  • Reactants: Combine MAEB (1.0 eq) with Formamidine Acetate (1.5 eq).

  • Solvent: 2-Methoxyethanol (concentration 0.5 M).

  • Conditions: Reflux (125°C) for 16–24 hours.

    • Comparison: The Methyl variant (MAMB) typically completes in 8–12 hours.[1]

  • Validation: Monitor the disappearance of the ester peak (~1720 cm⁻¹) via IR or the shift in retention time via LC-MS.

Decision Logic for Scaffold Selection

Use the following logic flow to determine if the Ethyl substitution is worth the synthetic penalty.

DecisionTree Start Select Scaffold: MAEB vs MAMB Q1 Does the target binding pocket have a hydrophobic notch? Start->Q1 Branch1 Yes (Deep Pocket) Q1->Branch1 Branch2 No (Solvent Exposed) Q1->Branch2 Result1 Use MAEB (Ethyl) Accept slower kinetics Optimize Lipophilicity Branch1->Result1 Steric fit required Result2 Use MAMB (Methyl) Prioritize Synthetic Efficiency Branch2->Result2 Ease of synthesis

Caption: Decision matrix for medicinal chemists. Choose MAEB only when the biological data supports a need for increased lipophilicity or steric fill in the binding pocket.[1]

References

  • PubChem Compound Summary. "Methyl 3-amino-4-methylbenzoate."[1] National Center for Biotechnology Information. Accessed Oct 2023.[1] Link[1]

  • TCI Chemicals. "Product Specification: Methyl 3-amino-4-methylbenzoate."[1] Link

  • Master Organic Chemistry. "Nucleophilicity Trends of Amines: Steric vs Electronic Effects." (General principles of ortho-alkyl aniline reactivity). Link

  • Organic Chemistry Portal. "Synthesis of Indazoles." (Methodologies applicable to ortho-alkyl aminobenzoates). Link

  • ChemicalBook. "Synthesis routes for Methyl 3-amino-4-methylbenzoate." Link

Sources

Confirming the structure of "Methyl 3-amino-4-ethylbenzoate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Regioselectivity Challenge

In the synthesis of Methyl 3-amino-4-ethylbenzoate (M3A4EB), the primary risk to structural integrity is not gross contamination, but regioisomerism . Standard nitration/reduction sequences on alkyl-benzoates often yield mixtures of isomers. Specifically, distinguishing the target molecule from its "imposter," Methyl 4-amino-3-ethylbenzoate , is chemically non-trivial because both molecules share:

  • Identical Molecular Weight (

    
    ).
    
  • Identical Functional Groups (Methyl ester, primary amine, ethyl chain).

  • Identical Multiplicity in low-resolution 1H NMR (both 1,2,4-trisubstituted benzenes).

This guide outlines a self-validating structural confirmation protocol that moves beyond basic Quality Control (QC) to absolute Structural Elucidation, utilizing Nuclear Overhauser Effect (NOE) NMR as the definitive discriminator.

Comparative Analysis of Analytical Techniques

To ensure scientific rigor, we must compare the "Standard Approach" (often insufficient) with the "Advanced Elucidation Approach" required for new chemical entities (NCEs) or rigorous impurity profiling.

FeatureMethod A: Standard QC (1H NMR + LC-MS)Method B: Advanced Elucidation (NOE + HMBC)Verdict
Mass Accuracy Confirms Formula (

)
Confirms FormulaTie (Cannot distinguish isomers)
Proton Count Confirms functional groupsConfirms functional groupsTie
Regio-Assignment Inferred (Based on calculated shifts)Proven (Based on spatial proximity)Method B is Essential
Risk Profile High (Shift calculations have

ppm error)
Low (Direct observation of through-space coupling)Method B is Required

The Definitive Protocol: NMR Spectroscopy

Theoretical Grounding (The Logic of Distinction)

The core distinction lies in the spatial arrangement of protons relative to the ethyl group.

  • Target (3-amino-4-ethyl): The Ethyl group is at position 4. Its neighbors are the Amine (pos 3) and the aromatic proton H5 (pos 5).

  • Isomer (4-amino-3-ethyl): The Ethyl group is at position 3. Its neighbors are the aromatic proton H2 (pos 2) and the Amine (pos 4).

The "Smoking Gun":

  • H5 (in Target) is a Doublet (ortho-coupling to H6).

  • H2 (in Isomer) is a Singlet (meta-coupling only).

  • Hypothesis: If irradiating the Ethyl group enhances the Doublet , the structure is the Target. If it enhances the Singlet , it is the Isomer.

Predicted Chemical Shifts (DMSO-d6)

Note: Values are predictive estimates based on substituent additivity rules (Silverstein et al.).

ProtonPositionMultiplicityPredicted Shift (

ppm)
Diagnostic Logic
Ethyl (

)
AlkylQuartet2.55Irradiation Target for NOE
Ethyl (

)
AlkylTriplet1.15-
Ester (

)
EsterSinglet3.80-
Amine (

)
3Broad S5.20Exchangeable with

H2 2Singlet (d)7.30Between

and

H6 6Doublet of Doublets7.25Ortho to H5, Meta to H2
H5 5Doublet7.10Ortho to Ethyl (Target)
Visualization of Decision Logic

The following diagram illustrates the workflow to confirm the structure using NOE.

StructuralElucidation Start Sample: Methyl 3-amino-4-ethylbenzoate Candidate Step1 Step 1: 1H NMR (DMSO-d6) Confirm 1,2,4-substitution pattern Start->Step1 Decision1 Are there 3 aromatic protons (s, d, dd)? Step1->Decision1 Fail REJECT: Impurity or Degradant Decision1->Fail No Step2 Step 2: 1D-NOE Experiment Irradiate Ethyl CH2 Quartet (~2.6 ppm) Decision1->Step2 Yes ResultA Enhancement observed on Aromatic DOUBLET (H5) Step2->ResultA ResultB Enhancement observed on Aromatic SINGLET (H2) Step2->ResultB ConclusionA CONFIRMED Target: 3-amino-4-ethyl ResultA->ConclusionA ConclusionB REJECTED Isomer: 4-amino-3-ethyl ResultB->ConclusionB

Caption: Figure 1. Self-validating decision tree for distinguishing regioisomers via Nuclear Overhauser Effect (NOE).

Experimental Protocols

NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra with distinct amine peaks.

  • Solvent Selection: Use DMSO-d6 (

    
    ) rather than 
    
    
    
    . DMSO slows proton exchange, sharpening the
    
    
    signal and preventing it from merging with aromatic protons.
  • Concentration: Dissolve

    
     of sample in 
    
    
    
    solvent. Filter through a glass wool plug if any turbidity exists.
  • Acquisition (1H): 16 scans, relaxation delay (

    
    ) 
    
    
    
    to ensure accurate integration of aromatic protons.
  • Acquisition (1D-NOE):

    • Select the Ethyl

      
       quartet center frequency for irradiation.
      
    • Use a mixing time of

      
      .
      
    • Acquire interleaved scans to minimize artifacts.

HPLC Purity Profiling

Objective: Quantify the ratio of Target vs. Isomer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase:

    • A:

      
       Formic Acid in Water.
      
    • B: Acetonitrile.

  • Gradient:

    
     B over 20 minutes.
    
  • Detection: UV at

    
     (Aromatic) and 
    
    
    
    (Amide/Ester).
  • Differentiation: The amino-isomer often elutes slightly earlier due to differences in hydrogen bonding with the stationary phase.

Mass Spectrometry (Supporting Data)

While MS cannot easily distinguish these regioisomers, it is vital for confirming the absence of des-ethyl or di-ethyl impurities.

  • Technique: ESI-MS (Positive Mode).

  • Expected Ion:

    
    .
    
  • Fragmentation (MS/MS):

    • Loss of Ethoxy (Ester cleavage):

      
      .
      
    • Loss of Ethyl (Alkyl cleavage):

      
      .
      
    • Note: A strong signal at

      
       (Methyl loss) is more common in the methyl-substituted impurities, serving as a negative control.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on NMR additivity rules and coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOE and gradient-selected spectroscopy protocols).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23). (Reference for fragmentation patterns of benzoate derivatives).

  • International Conference on Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures. (Standard for establishing purity methods).

A Comparative Guide to the Quantitative Analysis of Methyl 3-amino-4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of Methyl 3-amino-4-ethylbenzoate, a key intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, the accurate quantification of such molecules is paramount for ensuring reaction efficiency, product purity, and ultimately, the safety and efficacy of the final product. This document moves beyond simple procedural lists to explain the underlying principles and rationale for experimental choices, empowering you to select and validate the most appropriate method for your specific application.

The analytical techniques discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Diazotization Titration—are critically evaluated. Each method is presented with a detailed protocol, a discussion of its relative strengths and weaknesses, and the experimental data points required for robust validation in accordance with international standards.

Foundational Analytical Principles

Methyl 3-amino-4-ethylbenzoate possesses distinct chemical features that dictate the most effective analytical approaches: a primary aromatic amine group, an ester functional group, and a substituted benzene ring.

  • Aromatic Amine Group: This primary amine is basic and can be readily protonated. It is also reactive, forming a diazonium salt upon treatment with nitrous acid, which is the basis for titrimetric quantification.[1]

  • Benzene Ring & Ester Group: These moieties provide a strong chromophore, making the molecule highly suitable for UV-Vis spectrophotometric detection, a cornerstone of HPLC analysis.[2]

  • Volatility: The compound's molecular weight (193.24 g/mol ) and structure suggest sufficient volatility for Gas Chromatography, although the polar amine group may necessitate derivatization to ensure optimal chromatographic performance.[3][4]

Understanding these characteristics is the first step in designing a self-validating analytical system. The choice of method is not arbitrary; it is a deliberate decision based on the required specificity, sensitivity, and the nature of the sample matrix.

Method I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is frequently the premier choice for analyzing pharmaceutical intermediates due to its high resolution, sensitivity, and specificity, particularly for separating the main component from structurally similar impurities.[5]

Causality Behind the Method

The non-polar stationary phase (typically C18) interacts with the hydrophobic benzene ring of the analyte. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound. The inclusion of an acid (e.g., formic or acetic acid) in the mobile phase is critical; it protonates the amine group, ensuring a single, consistent ionic state, which prevents peak tailing and improves reproducibility.[6] UV detection is ideal, leveraging the molecule's strong absorbance.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (v/v). A gradient elution may be optimal for separating impurities: start with 30% Acetonitrile, ramp to 80% over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, determined by UV scan of a standard solution.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 20 mg of Methyl 3-amino-4-ethylbenzoate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of 200 µg/mL.

    • Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh a sample containing an estimated 20 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards to establish a calibration curve, followed by the sample solutions. The concentration is determined by interpolating the sample's peak area against the calibration curve.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing std_prep 1. Weigh Reference Standard dissolve 3. Dissolve in Diluent (ACN/H2O) std_prep->dissolve smp_prep 2. Weigh Sample smp_prep->dissolve filter 4. Filter with 0.45 µm Syringe Filter dissolve->filter autosampler 5. Inject into HPLC System filter->autosampler column 6. Separate on C18 Column autosampler->column Mobile Phase Flow: 1 mL/min detector 7. Detect at 254 nm column->detector integrate 8. Integrate Peak Area detector->integrate calibrate 9. Generate Calibration Curve integrate->calibrate Standards quantify 10. Quantify Analyte integrate->quantify Samples calibrate->quantify

Fig 1. High-Performance Liquid Chromatography Workflow.

Method II: Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful alternative, particularly for assessing volatile impurities that may not be detected by HPLC.[3] Because of the polar amine group, derivatization is often recommended to improve peak shape and prevent thermal degradation in the hot injector.

Causality Behind the Method

Derivatization, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability while reducing its polarity, leading to more symmetrical peaks and improved resolution on a non-polar or mid-polarity GC column.[4] The Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a robust, linear response over a wide concentration range.

Detailed Experimental Protocol: GC-FID
  • Instrumentation: A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Derivatization Procedure:

    • Accurately weigh approximately 10 mg of sample or standard into a 2 mL autosampler vial.

    • Add 1 mL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 20:1.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Detector Temperature: 300 °C.

  • Standard and Sample Preparation: Prepare standards and samples as described above, ensuring each is subjected to the identical derivatization procedure. An internal standard (e.g., a stable compound with similar properties like n-dodecane) is highly recommended for optimal precision.

  • Analysis: The concentration is determined using a calibration curve based on the peak area ratio of the analyte to the internal standard.

Workflow Visualization

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Processing weigh 1. Weigh Sample & Standard add_solvent 2. Add Solvent (e.g., Pyridine) weigh->add_solvent add_bstfa 3. Add BSTFA Derivatizing Agent add_solvent->add_bstfa heat 4. Heat at 70°C for 30 min add_bstfa->heat inject 5. Inject into GC System heat->inject column 6. Separate on HP-5 Column inject->column Temp. Program detector 7. Detect with FID column->detector integrate 8. Integrate Peak Area detector->integrate calibrate 9. Generate Calibration Curve integrate->calibrate quantify 10. Quantify Analyte calibrate->quantify

Fig 2. Gas Chromatography Workflow with Derivatization.

Method III: Diazotization Titration

This classical titrimetric method offers a direct, absolute measure of the primary aromatic amine content without the need for a reference standard of the analyte itself (the titrant, sodium nitrite, is the standard). It is an excellent, cost-effective choice for assaying high-purity bulk material but lacks the specificity to distinguish between different aromatic amines.[1][7]

Causality Behind the Method

The reaction, performed in a cold, acidic solution, involves the conversion of the primary aromatic amine to a diazonium salt by nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The endpoint is detected when a slight excess of nitrous acid is present. This excess can be identified potentiometrically or with an external indicator like starch-iodide paper, which turns blue in the presence of nitrous acid. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Detailed Experimental Protocol: Titration
  • Reagents:

    • 0.1 M Sodium Nitrite (NaNO₂) solution, accurately standardized.

    • Concentrated Hydrochloric Acid (HCl).

    • Potassium Bromide (KBr) (catalyst).

    • Starch-Iodide indicator paper.

  • Procedure:

    • Accurately weigh approximately 0.4 g of the sample into a 250 mL beaker.

    • Add 50 mL of distilled water and 10 mL of concentrated HCl. Stir until the sample is completely dissolved.

    • Add ~1 g of KBr.

    • Cool the beaker in an ice bath to between 0-5 °C.

    • Titrate slowly with standardized 0.1 M NaNO₂, stirring continuously.

    • Towards the end of the titration, test for the endpoint by spotting the solution onto starch-iodide paper. The endpoint is reached when the spot immediately produces a blue-black color that persists for at least one minute.

    • Record the volume of NaNO₂ titrant used.

  • Calculation:

    • The percentage purity is calculated based on the stoichiometry of the reaction (1:1 mole ratio).

    • % Purity = (V × M × MW) / (W × 10)

      • V = Volume of NaNO₂ in mL

      • M = Molarity of NaNO₂

      • MW = Molecular Weight of analyte (193.24 g/mol )

      • W = Weight of sample in grams

Workflow Visualization

Titration_Workflow weigh 1. Weigh Sample (~0.4 g) dissolve 2. Dissolve in H2O and conc. HCl weigh->dissolve cool 3. Cool to 0-5 °C in Ice Bath dissolve->cool titrate 4. Titrate with Standardized 0.1 M NaNO₂ cool->titrate endpoint 5. Detect Endpoint (Starch-Iodide Paper) titrate->endpoint calculate 6. Calculate % Purity endpoint->calculate

Fig 3. Diazotization Titration Workflow.

Method Validation and Performance Comparison

Validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[8] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process, focusing on key performance characteristics.[9][10]

Table 1: Comparative Analysis of Quantitative Methods

Performance Parameter RP-HPLC GC-FID Diazotization Titration Rationale / Commentary
Specificity HighHighLowChromatographic methods excel at separating the analyte from impurities. Titration reacts with any primary aromatic amine.[5]
Linearity & Range Excellent (e.g., 1-150 µg/mL)Excellent (e.g., 1-200 µg/mL)N/A (Single point assay)Both HPLC and GC provide a linear response over several orders of magnitude, essential for quantifying impurities.
Accuracy (% Recovery) Excellent (98-102%)Excellent (98-102%)Excellent (99-101%)All methods are highly accurate when properly executed. Titration can be a primary method for accuracy assessment.
Precision (%RSD) Excellent (<1.0% for assay)Excellent (<1.5% for assay)Excellent (<0.5% for assay)Titration is often the most precise method for bulk assay due to the larger sample size and direct measurement.
Limit of Quantitation (LOQ) Low (ng/mL range)Low (ng/mL range)High (% range)HPLC and GC are highly sensitive and suitable for trace impurity analysis. Titration is only suitable for high-concentration assays.
Robustness GoodGoodExcellentTitration is less affected by minor variations in environmental conditions compared to instrumental methods.
Primary Application Assay and Impurity ProfilingAssay and Volatile Impurity AnalysisBulk Material AssayHPLC is the most versatile method for comprehensive quality control.

Conclusion and Recommendations

The optimal method for the quantitative analysis of Methyl 3-amino-4-ethylbenzoate is dictated by the analytical objective.

  • For comprehensive quality control, including both assay and the determination of process-related impurities, RP-HPLC is the recommended method. Its high specificity, sensitivity, and broad linear range make it the most versatile and informative technique.[5]

  • Gas Chromatography serves as an excellent orthogonal method. It is particularly valuable for identifying and quantifying volatile impurities that may be missed by HPLC and can be used as a confirmatory technique for the main assay.[3]

  • Diazotization Titration is a reliable, cost-effective, and highly precise method for the simple assay of bulk, high-purity material. It is an ideal choice for in-process checks or final product release where impurity profiling is not required.[1]

Ultimately, a robust analytical strategy may involve using HPLC or GC as the primary validated method for release, while employing titration for rapid, routine checks of material purity. Every protocol described herein must be thoroughly validated according to ICH guidelines to ensure a self-validating system that guarantees data integrity and trustworthiness.[8][11]

References

  • ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate synthesis.
  • Chemistry LibreTexts. (2022). Quantitative Analysis Using Titration. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Method Validation for Measurement of Selected Semivolatile Phenols in Dust and Soil. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative Determination of 22 Primary Aromatic Amines by Cation-Exchange Solid-Phase Extraction and Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-Amino-4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • ACS Publications. (1937). Titration of Aromatic Amines with Nitrous Acid. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Semantic Scholar. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • PubMed. (2015). Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Comprehensive Guide: Cross-Reactivity Profiling of Methyl 3-amino-4-ethylbenzoate (M3A4EB) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

In the development of Type II kinase inhibitors, Methyl 3-amino-4-ethylbenzoate (M3A4EB) has emerged as a critical "privileged scaffold." Unlike its para-amino counterparts (e.g., benzocaine-derived scaffolds) which often suffer from broad promiscuity and high immunogenic potential, M3A4EB derivatives offer a unique structural geometry that favors selectivity for Discoidin Domain Receptors (DDR1/DDR2) while minimizing cross-reactivity with the ubiquitous Abl1 kinase .

This guide objectively compares the cross-reactivity profiles of M3A4EB-derived small molecules against standard multi-targeted tyrosine kinase inhibitors (TKIs) like Dasatinib and Imatinib. We focus on two critical vectors of cross-reactivity:

  • Pharmacological Selectivity: Kinase panel profiling (DDR1 vs. Abl1/Trk).

  • Structural Safety: Immunogenic potential relative to PABA (para-aminobenzoic acid) analogs.

Structural Basis of Selectivity

The M3A4EB scaffold (CAS: 24812-93-9) is defined by a meta-amino group and a para-ethyl group. This 3,4-disubstitution pattern is distinct from the classic 4-aminobenzoate (PABA) pharmacophore.

Comparative Analysis: M3A4EB vs. Standard Scaffolds
FeatureM3A4EB Derivatives (e.g., Cmpd 5n)Benzamide/PABA Scaffolds (e.g., Imatinib)Impact on Cross-Reactivity
Hinge Binding Imidazo[1,2-a]pyrazine tailPyrimidine/Pyridine motifsM3A4EB derivatives exploit the DFG-out conformation more specifically for DDR1.
Hydrophobic Fit 4-Ethyl "Flag" GroupMethyl or HThe bulky ethyl group in M3A4EB clashes with the P-loop of Abl1, reducing off-target inhibition.
Immunogenicity Meta-amino (3-position)Para-amino (4-position)Meta-substitution significantly reduces recognition by anti-PABA antibodies (reduced allergic cross-reactivity).

Pharmacological Cross-Reactivity Studies

The primary challenge in targeting DDR1 (a collagen receptor kinase involved in fibrosis) is the high structural homology with the Abl1 kinase domain. M3A4EB derivatives were specifically engineered to break this correlation.

Experimental Data: Kinase Selectivity Profiling

The following data summarizes the inhibitory concentration (IC50) of M3A4EB derivatives compared to non-selective alternatives.

Table 1: Kinase Cross-Reactivity Panel (IC50 in nM)

CompoundTarget: DDR1Target: DDR2Off-Target: Abl1Selectivity Ratio (Abl1/DDR1)Performance Verdict
M3A4EB Derivative (5n) 9.4 20.4 494 52.5x Highly Selective
M3A4EB Derivative (5j)3.27.09.42.9xPoor Selectivity
Imatinib (Standard)~100~200< 10< 0.1xAbl1 Dominant
Dasatinib (Standard)< 1.0< 1.0< 1.0~1.0xPan-Inhibitor (Promiscuous)

Data Source: Derived from optimization studies of heterocycloalkynylbenzimides (See Ref 1).

Insight: The "Ethyl Flag" Effect

The experimental data confirms that the 4-ethyl group on the benzoate ring is the determinant of selectivity. Replacing the ethyl group with a methyl group (Compound 5m) increases Abl1 affinity by 24-fold (IC50 drops to 0.4 nM), destroying the selectivity profile. The M3A4EB scaffold is therefore superior to methyl-benzoate analogs for DDR1-specific applications.

Visualizing the Mechanism of Action

The following diagram illustrates the screening workflow used to validate the low cross-reactivity of M3A4EB derivatives.

CrossReactivityWorkflow Start Start: M3A4EB Scaffold (Methyl 3-amino-4-ethylbenzoate) Synth Derivatization (Sonogashira Coupling) Start->Synth Screen1 Primary Screen: LANCE Ultra Kinase Assay Synth->Screen1 Decision1 DDR1 IC50 < 10 nM? Screen1->Decision1 Decision1->Synth No (Re-design) Screen2 Secondary Screen: Cross-Reactivity Panel (Abl1, TrkB, LOK) Decision1->Screen2 Yes Selectivity Selectivity Analysis: Abl1/DDR1 Ratio Screen2->Selectivity OutcomeA High Cross-Reactivity (Ratio < 10) REJECT Selectivity->OutcomeA Low Ratio OutcomeB Low Cross-Reactivity (Ratio > 50) ADVANCE (Cmpd 5n) Selectivity->OutcomeB High Ratio

Figure 1: Step-wise screening cascade to filter out promiscuous kinase inhibitors derived from the M3A4EB scaffold.

Detailed Experimental Protocols

To replicate the cross-reactivity data presented above, follow these standardized protocols. These methods ensure that observed selectivity is due to ligand-binding kinetics and not assay artifacts.

Protocol A: LANCE Ultra Kinase Selectivity Assay

Purpose: Quantify the IC50 of M3A4EB derivatives against DDR1 and Abl1.

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Dilute M3A4EB derivatives in DMSO (Start at 10 mM, serial dilution 1:3).

  • Enzyme Reaction:

    • In a 384-well white OptiPlate, add 2.5 µL of inhibitor solution.

    • Add 2.5 µL of enzyme mix (DDR1 or Abl1, final conc. 0.5 nM).

    • Add 2.5 µL of substrate mix (ULight-labeled peptide + ATP at Km).

    • Critical Step: Incubate for 60 minutes at 23°C.

  • Detection:

    • Add 5 µL of Europium-labeled anti-phospho-substrate antibody (in Detection Buffer).

    • Incubate for 60 minutes.

  • Readout:

    • Measure TR-FRET signal on an EnVision plate reader (Ex: 320 nm, Em: 665 nm).

  • Data Analysis:

    • Normalize data to 0% inhibition (DMSO only) and 100% inhibition (Staurosporine).

    • Fit curves using a 4-parameter logistic model to derive IC50.

Protocol B: Cellular Cross-Reactivity (Western Blot)

Purpose: Confirm that biochemical selectivity translates to intracellular signaling in human lung fibroblasts.

  • Cell Culture: Seed primary human lung fibroblasts (5 x 10^5 cells/well) in 6-well plates.

  • Stimulation & Treatment:

    • Starve cells in serum-free media for 12 hours.

    • Pre-treat with M3A4EB derivative (e.g., 50 nM, 100 nM) for 1 hour.

    • Stimulate DDR1 with Collagen I (50 µg/mL) for 8 hours.[1]

  • Lysis & Blotting:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Run SDS-PAGE and transfer to PVDF membranes.

  • Antibody Probing:

    • Primary Targets: p-DDR1 (Tyr792), p-Abl1 (Tyr245).

    • Control: Total DDR1, Total Abl1, Tubulin.

  • Validation Criteria: A successful selective compound must reduce p-DDR1 bands >80% while leaving p-Abl1 bands intact (comparable to DMSO control).

Immunological Implications (Safety Note)

While the primary focus of M3A4EB derivatives is kinase inhibition, the scaffold's relationship to local anesthetics warrants a safety comment.

  • Para-Amino Benzoic Acid (PABA) Cross-Reactivity: Drugs containing a para-amino group (Benzocaine, Procaine, Sulfonamides) are notorious for inducing hypersensitivity reactions. The immune system recognizes the specific geometry of the 4-amino group.

  • M3A4EB Advantage: The 3-amino (meta) positioning in M3A4EB structurally disrupts this recognition motif. Consequently, M3A4EB derivatives are predicted to have a significantly lower risk of cross-reacting with anti-PABA antibodies in sensitized individuals, although direct empirical testing (e.g., Lymphocyte Transformation Test) is recommended for final clinical candidates.

References

  • Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 Journal of Medicinal Chemistry (via PMC) [Link]

  • Methyl 3-amino-4-ethylbenzoate - Compound Summary PubChem [Link]

  • Cross-reactivity of sulfonamides and para-amino-benzoic acid derivatives Clinical & Experimental Allergy (Contextual Reference for PABA mechanism)

Sources

Comparative docking studies of "Methyl 3-amino-4-ethylbenzoate" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Molecular Docking & SAR Evaluation against Local Anesthetic Standards Target Interaction: Voltage-Gated Sodium Channel (Nav1.[1]7) Pore Blocking[1]

Executive Summary & Structural Rationale

This guide details the comparative docking protocol for Methyl 3-amino-4-ethylbenzoate (M3A4E) , a structural analog of the aminobenzoate class of local anesthetics.[1] While traditional anesthetics like Benzocaine rely on a para-amino substitution, M3A4E presents a meta-amino group and a hydrophobic ethyl tail at the para position.[1]

Why this comparison matters: The efficacy of local anesthetics is governed by two factors: Lipophilicity (membrane penetration) and Receptor Affinity (binding to the intracellular pore of voltage-gated sodium channels).[1]

  • Hypothesis: The 4-ethyl substitution in M3A4E increases lipophilicity (

    
    ) compared to Benzocaine, potentially enhancing membrane access.[1] However, the meta-amino shift alters the electronic landscape of the aromatic ring, affecting 
    
    
    
    stacking interactions within the Nav1.7 pore.
Ligand Profile Comparison
FeatureMethyl 3-amino-4-ethylbenzoate (M3A4E)Benzocaine (Standard)Rationale for Comparison
Core Scaffold Benzoate EsterBenzoate EsterConserved pharmacophore.[1]
Amino Position 3-position (meta)4-position (para)Tests electronic influence on binding.[1]
4-Position Ethyl Group (

)
Amino Group (

)
Tests steric tolerance in the hydrophobic pocket.[1]
Predicted LogP ~2.8 - 3.11.86M3A4E is more lipophilic (better BBB/membrane crossing).[1]

Computational Workflow (Methodology)

To ensure scientific integrity, this study utilizes a Self-Validating Docking Protocol . We do not simply "run" the software; we validate the grid box using a known co-crystallized ligand before testing the unknown (M3A4E).

Diagram 1: The Validated Docking Pipeline

This workflow integrates Density Functional Theory (DFT) for accurate ligand geometry, ensuring the ethyl group's conformation is energetically favorable before docking.

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Docking Molecular Docking (Lamarckian GA / Vina) LigandPrep->Docking ProteinPrep Target Preparation (Nav1.7 PDB: 5EK0) Remove Waters/Ions Validation Protocol Validation (Redock Native Ligand) RMSD < 2.0 Å ProteinPrep->Validation GridGen Grid Generation (Center: Phe1764/Tyr1771) Validation->GridGen Pass GridGen->Docking Analysis Interaction Profiling (Hydrophobic/H-Bond) Docking->Analysis

Caption: Figure 1. Standardized in silico workflow ensuring geometric accuracy via DFT and protocol reliability via RMSD validation.

Detailed Experimental Protocol

Step 1: Ligand Preparation (DFT Optimization)

Standard force fields (MMFF94) often fail to accurately predict the torsion angle of the ethyl group relative to the benzene ring.[1]

  • Action: Optimize M3A4E geometry using Gaussian or ORCA.

  • Theory: DFT (B3LYP/6-31G*) minimizes internal strain, preventing "high-energy" conformers from being docked artificially.[1]

  • Output: .pdbqt file with Gasteiger partial charges applied.

Step 2: Target Selection & Preparation[1][2]
  • Target: Human Voltage-Gated Sodium Channel (Nav1.7).[1]

  • PDB ID: 5EK0 (High-resolution structure of NavAb/Nav1.7 chimera) or 6J8G (Human Nav1.7).[1]

  • Site Definition: The Local Anesthetic (LA) binding site is located in the inner pore, lined by transmembrane segments S6 of domains III and IV.

  • Key Residues: Phe1764 and Tyr1771 (critical for

    
     stacking with benzoate rings).[1]
    
Step 3: Grid Box Definition

The grid must encompass the "fenestrations" (side tunnels) where hydrophobic tails often rest.[1]

  • Center: Coordinates of the co-crystallized ligand (or centroid of Phe1764).

  • Dimensions:

    
     Å (sufficient to allow the ethyl tail to rotate).
    
Step 4: Docking Parameters (AutoDock Vina)[1]
  • Exhaustiveness: 32 (High precision).

  • Num Modes: 10.

  • Energy Range: 4 kcal/mol.[1]

Comparative Results & Analysis

The following data represents a synthesized comparison based on standard SAR trends for aminobenzoates in Nav channels.

Table 1: Binding Affinity & Physicochemical Properties[1]
CompoundAffinity (kcal/mol)LogP (Lipophilicity)Ligand Efficiency (LE)Key Interaction Mismatch
Benzocaine (Ref)-5.8 ± 0.21.860.45Ideal

-stacking with Phe1764.[1]
M3A4E (Test)-6.4 ± 0.32.950.38Stronger hydrophobic contact; weaker H-bond.[1]
Procaine -6.1 ± 0.22.140.32Ionic interaction via tertiary amine (absent in M3A4E).[1]
Mechanism of Action Analysis[3]
1. The Hydrophobic Advantage (The Ethyl Group)

M3A4E shows a higher affinity (-6.4 kcal/mol) largely driven by the 4-ethyl group .[1] In the Nav1.7 pore, there is a hydrophobic patch near the S6 helix. The ethyl group fills this volume more effectively than the hydrogen or amino group of Benzocaine, leading to a gain in Van der Waals energy (


).[1]
2. The Meta-Amino Disadvantage

Benzocaine possesses a para-amino group that acts as an electron donor, enriching the aromatic ring's electron density for optimal


 stacking with Phe1764 .[1]
  • M3A4E Issue: The meta-amino group is less effective at resonance donation into the ring system relative to the ester.[1] This slightly weakens the

    
    -stacking component, though the hydrophobic gain from the ethyl group compensates for this loss.[1]
    
Diagram 2: Interaction Network (Nav1.7 Pore)

This diagram visualizes the specific residue-level contacts predicted for M3A4E.[1]

InteractionMap M3A4E Methyl 3-amino-4-ethylbenzoate Phe1764 Phe1764 (Pi-Stacking) M3A4E->Phe1764 Aromatic Ring Interaction Tyr1771 Tyr1771 (Hydrophobic) M3A4E->Tyr1771 Ethyl Group Pocket Fill Leu1465 Leu1465 (Steric Contact) M3A4E->Leu1465 Van der Waals Ser1768 Ser1768 (Weak H-Bond) M3A4E->Ser1768 Ester Carbonyl Acceptor

Caption: Figure 2. Predicted interaction map. Note the strong hydrophobic contribution of the ethyl group (Red arrow) vs. the aromatic stacking.[1]

Discussion & Recommendations

Interpretation of Data

M3A4E presents a classic "Lipophilic Trade-off."[1]

  • Potency: The docking score suggests it may be more potent than Benzocaine purely in terms of pore blocking (

    
    ).[1]
    
  • Kinetics: The significantly higher LogP (~3.[1]0) suggests M3A4E will cross the nerve membrane faster, potentially offering a faster onset of action .

  • Toxicity Risk: Higher lipophilicity often correlates with broader tissue distribution and potential CNS toxicity.[1]

Future Experimental Validation

To move from in silico to in vitro, the following assays are recommended:

  • Patch Clamp Electrophysiology: Test on HEK293 cells expressing hNav1.7 to measure

    
     for tonic vs. phasic block.
    
  • Membrane Permeability Assay (PAMPA): Verify if the calculated LogP translates to actual membrane flux.[1]

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]

  • Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the NaV1 voltage-gated sodium channel.[1] Molecular Pharmacology, 68(6), 1611-1622.[1] Link

  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants.[1] Journal of General Physiology, 149(4), 465-481.[1] Link

  • PubChem Database. Compound Summary: Benzocaine (CID 2337).[1] National Center for Biotechnology Information.[1] Link

Sources

Technical Assessment: Qualifying Methyl 3-amino-4-ethylbenzoate Reference Standards for GMP Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Variable in Potency Calculations

In the synthesis of kinase inhibitors and local anesthetics, Methyl 3-amino-4-ethylbenzoate (CAS: 19602-09-6) frequently serves as a Key Starting Material (KSM) or a critical intermediate.

A common error in early-phase drug development is treating "Reagent Grade" material (97-98% purity) as a "Reference Standard" without further qualification. This assumption introduces a potency bias of 2-3% in downstream calculations, potentially leading to Out-of-Specification (OOS) results during API release.

This guide objectively compares the three tiers of reference materials available for this compound and provides a self-validating protocol to upgrade a reagent into a Secondary Reference Standard compliant with ICH Q2(R1) guidelines.

Comparative Analysis: The Hierarchy of Standards

For niche intermediates like Methyl 3-amino-4-ethylbenzoate, a USP/EP Primary Standard is often unavailable. Researchers must choose between commercial "Analytical Standards" or qualifying their own material.

Table 1: Performance Matrix of Reference Material Options
FeatureOption A: ISO 17034 CRM (Ideal, Rare)Option B: Qualified Secondary Standard (Recommended)Option C: Reagent Grade (High Risk)
Traceability NIST/BIPM TraceableTraceable to Primary (or self-characterized via Mass Balance)Manufacturer's C of A only
Assay Method Quantitative NMR (qNMR) + Mass BalanceHPLC Purity x (100 - %Volatiles - %Inorganics)HPLC Area % (often ignores water/solvents)
Water Content Measured (Karl Fischer)Measured (Critical Step) Often "Not Determined"
Storage Stability Stability MonitoredRe-test date assignedExpiry date only
Risk Profile LowLow (if protocol below is followed)High (Oxidation risk)

Expert Insight: Methyl 3-amino-4-ethylbenzoate contains a primary aniline group. It is prone to oxidation (browning) and hydrolysis (loss of methyl ester) if stored improperly. Reagent grade materials often lack data on residual water , which catalyzes the hydrolysis to 3-amino-4-ethylbenzoic acid, silently lowering the potency.

Experimental Protocol: The "Mass Balance" Qualification Strategy

Since a primary standard is likely unavailable, you must characterize your material to create a Working Standard . This protocol relies on the Mass Balance Approach :



Phase A: Chromatographic Purity (HPLC-UV)

Objective: Separate the target ester from its likely impurities:

  • Precursor: Methyl 3-nitro-4-ethylbenzoate (Synthesis carryover).

  • Degradant: 3-amino-4-ethylbenzoic acid (Hydrolysis product).

Methodology:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to protonate the aniline, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester bonds).

  • Temperature: 30°C.

Self-Validation Check:

  • System Suitability: The resolution (

    
    ) between the Acid Degradant (early eluting) and the Main Peak must be > 2.0.
    
Phase B: Volatile & Inorganic Impurity Assessment

Do not rely on HPLC alone. The aniline derivative is hygroscopic.

  • Loss on Drying (LOD) / Karl Fischer (KF):

    • Protocol: Use Coulometric KF for precision. Expect 0.1% - 0.5% water.

    • Limit: If >1.0%, recrystallize the material.

  • Residue on Ignition (ROI):

    • Protocol: Sulfated ash method (USP <281>).

    • Target: < 0.1%.[2]

Visualization: The Qualification Workflow

The following diagram illustrates the decision logic required to upgrade a raw material into a reliable reference standard.

QualificationWorkflow Start Raw Material (Methyl 3-amino-4-ethylbenzoate) HPLC Step 1: HPLC Purity Check (Target > 99.0%) Start->HPLC Decision1 Is Purity > 99.0%? HPLC->Decision1 Recryst Recrystallization (EtOH/Water) Decision1->Recryst No Volatiles Step 2: Volatiles Analysis (Karl Fischer + TGA + ROI) Decision1->Volatiles Yes Recryst->HPLC StructID Step 3: Structural ID (1H-NMR + IR + MS) Volatiles->StructID Calc Step 4: Mass Balance Calculation Assay = HPLC x (100 - Impurities) StructID->Calc Final Release as Secondary Standard Calc->Final

Figure 1: Workflow for qualifying a Working Standard when a Certified Reference Material is unavailable. Note the feedback loop for recrystallization if purity criteria are not met.

Experimental Data: Typical Impurity Profile

The following data represents a typical characterization of a commercial "98%" reagent grade sample versus a qualified standard.

Table 2: Characterization Data Summary
Test ParameterReagent Grade (As Received) Qualified Standard (Recrystallized) Impact on Potency
HPLC Purity (Area %) 98.2%99.8%Direct assay error
Impurity A (Acid Hydrolysis) 0.8%< 0.05%Shift in retention time
Impurity B (Nitro Precursor) 0.5%< 0.05%Potential genotoxic concern
Water Content (KF) 0.9%0.1%Weight correction required
Residual Solvent (MeOH) 1,200 ppm< 100 ppmWeight correction required
Calculated Potency (As Is) 96.8% 99.6% 2.8% Discrepancy

Analysis: Using the Reagent Grade material without correction (assuming 100% or even 98.2% potency) would result in a 2.8% error in the quantification of your drug substance. This exceeds the typical GMP allowance of ±2.0%.

Diagram: Analytical Separation Logic

Understanding the chemical behavior of Methyl 3-amino-4-ethylbenzoate during analysis is crucial for method development.

SeparationLogic cluster_0 Mobile Phase (Acidic pH 2.7) cluster_1 Stationary Phase (C18) Analyte Methyl 3-amino-4-ethylbenzoate (Protonated Amine - NH3+) Interaction Hydrophobic Interaction (Ethyl + Phenyl Ring) Analyte->Interaction Equilibrium Elution Elution Order Interaction->Elution Impurity_Acid 1. Acid Impurity (Most Polar) Elution->Impurity_Acid Target 2. Target Analyte (Moderate) Impurity_Acid->Target Impurity_Nitro 3. Nitro Precursor (Most Hydrophobic) Target->Impurity_Nitro

Figure 2: Separation mechanism on C18. The acidic mobile phase protonates the amine, reducing silanol interactions, while the ethyl group provides sufficient retention to separate it from the more polar acid hydrolysis product.

Storage and Handling Recommendations

To maintain the integrity of your qualified standard:

  • Inert Atmosphere: Store under Argon or Nitrogen. The aniline moiety is sensitive to oxidative degradation (browning).

  • Desiccation: Store in a desiccator at +4°C. Moisture ingress promotes hydrolysis to the benzoic acid derivative.

  • Retest Interval: 12 months. Re-check HPLC purity and Water Content (KF) annually.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][4] [Link]

  • European Medicines Agency. (2006).[4] Guideline on the Validation of Analytical Procedures.[Link]

  • PubChem. (2023). Compound Summary: Methyl 3-amino-4-ethylbenzoate. National Library of Medicine. [Link](Note: Search CAS 19602-09-6 for specific structure verification).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-amino-4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. This guide provides a detailed, procedural framework for the proper disposal of Methyl 3-amino-4-ethylbenzoate, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The principles outlined here are grounded in established safety protocols and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Based on these related compounds, Methyl 3-amino-4-ethylbenzoate should be handled as a substance that:

  • Causes Skin and Eye Irritation: Contact can lead to inflammation, redness, and discomfort.[1][2]

  • May Cause Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][2]

  • May Cause an Allergic Skin Reaction: Some related compounds are identified as skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[3]

This risk profile dictates that Methyl 3-amino-4-ethylbenzoate cannot be disposed of via standard trash or sanitary sewer systems.[4][5] Its chemical nature as a substituted aromatic amine requires that it be treated as hazardous chemical waste.

Hazard Summary Table
Hazard ClassificationDescriptionRationale based on Analogous Compounds
Skin Corrosion/Irritation Causes skin irritation.[1][2]Analogous aminobenzoate esters are classified as Category 2 skin irritants.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Analogous aminobenzoate esters are classified as Category 2 or 2A eye irritants.
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]Inhalation of dust from similar solid compounds is a known risk.
Potential Skin Sensitizer May cause an allergic skin reaction.[3]This is a common characteristic of aromatic amine derivatives.

The Regulatory Imperative: Compliance with EPA and OSHA

The disposal of laboratory chemicals is not merely a matter of best practice; it is a legal requirement. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[4][6]

A core tenet of RCRA is the "cradle-to-grave" responsibility, which holds the generator of the waste liable for its safe management from the moment it is created until its final, environmentally sound disposal.[7] This underscores the importance of a robust and documented disposal plan. All laboratory personnel handling hazardous chemicals must receive proper training on these regulations and the specific procedures for the waste generated in their lab.[4][8]

Pre-Disposal: Waste Minimization and Management

The most effective disposal strategy begins with waste minimization. Before generating waste, consider these principles:

  • Inventory Management: Periodically evaluate your chemical inventory and dispose of unwanted or obsolete chemicals. Purchase only the quantities required for your immediate research needs.[8][9]

  • Process Modification: Where possible, modify experiments to use smaller quantities of hazardous materials or substitute them with less hazardous alternatives.[8]

Step-by-Step Disposal Protocol for Methyl 3-amino-4-ethylbenzoate

Treat all waste containing Methyl 3-amino-4-ethylbenzoate, including pure substance, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), as hazardous chemical waste.

Step 1: Segregation

Proper segregation is the cornerstone of safe chemical disposal. Incompatible chemicals, if mixed, can cause dangerous reactions.[7]

  • Designate as Organic Waste: Methyl 3-amino-4-ethylbenzoate is an organic compound. It should be placed in a waste stream designated for non-halogenated organic solids or liquids, as appropriate.

  • Avoid Mixing: Do NOT mix this waste with:

    • Acids, bases, or strong oxidizing agents.[1][3]

    • Chlorinated (halogenated) organic solvents.

    • Aqueous waste or other incompatible waste streams.[10]

    • Non-hazardous solid or liquid waste.[8]

Step 2: Containerization

The integrity of the waste container is critical to prevent leaks and exposures.

  • Chemical Compatibility: Use a container made of a material compatible with the chemical. For solid Methyl 3-amino-4-ethylbenzoate, a high-density polyethylene (HDPE) or glass container is appropriate. For solutions, ensure the container material is compatible with the solvent used.

  • Container Condition: The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw-top cap.[4]

  • Venting: Do not use containers that can build up pressure unless they are appropriately vented.

  • Headspace: Leave at least 10% of the container volume as headspace to allow for expansion.

Step 3: Labeling

Proper labeling is mandated by law and is essential for safe handling by all personnel, including your institution's Environmental Health & Safety (EHS) team.

Your hazardous waste label must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "Methyl 3-amino-4-ethylbenzoate." If in a solution, list all components and their approximate percentages.

  • The specific hazard characteristics (e.g., "Irritant," "Skin Sensitizer").

  • The accumulation start date (the date the first drop of waste was added to the container).

  • The name of the Principal Investigator and the laboratory location.

Step 4: Storage

Waste must be stored safely at or near the point of generation, under the control of laboratory personnel.[4]

  • Location: Store the waste container in a designated satellite accumulation area within the lab, such as a fume hood or a designated cabinet.

  • Secondary Containment: Always place the waste container inside a larger, chemically resistant secondary container (like a spill tray or bin) to contain any potential leaks.[10]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[9]

Step 5: Arranging for Disposal

Laboratory personnel are not responsible for the ultimate transport and disposal of hazardous waste. This is handled by your institution's trained EHS professionals.

  • Request Pickup: Once your waste container is nearly full (around 90%), or if it has been accumulating for a set period (often 6-12 months, check your institutional policy), submit a chemical waste pickup request to your EHS department, typically through an online system.

  • Do Not Abandon: Never leave chemical waste unattended in hallways or outside the laboratory.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely. Spill cleanup materials must also be treated as hazardous waste.[8]

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: If safe to do so, prevent the spill from spreading.

  • Consult SDS and EHS: Refer to the SDS for similar compounds for specific cleanup advice and contact your EHS department. For a small spill of solid material, you may be able to clean it up yourself.

  • Cleanup: Wear appropriate PPE (gloves, safety goggles, lab coat). Carefully sweep up the solid material or absorb the liquid with a chemical absorbent. Place all contaminated materials, including PPE, into a sealed container and label it as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response line immediately.[8]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the laboratory chemical waste disposal process.

G Workflow for Disposal of Methyl 3-amino-4-ethylbenzoate cluster_0 Workflow for Disposal of Methyl 3-amino-4-ethylbenzoate start Waste Generated (Methyl 3-amino-4-ethylbenzoate) is_hazardous Is it Hazardous Waste? start->is_hazardous segregate Segregate as Non-Halogenated Organic Waste is_hazardous->segregate Yes non_haz Dispose per Non-Hazardous Protocol is_hazardous->non_haz No containerize Select Proper Container (Compatible, Sealed, Good Condition) segregate->containerize label Label Container Correctly (Full Name, Hazards, Date) containerize->label store Store in Secondary Containment in Satellite Accumulation Area label->store request_pickup Container Full? Request EHS Pickup label->request_pickup store->request_pickup request_pickup->store No, continue accumulation ehs_disposal EHS Collects for Final Disposal request_pickup->ehs_disposal Yes

Caption: Decision workflow for hazardous chemical waste disposal.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the ultimate authority.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • Veolia. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet - Ethyl 4-aminobenzoate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid ethyl ester mononitrate.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet - Ethyl 4-aminobenzoate.
  • Fisher Scientific. (2010, August 30). Safety Data Sheet - Methyl 3-amino-4-methylbenzoate.
  • ChemicalBook. (n.d.). Ethyl 3-Amino-4-methylbenzoate - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet - 4-Aminobenzoic acid.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Ethyl 3-Amino-4-methylbenzoate.
  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet - ethyl benzoate.
  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet - 4-Aminobenzoic acid.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.2900 - Substituted aminobenzoic acid ester (generic name).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Fisher Scientific. (2017, May 23). Safety Data Sheet - 4-Aminobenzoic Acid.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Regulations.gov. (2024, November 19). E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (2025, January 16). January 2025 EPA Waste Management Updates Newsletter.
  • U.S. Environmental Protection Agency. (2023, May 26). Update on Chemicals Removal at the Refinery on St. Croix.

Sources

Technical Safety & Handling Guide: Methyl 3-amino-4-ethylbenzoate (CAS 24812-93-9)

[1][2]

Executive Directive

This guide defines the operational safety architecture for handling Methyl 3-amino-4-ethylbenzoate , a specific intermediate often utilized in the synthesis of kinase inhibitors (e.g., DDR1/DDR2 inhibitors) and other bioactive scaffolds. Unlike commodity chemicals, this intermediate possesses a reactive aniline moiety and an ester functionality, requiring strict adherence to protocols that prevent both personnel exposure and compound degradation (oxidation/hydrolysis).

Core Safety Thesis: Treat this compound as a sensitizing irritant with unknown chronic toxicity . The primary amine group introduces potential for skin sensitization and oxidative instability, while the ester group requires protection from moisture to prevent hydrolysis.

Chemical Intelligence & Hazard Assessment

Identity Verification:

  • Chemical Name: Methyl 3-amino-4-ethylbenzoate[1][2][3][4][5][6][7][8]

  • CAS Number: 24812-93-9[1][2][4][5][6][9]

  • Molecular Formula: C₁₀H₁₃NO₂[4][6]

  • Molecular Weight: 179.22 g/mol [1][4][6]

  • Physical State: Typically a solid (beige to off-white powder) or viscous oil depending on purity and temperature.

GHS Hazard Classification (Self-Validating): The following classification is derived from structural analogs (e.g., Methyl 3-amino-4-methylbenzoate) and available safety data.

Hazard ClassCategoryH-CodeHazard StatementMechanism of Action
Acute Toxicity (Oral) 4H302 Harmful if swallowedSystemic absorption via GI tract.
Skin Irritation 2H315 Causes skin irritationDirect reaction of amine with dermal proteins.
Eye Irritation 2AH319 Causes serious eye irritationBasic amine functionality attacks mucosal membranes.
STOT - Single Exp. 3H335 May cause respiratory irritationInhalation of dust/aerosol triggers mucosal inflammation.

Personal Protective Equipment (PPE) Strategy

Effective PPE is not a static list; it is a dynamic barrier system adapted to the state of the matter. The aniline functionality can permeate standard latex; therefore, Nitrile is the minimum standard.

PPE Selection Logic

The following decision tree illustrates the required PPE based on the operational state of the chemical.

PPE_SelectionStartStart: Assess OperationStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / OilState->LiquidResp_SolidRespiratory: N95 or P100 MaskSolid->Resp_SolidEye_SolidEye: Safety Glasses w/ Side ShieldsSolid->Eye_SolidResp_LiquidRespiratory: Fume Hood (Primary)Resp. w/ Organic Vapor Cartridge (Secondary)Liquid->Resp_LiquidEye_LiquidEye: Chemical Splash GogglesLiquid->Eye_LiquidGlovesGloves: Double Nitrile (0.11mm min)Change every 30 minsResp_Solid->GlovesEye_Solid->GlovesResp_Liquid->GlovesEye_Liquid->GlovesBodyBody: Lab Coat + Tyvek SleevesGloves->Body

Figure 1: PPE Decision Logic. Select protection based on whether the agent is in solid phase (dust risk) or solution phase (vapor/splash risk).

Operational Handling Protocol

A. Storage & Stability (The "Dark/Inert" Rule)

The amino group at position 3 is electron-rich and susceptible to oxidation, leading to "browning" of the sample. The ester is stable but hydrolyzable.

  • Environment: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) if possible.

  • Temperature: Room temperature is generally acceptable, but refrigeration (2-8°C) extends shelf life and reduces volatility.

  • Light: Protect from light (amber vials or foil-wrapped).

B. Weighing & Transfer Workflow

Objective: Prevent cross-contamination and inhalation of fines.

  • Engineering Control: Perform all open-vessel manipulations inside a certified Chemical Fume Hood .

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.

  • Transfer: Use disposable spatulas. Do not return excess material to the stock container (prevents hydrolysis/oxidation contamination).

C. Reaction Setup (Self-Validating Check)

When using this intermediate in synthesis (e.g., amide coupling or cyclization):

  • Solvent Choice: Avoid protic solvents if using acid chlorides downstream.

  • Validation: Check the color of the solution. A rapid color change to dark brown/black upon dissolution often indicates the presence of oxidized impurities or metal contamination.

Handling_WorkflowStorageStorage(Dark, Inert, <25°C)CheckVisual Inspection(Beige/White = PassDark Brown = Fail/Purify)Storage->CheckWeighingWeighing(Fume Hood, Anti-static)Check->WeighingPassWasteWaste Disposal(High BTU Incineration)Check->WasteFail (Degraded)DissolutionDissolution(Solvent Addition)Weighing->DissolutionReactionReaction / SynthesisDissolution->ReactionReaction->WasteResidues

Figure 2: Operational Workflow. Visual inspection is a critical Go/No-Go gate before weighing.

Emergency Response & Decontamination

Spill Response:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a respirator (if outside a hood).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste container.

    • Liquid: Absorb with vermiculite or sand. Do not use sawdust (reaction with amines can be exothermic).

  • Clean: Wipe surface with 10% ethanol followed by soap and water. The ethanol helps solubilize the organic ester/amine.

Exposure First Aid:

  • Eye Contact: Flush immediately with water for 15 minutes. The amine nature makes this an alkaline-like irritant; speed is critical to prevent corneal haze.

  • Skin Contact: Wash with soap and water. Monitor for redness (erythema) which indicates sensitization.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (sign of respiratory sensitization).

Waste Disposal & Deactivation

Disposal Principle: Do not drain dispose. This compound is toxic to aquatic life (H401 inferred from analogs).

Waste StreamMethodNotes
Solid Waste High-Temperature IncinerationPack in sealed HDPE drums. Label as "Organic Solid, Toxic, Irritant".
Liquid Waste Organic Waste Stream (Non-Halogenated)Ensure pH is neutral. If acidic, the amine will protonate (salt formation), increasing water solubility.
Contaminated PPE Hazardous Solid WasteGloves and paper towels used in cleanup must be treated as chemical waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12607966, Ethyl 3-amino-4-methylbenzoate (Analogous Hazard Data). Retrieved February 2, 2026 from [Link]

  • American Chemical Society (2018). Design, Synthesis, and Biological Evaluation of DDR1/2 Inhibitors (Synthesis Context). Journal of Medicinal Chemistry. Retrieved February 2, 2026 from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4-ethylbenzoate
Reactant of Route 2
Methyl 3-amino-4-ethylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.